molecular formula C9H17BO3 B1406233 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane CAS No. 1396215-84-1

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1406233
CAS No.: 1396215-84-1
M. Wt: 184.04 g/mol
InChI Key: LBABXQQSDMILIX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C9H17BO3 and its molecular weight is 184.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBABXQQSDMILIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396215-84-1
Record name 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
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Foundational & Exploratory

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1396215-84-1), a pivotal building block in modern medicinal chemistry. We will explore its strategic importance, stemming from the unique combination of a stable pinacol boronate ester and a medicinally relevant oxetane moiety. This document delves into the compound's physicochemical properties, outlines a robust synthesis methodology with mechanistic insights, and provides a detailed protocol for its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of complex molecules with improved pharmacological profiles.

The Strategic Value of the Oxetane Moiety in Drug Discovery

The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that can favorably modulate the properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif.[1] Its significance lies in its role as a "nonclassical isostere," where it can replace more common groups like gem-dimethyl or carbonyl functionalities.[2] This substitution is not merely structural; the inherent strain and polarity of the oxetane ring can profoundly and beneficially impact a molecule's physicochemical properties.[1]

Key advantages of incorporating an oxetane motif include:

  • Improved Aqueous Solubility: The oxygen atom acts as a strong hydrogen bond acceptor, often leading to a significant increase in solubility—a critical factor for bioavailability.[2]

  • Enhanced Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more conventional alkyl groups.[1]

  • Modulation of Lipophilicity: It can reduce a compound's lipophilicity, helping to navigate the complex "rule-of-five" space in drug design.

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a directional vector, guiding how a ligand exits the binding pocket of a target protein.

To efficiently introduce this valuable motif, chemists rely on robust carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is arguably the most widely practiced of these methods, prized for the stability, low toxicity, and commercial availability of its organoboron reagents.[3][4] this compound perfectly bridges these two worlds. It provides the stable and highly reactive pinacol boronate ester functionality required for efficient Suzuki coupling while delivering the prized oxetane scaffold, making it an indispensable tool for modern drug discovery programs.[5]

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable performance in synthesis.

PropertyValueSource(s)
CAS Number 1396215-84-1[6][7]
Molecular Formula C₉H₁₇BO₃[6][7]
Molecular Weight 184.04 g/mol [7]
Appearance Solid or colorless liquid[6]
Solubility Soluble in common organic solvents (e.g., DMSO, ethanol); poorly soluble in water.[6]
InChI Key LBABXQQSDMILIX-UHFFFAOYSA-N[7]

Spectroscopic Characterization: The structure can be unequivocally confirmed through standard spectroscopic techniques.[8]

  • ¹H NMR: The spectrum is expected to show a characteristic singlet around 1.2-1.3 ppm for the twelve equivalent protons of the four methyl groups on the pinacol ring. The oxetane protons will appear as multiplets in the 4.5-5.0 ppm region, with the methine proton attached to the boron-bearing carbon appearing further downfield.

  • ¹³C NMR: Key signals include the quaternary carbons of the pinacol group around 83-84 ppm and the carbons of the oxetane ring. The carbon attached directly to boron may show weak or broadened signals due to quadrupolar relaxation.

  • ¹¹B NMR: A single resonance is expected in the range typical for tricoordinate boronate esters (δ 20-30 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass can be readily identified.

Synthesis Methodology: A Mechanistic Perspective

The synthesis of secondary alkyl boronate esters like this one is most reliably achieved through the palladium-catalyzed Miyaura borylation reaction. This method offers high functional group tolerance and proceeds under relatively mild conditions. The most logical precursor is an electrophile at the 3-position of the oxetane ring, such as 3-bromooxetane or oxetan-3-yl triflate.

The reaction involves the cross-coupling of this electrophile with bis(pinacolato)diboron (B₂pin₂), a stable and commercially available source of the pinacol boronate moiety.

Synthesis_Workflow cluster_conditions Reaction Conditions Precursor Oxetan-3-yl Electrophile (e.g., 3-Bromooxetane) Product 4,4,5,5-Tetramethyl-2- (oxetan-3-yl)-1,3,2-dioxaborolane Precursor->Product Miyaura Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Product Miyaura Borylation Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base Base (e.g., KOAc) Solvent Solvent (e.g., Dioxane)

Fig 1. General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(pinacolato)diboron (1.2 equiv.), potassium acetate (KOAc, 3.0 equiv.), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 3 mol%).

  • Reagent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or DMSO). Stir the resulting suspension for 5-10 minutes. Add the oxetan-3-yl electrophile (e.g., 3-bromooxetane, 1.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand is electron-rich and has a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination, a common side reaction with alkyl electrophiles.

  • Base: A weak base like potassium acetate (KOAc) is crucial. Its role is to activate the diboron reagent and facilitate the transmetalation step within the catalytic cycle. Stronger bases could promote unwanted side reactions with the electrophile or the product.

  • Solvent: Anhydrous polar aprotic solvents like dioxane or DMSO are used to solubilize the reactants and facilitate the reaction, which often involves polar intermediates.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is to install the oxetane-3-yl group onto aromatic or heteroaromatic systems via the Suzuki-Miyaura reaction.[9] This reaction is foundational to modern drug synthesis, enabling the construction of biaryl and aryl-heteroaryl linkages with exceptional reliability.[3][4]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (oxetanyl) is transferred from boron to the palladium center. This step requires activation by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂-Oxetanyl PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 Product Ar-Oxetanyl PdII_Both->Product RedElim Reductive Elimination ArylHalide Ar-X Boronate Oxetanyl-B(pin) + Base

Fig 2. The Suzuki-Miyaura catalytic cycle for coupling the oxetanyl group.
Self-Validating Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be self-validating, meaning the conditions are chosen to maximize the probability of success with a wide range of aryl or heteroaryl halides.

  • Setup: In a vial, combine the aryl/heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system. A highly effective system for this type of coupling is a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand such as SPhos or XPhos (2-4 mol%).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Seal the vial and heat the reaction to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired oxetane-substituted arene.

The use of 1.5 equivalents of the boronic ester ensures that the halide is fully consumed, even if a small amount of the boronic ester degrades via protodeboronation. The choice of a modern, bulky phosphine ligand (SPhos/XPhos) accelerates the rate-limiting reductive elimination step, leading to cleaner reactions and higher yields.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to readily access novel chemical space. By combining the proven stability and reactivity of a pinacol boronate ester with the highly desirable physicochemical properties imparted by the oxetane ring, this building block streamlines the synthesis of complex, next-generation therapeutic candidates. Its reliable performance in the robust Suzuki-Miyaura coupling reaction ensures its place as a staple in the modern synthetic chemist's toolbox.

References

Introduction: A Convergence of Strained Ring Chemistry and Cross-Coupling Utility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

This compound is a pivotal reagent in modern synthetic and medicinal chemistry. It uniquely combines the versatile reactivity of a boronic acid pinacol ester with the desirable physicochemical properties of an oxetane ring. The oxetane moiety, a four-membered cyclic ether, has garnered significant attention in drug discovery as a valuable bioisostere.[1][2] It can replace gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity.[2][3]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this building block for the synthesis of novel chemical entities.

Core Physicochemical and Spectroscopic Properties

The compound is a stable, often solid, organic reagent that serves as the pinacol ester of oxetane-3-boronic acid.[4][5] Its stability is significantly greater than the corresponding boronic acid, making it ideal for storage and use in a wide array of chemical transformations.

Physical and Chemical Data

A summary of the key identifiers and properties of this reagent is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 1396215-84-1PubChem[4]
Molecular Formula C₉H₁₇BO₃PubChem[4]
Molecular Weight 184.04 g/mol Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich[5]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in water.ChemBK[6]
InChI Key LBABXQQSDMILIX-UHFFFAOYSA-NPubChem[4]
SMILES CC1(C)OB(C2COC2)OC1(C)CSigma-Aldrich[5]
Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While a specific spectrum is not publicly available, the expected resonances can be predicted based on established principles and data from analogous structures.[7][8]

  • ¹H NMR: The spectrum would be characterized by a singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety, typically appearing around δ 1.2-1.4 ppm. The protons on the oxetane ring would present as a more complex series of multiplets in the δ 3.5-5.0 ppm region, with the methine proton adjacent to the boron atom appearing as the most distinct signal.

  • ¹³C NMR: Key resonances would include the methyl carbons of the pinacol group around δ 24-25 ppm and the quaternary carbons of the dioxaborolane ring near δ 84-86 ppm. The carbons of the oxetane ring would appear in the δ 60-80 ppm range. The carbon atom directly bonded to the boron is often broadened and may not be observed due to quadrupolar relaxation effects.[7]

  • ¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance in the range of δ 25-35 ppm, which is characteristic of tetracoordinate boronic esters.[7]

Synthesis of Oxetanyl Pinacol Boronate

The synthesis of C(sp³)-linked boronic esters like this compound typically involves the borylation of an appropriate organometallic precursor or the metal-catalyzed C-H borylation of the parent heterocycle. A common and reliable laboratory-scale approach involves the reaction of a Grignard reagent derived from 3-bromooxetane with a borate ester, followed by esterification with pinacol.

Representative Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from 3-bromooxetane.

G cluster_0 Step 1: Grignard Formation & Borylation cluster_1 Step 2: Esterification A 3-Bromooxetane E Oxetan-3-ylmagnesium bromide A->E 1. Mg, THF 2. Iodine crystal (activator) B Mg turnings B->E C Anhydrous THF C->E D Triisopropyl borate F Diisopropoxy(oxetan-3-yl)borane D->F E->F Addition at -78 °C I Target Product: 4,4,5,5-Tetramethyl-2- (oxetan-3-yl)-1,3,2-dioxaborolane F->I Workup & Purification G Pinacol G->I H Hexane / H₂O H->I

Caption: A plausible two-step synthesis of the target boronic ester.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for similar transformations.[7]

PART A: Formation of the Borate Intermediate

  • Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a dropping funnel.

  • Grignard Formation: Magnesium turnings (1.2 equivalents) are added to the flask with a crystal of iodine. Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of a solution of 3-bromooxetane (1.0 equivalent) in anhydrous THF. The reaction is initiated gently with heating if necessary and then maintained at a gentle reflux until the magnesium is consumed.

  • Borylation: The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.5 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -65 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

    • Causality Insight: The low temperature is critical to prevent side reactions, such as the addition of multiple Grignard reagents to the borate ester. Anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by water.

PART B: Esterification and Isolation

  • Quenching & Hydrolysis: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 1 M HCl.

  • Esterification: Pinacol (1.2 equivalents) is added, and the mixture is stirred vigorously for 1-2 hours.

    • Causality Insight: The acidic workup hydrolyzes the borate ester to the corresponding boronic acid, which immediately reacts with pinacol in a rapid and reversible esterification. Driving the equilibrium towards the stable pinacol ester is often achieved by removing water.

  • Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the final product.

Reactivity and Key Applications

The synthetic utility of this reagent stems from the predictable reactivity of its boronic ester functionality, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The oxetane ring is generally stable under these conditions, allowing for its seamless incorporation into a variety of molecular scaffolds.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for forming C-C bonds, connecting the sp³-hybridized carbon of the oxetane ring to an sp²- or sp³-hybridized carbon of an organic halide or triflate.[9][10]

G cluster_Catalyst Palladium Catalyst cluster_Substrates Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII PdII_B [R¹-Pd(II)L₂-R²]⁺ PdII->PdII_B PdII_B->Pd0 Product Coupled Product (R¹-R²) PdII_B->Product Reductive Elimination R1X Organic Halide (R¹-X) R1X->PdII Oxidative Addition Boronate Oxetanyl Boronate (R²-B(pin)) Boronate->PdII_B Transmetalation Base Base (e.g., K₃PO₄) Base->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the oxetanyl boronate with an aryl bromide.[11][12]

  • Reaction Setup: To a microwave vial or Schlenk tube are added the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), a suitable base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), and a palladium catalyst system.

    • Catalyst Choice Insight: A common system is Pd₂(dba)₃ (1-5 mol%) combined with a phosphine ligand like XPhos or SPhos (2-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Solvent Addition: The vessel is sealed and purged with an inert gas. Degassed solvents, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF, are added via syringe.

    • Causality Insight: Degassing the solvent by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles, is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water can often accelerate the transmetalation step.

  • Reaction: The mixture is heated with stirring. Temperatures can range from 80 °C to 120 °C, and the reaction can be conducted using conventional heating or in a microwave reactor for accelerated reaction times.[11] Reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to afford the desired oxetane-substituted product.

Role in Medicinal Chemistry and Drug Discovery

The oxetane motif is a "magic fragment" in modern drug design.[2] Its incorporation can favorably modulate a compound's properties:

  • Improved Solubility: The polar ether functionality enhances aqueous solubility compared to a non-polar gem-dimethyl group.[3]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation (e.g., CYP450 oxidation) than other functional groups they might replace.[13][14]

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can help orient a molecule within a protein binding site, directing the rest of the scaffold towards a more solvent-exposed region.

This specific reagent provides a direct and efficient route to install the 3-oxetanyl group, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) and optimize lead compounds.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, general precautions for handling organoboron compounds should be observed. Related compounds are known to cause skin, eye, and respiratory irritation.[15]

  • Handling: Always handle this reagent in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents, preferably under an inert atmosphere.

  • SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound stands as a premier building block for the modern synthetic chemist. Its robust nature, combined with the predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling, provides a powerful tool for introducing the highly sought-after oxetane moiety. As the demand for sp³-rich, polar, and metabolically stable scaffolds continues to grow in drug discovery, the importance and application of this versatile reagent are set to expand even further.

References

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel building block, 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H, ¹³C, and ¹¹B NMR spectra, underpinned by field-proven insights and established theoretical principles. We will explore the causality behind spectral features, present detailed experimental protocols for data acquisition, and offer a self-validating framework for the structural elucidation of this increasingly important oxetane-containing boronate ester.

Introduction: The Emergence of Oxetane-Substituted Boronates in Medicinal Chemistry

The confluence of oxetane and boronate ester functionalities in a single molecular scaffold has generated significant interest within the medicinal chemistry community. Oxetanes, as small, polar, non-planar motifs, are increasingly utilized as bioisosteres for carbonyl groups and gem-dimethyl functionalities, often conferring improved aqueous solubility, metabolic stability, and lipophilicity profiles to drug candidates.[1][2] Boronate esters, particularly the pinacol derivatives, are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[3]

The compound this compound (CAS 1396215-84-1) represents a unique amalgamation of these two privileged moieties.[4] Its structure offers a valuable tool for the introduction of the 3-oxetanyl group into a wide array of molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in synthetic campaigns and for the unambiguous characterization of its downstream products. This guide aims to provide that critical understanding through a detailed exploration of its NMR data.

Molecular Structure and NMR-Active Nuclei

The structural features of this compound dictate its NMR spectral characteristics. The key NMR-active nuclei are ¹H, ¹³C, and ¹¹B.

Diagram: Molecular Structure and Numbering Scheme

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Oxetanol Oxetan-3-ol Reaction Catalytic Borylation Oxetanol->Reaction Pinacolborane Pinacolborane Pinacolborane->Reaction Product 4,4,5,5-Tetramethyl-2- (oxetan-3-yl)-1,3,2-dioxaborolane Reaction->Product NMR_Prep start Start weigh Weigh 5-10 mg of sample start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer filter Filter if necessary transfer->filter cap Cap and label filter->cap acquire Acquire NMR spectra cap->acquire

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetane-Containing Boronic Esters

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has become a important tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane motif has garnered significant attention for its ability to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability. When coupled with the versatile reactivity of boronic esters, particularly the pinacol-protected variants, we arrive at a class of building blocks with immense potential for the synthesis of novel therapeutics. 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a prime example of such a reagent, offering a unique combination of a polar, three-dimensional oxetane core with the robust and versatile reactivity of a boronic ester. This guide provides a comprehensive overview of the safety, handling, and reactivity considerations for this compound, tailored for professionals engaged in its use in a research and development setting.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is a thorough understanding of the physical and chemical identity of a reagent.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--[1]
Synonyms Oxetane-3-boronic acid pinacol ester--INVALID-LINK--[1]
CAS Number 1396215-84-1--INVALID-LINK--[1]
Molecular Formula C₉H₁₇BO₃--INVALID-LINK--[1]
Molecular Weight 184.04 g/mol --INVALID-LINK--[1]
Appearance Colorless to white to yellow liquid or semi-solid or solid--INVALID-LINK--
Boiling Point 208.4 ± 33.0 °C (Predicted)--INVALID-LINK--[2]
Density 1.00 ± 0.1 g/cm³ (Predicted)--INVALID-LINK--[2]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide; hardly soluble in water.--INVALID-LINK--[2]

Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the cornerstone of risk assessment and the implementation of appropriate safety measures. Based on aggregated GHS data, this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Pictograms:

  • alt text
    (GHS07)

First-Aid Measures: A Step-by-Step Emergency Response Protocol

In the event of an exposure, a rapid and informed response is critical. The following protocols are based on available safety data for this compound and similar boronic esters.

General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with the safety data sheet.

Protocol 1: Inhalation Exposure
  • Immediate Action: Remove the individual from the contaminated area to fresh air.[1]

  • Positioning: Keep the person at rest in a position comfortable for breathing.

  • Breathing Difficulties: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Crucially, do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.

  • Medical Attention: Seek immediate medical attention.

Protocol 2: Skin Contact
  • Immediate Action: Immediately flush the skin and hair with running water (and soap if available).[1]

  • Decontamination: Remove all contaminated clothing and shoes while continuing to flush with water for at least 15 minutes.

  • Medical Attention: Seek medical attention if irritation develops or persists.[1]

Protocol 3: Eye Contact
  • Immediate Action: Immediately wash out the eyes with fresh running water for at least 15 minutes.[1]

  • Eyelid Manipulation: Ensure complete irrigation by keeping the eyelids apart and away from the eye, occasionally lifting the upper and lower lids.[1]

  • Contact Lenses: Removal of contact lenses should only be undertaken by skilled personnel.[1]

  • Medical Attention: Seek immediate medical attention, especially if pain persists or recurs.[1]

Protocol 4: Ingestion
  • Immediate Action: Immediately give a glass of water.[1]

  • Vomiting: Do NOT induce vomiting.

  • Consciousness: Never give anything by mouth to an unconscious person.

  • Medical Attention: Contact a Poisons Information Centre or a doctor for advice.[1]

Fire-Fighting Measures: Preparedness and Response

While not considered a significant fire risk, containers of this compound may burn.[1]

  • Suitable Extinguishing Media: There is no restriction on the type of extinguisher which may be used. Use extinguishing media suitable for the surrounding area.[1] This includes dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: May emit corrosive fumes upon combustion.[1]

  • Advice for Firefighters:

    • Alert the Fire Brigade and inform them of the location and nature of the hazard.[1]

    • Wear self-contained breathing apparatus and protective gloves.[1]

    • Prevent spillage from entering drains or water courses.[1]

    • If safe to do so, remove containers from the path of the fire.[1]

    • Cool fire-exposed containers with a water spray from a protected location.[1]

    • Thoroughly decontaminate all firefighting equipment after use.[1]

Accidental Release Measures: Containment and Cleanup

A systematic approach to spill management is essential to prevent exposure and environmental contamination.

Workflow for Spill Response

Caption: Workflow for responding to an accidental release.

  • Minor Spills:

    • Clean up all spills immediately.[1]

    • Avoid breathing vapors and contact with skin and eyes.[1]

    • Control personal contact with the substance by using protective equipment.[1]

    • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[1]

    • Wipe up and place in a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Clear the area of all personnel and move upwind.

    • Alert the appropriate emergency response team.

    • Wear a self-contained breathing apparatus and full protective clothing.

    • Prevent the spill from entering drains or waterways.

Handling and Storage: Ensuring Stability and Safety

The stability of boronic esters is a critical consideration in their handling and storage. Pinacol esters are generally more stable than their corresponding boronic acids; however, they are susceptible to hydrolysis.

  • Handling:

    • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid all personal contact, including inhalation.[3]

    • Wear appropriate personal protective equipment (see Section 7).

    • Avoid contact with moisture and incompatible materials.

    • When handling, do not eat, drink, or smoke.

    • Keep containers securely sealed when not in use.

    • Avoid physical damage to containers.

    • Wash hands thoroughly with soap and water after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • For long-term storage, it is recommended to store in a freezer under -20°C, sealed in a dry environment.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is necessary to ensure the safety of laboratory personnel.

Control MeasureSpecificationRationale
Engineering Controls Work in a well-ventilated area, preferably a certified chemical fume hood.To minimize inhalation exposure to vapors or aerosols.
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and eye contact, which can cause serious irritation.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat.To prevent skin contact, which can cause irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary for large-scale operations or in situations with inadequate ventilation.To prevent respiratory tract irritation from inhalation of vapors or aerosols.

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.

  • Reactivity: Generally stable under recommended storage conditions.

  • Chemical Stability: Pinacol boronic esters are known to be sensitive to hydrolysis, which can be catalyzed by both acid and base. The presence of water can lead to the formation of the corresponding boronic acid and pinacol.

  • Conditions to Avoid: Exposure to moisture, strong acids, and strong bases.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and boron oxides.

Toxicological Information: Understanding the Health Risks

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecological Information

Detailed ecotoxicological data for this compound is not available. However, based on its chemical properties, it is important to prevent its release into the environment. Boronic acids and their derivatives can have an impact on aquatic life, and their environmental fate is not well-characterized.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Waste from Residues/Unused Products: Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to local regulations.

Conclusion: A Commitment to Safe Science

This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features, however, necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can confidently and safely harness the synthetic potential of this important reagent, paving the way for the discovery of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Stability and Storage of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane, a key building block in modern medicinal chemistry, offers a unique combination of a reactive boronate ester for cross-coupling reactions and a synthetically versatile oxetane motif. However, the inherent reactivity of this molecule also presents challenges regarding its stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this valuable reagent, outlines best practices for its storage and handling, and offers detailed protocols for assessing its purity and ensuring its optimal performance in synthetic applications.

Introduction: The Dual Nature of a Valuable Reagent

The incorporation of small, strained ring systems like oxetanes into drug candidates has become an increasingly important strategy for modulating physicochemical properties such as solubility and metabolic stability. This compound serves as a critical bridge, enabling the introduction of the oxetane moiety into complex molecular architectures via robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction.

However, the utility of this reagent is intrinsically linked to its chemical integrity. The presence of both a Lewis acidic boron center and a strained ether ring necessitates a thorough understanding of its stability profile to ensure reproducible and high-yielding synthetic outcomes. This guide will delve into the critical aspects of stability, storage, and handling, providing the necessary insights for researchers to confidently utilize this powerful synthetic tool.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling and storage.

PropertyValueSource
Molecular Formula C₉H₁₇BO₃[1]
Molecular Weight 184.04 g/mol [1]
Appearance Colorless liquid or solid[2]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide; sparingly soluble in water.[2]

The Stability Profile: Understanding Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, oxidation and thermal degradation.

Hydrolytic Instability: The Primary Concern

The most significant degradation pathway for pinacol boronate esters is hydrolysis, which cleaves the B-O bonds of the dioxaborolane ring to form the corresponding boronic acid and pinacol.[3] This process is often accelerated in the presence of water or other protic solvents like alcohols.

Handling_Workflow start Start prep Prepare Dry Glassware and Inert Atmosphere start->prep weigh_solid Weigh Solid Reagent (Inert Atmosphere) prep->weigh_solid If Solid dispense_liquid Dispense Liquid Reagent (Gas-Tight Syringe) prep->dispense_liquid If Liquid dissolve Dissolve in Anhydrous Aprotic Solvent weigh_solid->dissolve dispense_liquid->dissolve use Use in Reaction dissolve->use

References

An In-depth Technical Guide to the Synthesis of Oxetane-Containing Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of sp³-rich, polar motifs is a cornerstone of modern drug design, aimed at improving the physicochemical properties and novelty of new chemical entities. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural unit, prized for its ability to enhance aqueous solubility, metabolic stability, and serve as a bioisostere for gem-dimethyl or carbonyl groups.[1][2][3] When combined with the synthetic versatility of the boronic ester—a key functional group for transition metal-catalyzed cross-coupling reactions—the resulting oxetane-containing boronic esters become powerful building blocks. This guide provides an in-depth technical overview of the primary synthetic routes to these compounds, practical advice on their purification and characterization, and insights into their application, designed for researchers and professionals in drug development and chemical synthesis.

The Strategic Value of Oxetane-Boronate Building Blocks

The Oxetane Motif in Medicinal Chemistry

The oxetane ring is more than just a small heterocycle; it is a strategic tool for modulating molecular properties. Its strained, polar nature allows it to act as an excellent hydrogen-bond acceptor.[1][4] Replacing a lipophilic gem-dimethyl group with an oxetane can profoundly increase aqueous solubility and reduce metabolic degradation rates.[5][6] This has led to its widespread adoption in medicinal chemistry programs to escape flatland, increase three-dimensionality, and secure intellectual property.[1][7]

The Boronic Ester: A Versatile Synthetic Handle

Boronic acids and their esters are mainstays of modern organic synthesis, most famously as the nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[8][9] Pinacol esters, in particular, are favored due to their stability, ease of handling, and compatibility with a wide range of reaction conditions, allowing for the facile construction of C-C, C-N, and C-O bonds.[8][10]

Synergy: A Powerful Combination

The synthesis of molecules containing both an oxetane and a boronic ester creates a bifunctional building block of significant value. These reagents allow for the direct installation of the beneficial oxetane motif onto aryl or heteroaryl scaffolds via robust and predictable cross-coupling chemistry, streamlining the synthesis of novel drug candidates.

Core Synthetic Methodologies

The most reliable and widely used methods for synthesizing oxetane-containing boronic esters involve the transition metal-catalyzed borylation of a corresponding oxetane-containing halide or pseudohalide.

Palladium-Catalyzed Miyaura Borylation of Oxetane Halides

The Miyaura borylation is the preeminent method for converting aryl, heteroaryl, and alkyl halides into boronic esters.[8][11] This reaction is highly adaptable for the synthesis of oxetanylboronates from readily available halo-oxetanes.

The reaction proceeds via a well-established catalytic cycle. A palladium(0) complex undergoes oxidative addition into the oxetane-halide (C-X) bond. The resulting Pd(II) intermediate then undergoes transmetalation with an activated diboron species (e.g., B₂pin₂ activated by a base). The final step is reductive elimination, which releases the oxetane-boronic ester product and regenerates the active Pd(0) catalyst.[9]

Causality Behind Component Selection:

  • Catalyst: A catalyst like PdCl₂(dppf) is often chosen. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides thermal stability and promotes the high reaction rates necessary for efficient C-B bond formation.[11]

  • Base: A mild base such as potassium acetate (KOAc) is crucial. It activates the bis(pinacolato)diboron (B₂pin₂) reagent without being strongly nucleophilic, which prevents premature hydrolysis of the product or competing side reactions like Suzuki coupling.[8][9]

  • Solvent: Anhydrous, polar aprotic solvents like DMSO or dioxane are typically used to ensure solubility of the reagents and facilitate the ionic intermediates in the catalytic cycle.[11]

Miyaura_Borylation pd0 Pd(0)L₂ pd_intermediate1 [Oxetane-Pd(II)L₂-X] pd0->pd_intermediate1 Oxidative Addition oxetane_x Oxetane-X oxetane_x->pd_intermediate1 b2pin2 B₂pin₂(KOAc) b2pin2->pd_intermediate1 product Oxetane-Bpin pd_intermediate2 [Oxetane-Pd(II)L₂-Bpin] pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination pd_intermediate2->product

Fig. 1: Catalytic cycle for Miyaura borylation.

This protocol is a representative example adapted from established methodologies.[1][11]

Materials:

  • 3-Iodooxetane

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Acetate (KOAc), dried

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodooxetane (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add PdCl₂(dppf) (0.03 eq) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane via cannula.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or neutral alumina.

Copper-Catalyzed Borylation Strategies

As an alternative to palladium, copper catalysis has also been successfully employed for the borylation of heterocyclic halides.[1] This can be particularly useful for preparing trifluoroborate salts, which often exhibit enhanced stability and are crystalline, water-soluble solids.

This method, reported by Molander and co-workers, provides direct access to the trifluoroborate salt.[1]

Materials:

  • 3-Iodooxetane

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) Iodide (CuI)

  • Xantphos (ligand)

  • Potassium Methoxide (KOMe)

  • Potassium Hydrogen Fluoride (KHF₂)

  • Anhydrous THF/Methanol solvent mixture

Procedure:

  • In an inert atmosphere glovebox, combine CuI (0.1 eq), Xantphos (0.1 eq), and KOMe (1.6 eq) in a vial.

  • Add anhydrous THF, followed by 3-iodooxetane (1.0 eq) and B₂pin₂ (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by opening to air and adding methanol.

  • Add an aqueous solution of KHF₂ (4.0 eq) and stir vigorously for 1 hour.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane to remove nonpolar impurities.

  • Cool the aqueous layer to 0 °C to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield potassium oxetan-3-yltrifluoroborate.

Purification and Characterization: A Practical Guide

The successful synthesis of oxetane-containing boronic esters relies on robust purification and unambiguous characterization.

Navigating Purification Challenges
  • Hydrolytic Instability: Boronic esters, particularly pinacol esters, can hydrolyze to the corresponding boronic acid on silica gel, especially with protic eluents (e.g., methanol). This can lead to streaking on TLC plates and poor recovery.

  • Oxetane Ring Stability: While generally stable, the strained oxetane ring can be sensitive to strongly acidic conditions, which may be present on untreated silica gel.[12] 3,3-disubstituted oxetanes exhibit greater stability.[12][13]

  • Silica Gel Chromatography: This is the most common method. Use of a non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended. If necessary, the silica gel can be pre-treated by washing with a solution of triethylamine in the eluent to neutralize acidic sites.[14]

  • Neutral Alumina Chromatography: For particularly sensitive compounds, neutral alumina is an excellent alternative to silica gel as it lacks acidic protons.[14]

  • Preparative HPLC: For high-purity samples required for biological testing, reverse-phase preparative HPLC can be used, although care must be taken to quickly remove aqueous solvents to prevent hydrolysis.

Spectroscopic Verification

Unambiguous characterization is essential to confirm the structure and purity of the target compound.

  • ¹H NMR: Expect to see characteristic signals for the oxetane ring protons, typically in the range of 4.5-5.0 ppm for the CH₂-O protons. The pinacol ester will show a sharp singlet integrating to 12 protons around 1.2-1.3 ppm.

  • ¹³C NMR: The carbons of the oxetane ring will appear around 70-80 ppm (for C-O) and 30-40 ppm (for C-C). The quaternary carbons of the pinacol group appear near 83 ppm, and the methyl carbons around 25 ppm.

  • ¹¹B NMR: This is the most diagnostic technique for confirming the formation of the boronic ester. A tricoordinate boron in a pinacol ester typically gives a broad singlet in the range of δ +20 to +35 ppm.[15][16] This distinguishes it from the tetracoordinate boronate anion or boronic acid.

Data Type Typical Chemical Shift / Signal Assignment
¹H NMR ~ 4.7 ppm (multiplet, 4H)Oxetane CH₂ protons
~ 3.5 ppm (multiplet, 1H)Oxetane CH-B proton
~ 1.25 ppm (singlet, 12H)Pinacol methyl protons
¹³C NMR ~ 83.5 ppmPinacol quaternary carbons
~ 75 ppmOxetane CH₂ carbons
~ 24.8 ppmPinacol methyl carbons
¹¹B NMR ~ 31 ppm (broad singlet)Tricoordinate Boron (Bpin)
Table 1: Representative NMR data for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane.

Handling, Stability, and Downstream Applications

Storage and Stability Considerations

To ensure longevity and reactivity, oxetane-containing boronic esters should be stored in a cool, dry place under an inert atmosphere. A desiccator or glovebox is ideal. Exposure to atmospheric moisture can lead to slow hydrolysis to the boronic acid, which may affect performance in subsequent reactions.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of these building blocks is their use in Suzuki-Miyaura cross-coupling to introduce the oxetane motif into complex molecules. The reaction couples the oxetane boronic ester with an aryl or heteroaryl halide/triflate.

Suzuki_Coupling start_oxetane Oxetane-Bpin plus_node + start_oxetane->plus_node start_aryl Ar-X product Oxetane-Ar start_aryl->product reagents Pd Catalyst Base reagents->product plus_node->start_aryl

Fig. 2: General scheme for Suzuki-Miyaura coupling.

This powerful transformation allows for the late-stage introduction of the oxetane group, providing a rapid route to novel analogues with potentially improved drug-like properties.

Conclusion

Oxetane-containing boronic esters are high-value, versatile building blocks that bridge the gap between desirable physicochemical properties and synthetic accessibility. The palladium-catalyzed Miyaura borylation of halo-oxetanes stands as the most robust and reliable method for their synthesis. By understanding the mechanistic principles, adhering to rigorous experimental protocols for synthesis and purification, and using precise analytical techniques for characterization, researchers can confidently produce and utilize these reagents. The continued development and application of these building blocks will undoubtedly accelerate the discovery of new therapeutics with superior pharmacological profiles.

References

The Oxetane Moiety: A Modern Tool for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Strained Ring in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular motifs that can confer advantageous properties upon drug candidates. The journey from a promising hit to a viable drug is often fraught with challenges related to suboptimal physicochemical and pharmacokinetic profiles. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable tool in the drug discoverer's arsenal.[1][2][3] This guide provides a comprehensive overview of the strategic application of oxetane moieties, detailing their synthesis, impact on drug-like properties, and role as versatile bioisosteres.

Once considered a synthetic curiosity due to its inherent ring strain (approximately 106 kJ/mol), the oxetane is now recognized for its unique combination of properties: it is a small, polar, and three-dimensional motif.[2][4] These characteristics allow it to address several common liabilities in drug candidates, including poor solubility, metabolic instability, and undesirable basicity of nearby functional groups.[1][5] This guide will delve into the causality behind these improvements, providing a framework for the rational incorporation of oxetanes in drug design campaigns.

The Strategic Value of Oxetanes in Drug Design

The decision to incorporate an oxetane into a molecule is driven by the desire to modulate its properties in a predictable and beneficial manner. The oxetane's influence stems from its distinct structural and electronic features.

Physicochemical Property Modulation

The introduction of an oxetane can lead to profound and often simultaneous improvements in several key physicochemical parameters.[2]

  • Solubility and Lipophilicity: A frequent hurdle in drug development is the poor aqueous solubility of lead compounds. The polar nature of the oxetane's ether oxygen can significantly enhance solubility. Replacing a non-polar group, such as a gem-dimethyl group, with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[6][7] This is achieved without a significant penalty in lipophilicity (LogD), a critical parameter for membrane permeability.[2] In some cases, the incorporation of an oxetane can even lead to a reduction in lipophilicity.[1]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other common functionalities.[8] It can serve as a metabolically stable replacement for vulnerable groups like gem-dimethyl, carbonyl, and morpholine moieties.[4][8] By blocking or shielding metabolically labile sites, the oxetane moiety can prolong the half-life of a drug candidate.[8] The 3,3-disubstituted substitution pattern is generally considered the most stable.[2][9]

  • Basicity Attenuation: The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the pKa of adjacent basic amines.[2][5] This effect is most pronounced when the oxetane is alpha to the amine (a reduction of ~2.7 pKa units), but it is also significant at the beta (~1.9 units) and gamma (~0.7 units) positions.[2] This modulation of basicity can be crucial for mitigating off-target effects, such as hERG channel inhibition, and for optimizing pharmacokinetic profiles.[5][10]

Bioisosteric Replacement: A Modern Approach

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a compound's biological activity and/or physicochemical profile, is a cornerstone of medicinal chemistry. The oxetane has proven to be a highly effective bioisostere for several common motifs.[2][9]

  • gem-Dimethyl Group: The gem-dimethyl group is often introduced to block metabolic oxidation of a methylene group. However, this typically increases lipophilicity, which can be detrimental.[1] The oxetane ring has a similar steric footprint to the gem-dimethyl group but is significantly more polar.[1][4] This allows for the retention of metabolic stability while improving solubility and reducing lipophilicity.[1]

  • Carbonyl Group: The oxetane can also serve as a bioisostere for the carbonyl group in ketones, esters, and amides.[2][11] It shares a similar dipole moment and hydrogen bonding acceptor capability but is generally more metabolically stable and less prone to nucleophilic attack.[2][4]

  • Morpholine Group: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have emerged as excellent replacements for the commonly used morpholine ring.[6][7] They can offer superior solubilizing ability while maintaining or improving other properties.[6]

cluster_0 Common Drug Moieties cluster_1 Oxetane Bioisosteres gem-Dimethyl gem-Dimethyl 3,3-Disubstituted Oxetane 3,3-Disubstituted Oxetane gem-Dimethyl->3,3-Disubstituted Oxetane Improves Solubility Reduces Lipophilicity Carbonyl Carbonyl Oxetane Oxetane Carbonyl->Oxetane Increases Metabolic Stability Morpholine Morpholine Spirocyclic Oxetane Spirocyclic Oxetane Morpholine->Spirocyclic Oxetane Enhances Solubility

Figure 1: Bioisosteric replacement strategies involving oxetane moieties.

Synthesis of Oxetane-Containing Molecules

The increasing utility of oxetanes in medicinal chemistry has spurred the development of robust and versatile synthetic methodologies. While the inherent ring strain can present challenges, a number of reliable strategies are now available.[12]

Key Synthetic Approaches

Several general strategies are employed for the synthesis of oxetanes, with the choice of method depending on the desired substitution pattern and the overall synthetic route.[12][13]

  • Intramolecular Cyclization (Williamson Ether Synthesis): This is a classical and widely used method involving the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. The reaction is typically promoted by a base.[1]

  • The Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct synthesis of oxetanes.[12][14][15][16] The reaction proceeds via an excited state of the carbonyl compound and can provide access to a wide range of substituted oxetanes.[14] Recent advances have enabled this reaction to be carried out using visible light, improving its safety and scalability.[17]

  • Ring Expansion of Epoxides: The reaction of epoxides with sulfonium or sulfoxonium ylides can lead to the formation of oxetanes through a ring-expansion process.[13]

  • From Diols: 3,3-Disubstituted oxetanes can be synthesized from 2,2-disubstituted 1,3-propanediols through a two-step process involving the formation of a cyclic carbonate followed by nucleophilic attack and intramolecular cyclization.[1]

Representative Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane from a Diol

This protocol describes a general procedure for the synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-diol.

Step 1: Synthesis of the Cyclic Carbonate

  • To a solution of the 2,2-disubstituted-1,3-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., pyridine, 2.2 eq.).

  • Slowly add a solution of triphosgene (0.4 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the cyclic carbonate.

Step 2: Synthesis of the Oxetane

  • To a solution of the cyclic carbonate (1.0 eq.) in a suitable solvent (e.g., methanol), add a strong base (e.g., sodium methoxide, 1.1 eq.).

  • Heat the reaction mixture to reflux and stir until completion (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the desired 3,3-disubstituted oxetane.

Self-Validation: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry). The disappearance of the diol starting material and the appearance of the characteristic signals for the cyclic carbonate and subsequently the oxetane in the NMR spectra will validate the success of each step.

start 2,2-Disubstituted-1,3-propanediol step1 Step 1: Cyclization with Triphosgene/Pyridine start->step1 intermediate Cyclic Carbonate step1->intermediate step2 Step 2: Ring Contraction with NaOMe intermediate->step2 end 3,3-Disubstituted Oxetane step2->end

Figure 2: General workflow for the synthesis of a 3,3-disubstituted oxetane.

Impact on Pharmacokinetic Properties: A Data-Driven Perspective

The theoretical benefits of incorporating an oxetane moiety are substantiated by a growing body of experimental data. Comparative studies consistently demonstrate the positive impact of oxetanes on key pharmacokinetic parameters.

Comparative Metabolic Stability

In vitro microsomal stability assays are a standard method for assessing the metabolic lability of a compound. The following table summarizes representative data comparing the intrinsic clearance (CLint) of oxetane-containing compounds with their non-oxetane analogues. A lower CLint value indicates greater metabolic stability.[8]

Parent CompoundAnalogueCLint (µL/min/mg protein) - ParentCLint (µL/min/mg protein) - AnalogueFold Improvement
gem-Dimethyl Analogue3,3-Dimethyloxetane Analogue150305
Carbonyl AnalogueOxetane Analogue220454.9
Morpholine AnalogueSpiro-oxetane Analogue95253.8

This table presents illustrative data and the actual improvement is context-dependent.

Case Study: A Potent Kinase Inhibitor

In the development of a series of kinase inhibitors, a lead compound containing a gem-dimethyl group exhibited potent activity but suffered from poor solubility and rapid metabolic clearance. Replacement of the gem-dimethyl group with a 3,3-dimethyloxetane moiety resulted in a remarkable improvement in the overall profile of the compound.

Parametergem-Dimethyl Analogue3,3-Dimethyloxetane Analogue
Kinase IC₅₀ (nM) 1012
Aqueous Solubility (µg/mL) <155
HLM CLint (µL/min/mg) 18025
Oral Bioavailability (%) 545

HLM: Human Liver Microsomes

This case study highlights the transformative potential of the oxetane moiety in addressing multiple liabilities simultaneously, ultimately leading to a more drug-like candidate.

Future Directions and Conclusion

The oxetane has firmly established itself as a valuable motif in modern medicinal chemistry.[2][9] Its ability to favorably modulate a range of physicochemical and pharmacokinetic properties has led to its incorporation into numerous clinical candidates.[2][18] As our understanding of the synthesis and structure-activity relationships of oxetane-containing compounds continues to grow, we can expect to see even more sophisticated applications of this versatile four-membered ring.

Future research will likely focus on the development of novel and more efficient synthetic methods for accessing a wider diversity of oxetane building blocks.[19] Furthermore, a deeper exploration of the conformational effects of oxetanes and their impact on target binding will enable a more rational and predictive approach to their use in drug design.

References

An In-Depth Technical Guide to the Physical Properties of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Oxetane-Containing Boronate Esters in Drug Discovery

For the discerning researcher in drug development, the architectural nuances of a molecule are paramount. The incorporation of strained ring systems, such as oxetanes, has emerged as a powerful strategy to modulate physicochemical properties, including solubility and metabolic stability. When coupled with the synthetic versatility of boronate esters, specifically the pinacol ester, we unlock a class of building blocks with immense potential. This guide provides a comprehensive technical overview of the physical properties of a key exemplar: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. Beyond a mere compilation of data, this document serves as a practical manual, elucidating the experimental rationale and methodologies required for its thorough characterization. This self-validating approach ensures that researchers can confidently integrate this valuable reagent into their synthetic workflows.

Core Molecular Attributes

This compound, also known by its synonym Oxetane-3-boronic Acid Pinacol Ester, is a heterocyclic organic compound that has garnered interest in medicinal chemistry.[] Its structure marries the robust and synthetically versatile pinacol boronate ester with a strained four-membered oxetane ring.

PropertyValueSource
CAS Number 1396215-84-1[2]
Molecular Formula C₉H₁₇BO₃[3]
Molecular Weight 184.04 g/mol [3]
IUPAC Name This compound[3]

Below is a diagram illustrating the logical relationship between the constituent parts of the molecule and its overall identity.

A Pinacolborane Moiety C This compound A->C Provides stability and reactivity in cross-coupling B Oxetane Ring B->C Imparts unique physicochemical properties

Caption: Molecular composition of the target compound.

Physicochemical Properties: Experimental Data and Predictive Insights

A precise understanding of a compound's physical state, melting point, boiling point, and solubility is fundamental to its handling, storage, and application in synthesis. For this compound, a combination of experimental observations and predictive data is currently available.

PropertyValueNotesSource
Physical State Solid, semi-solid, or colorless liquidThe physical state can vary depending on purity and ambient temperature.[4][5]
Melting Point Not experimentally determinedA sharp melting point is indicative of high purity.-
Boiling Point 208.4 ± 33.0 °C (Predicted)Predicted value; experimental determination under vacuum is recommended to prevent decomposition.[2]
Density 1.00 ± 0.1 g/cm³ (Predicted)Predicted value.[2]
Solubility Soluble in organic solvents (e.g., ethanol, dimethyl sulfoxide); sparingly soluble in water.The oxetane moiety generally enhances aqueous solubility compared to purely hydrocarbon analogues.[5]
Rationale for Experimental Determination

While predictive algorithms provide useful estimations, experimental verification of these properties is critical for GMP (Good Manufacturing Practice) and ensuring reproducibility in research. The variability in the reported physical state underscores the importance of empirical characterization.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid provides a sharp, discernible indication of its purity. A broad melting range typically suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a high-boiling point oil can be used.[6]

  • Heating Rate: A rapid initial heating can be employed to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

  • Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.

cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Apparatus Setup Apparatus Setup Sample Preparation->Apparatus Setup Controlled Heating Controlled Heating Apparatus Setup->Controlled Heating Observation & Recording Observation & Recording Controlled Heating->Observation & Recording

Caption: Workflow for melting point determination.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structural integrity of the molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Expected Resonances: The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane ring, the methine proton adjacent to the boron atom, and the methyl groups of the pinacol moiety. The integration of these signals should correspond to the number of protons in each environment.

  • Reference Data: Commercial suppliers indicate the availability of ¹H NMR spectra for this compound.[7]

3.1.2. ¹³C NMR Spectroscopy

  • Expected Resonances: The ¹³C NMR spectrum will provide information on the carbon framework, with characteristic shifts for the carbons of the oxetane ring, the carbon attached to the boron (which may be broadened due to quadrupolar relaxation), and the carbons of the pinacol group.[8]

3.1.3. ¹¹B NMR Spectroscopy

  • Significance: ¹¹B NMR is particularly useful for characterizing organoboron compounds. The chemical shift provides insight into the coordination state of the boron atom. For a tricoordinate boronate ester, a signal in the range of δ 20-30 ppm is typically observed.[8]

  • Experimental Consideration: Due to the quadrupolar nature of the boron nucleus, ¹¹B NMR signals are often broad.

3.1.4. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: A 5-10 mg sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹¹B NMR spectra. For ¹³C and ¹¹B, a greater number of scans may be required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its structure.

  • Expected Ionization: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of 184.04.

  • Fragmentation: Common fragmentation patterns for pinacol boronate esters may involve the loss of the oxetane moiety or fragments from the pinacol group.

3.2.1. Experimental Protocol for GC-MS Analysis

  • Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Chromatographic Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation from any impurities.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and the mass-to-charge ratio of the resulting ions is measured.

Crystallographic Data

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for this compound. Should a crystalline form of sufficient quality be obtained, X-ray crystallography would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and crystal packing information.

Stability, Handling, and Storage

As a senior application scientist, it is imperative to emphasize the importance of proper handling and storage to maintain the integrity of this reagent.

  • Stability: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to dehydration to form boroxines. However, they can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of this compound should be assessed under the specific conditions of its intended use.

  • Handling: Organoboron compounds should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (freezer storage at -20°C is often recommended) to minimize degradation.[5]

Conclusion: A Versatile Building Block Demanding Thorough Characterization

This compound stands as a promising building block for the synthesis of novel chemical entities in drug discovery and materials science. This guide has provided a comprehensive overview of its known physical properties, highlighted areas where experimental data is needed, and offered detailed, field-proven protocols for its complete characterization. By adhering to these methodologies, researchers can ensure the quality and consistency of this reagent, thereby fostering reproducible and reliable scientific outcomes. The principles of rigorous characterization outlined herein are not merely procedural but are foundational to the integrity of the research and development process.

References

Navigating the Solubility Landscape of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Modern Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from in vitro assay performance to in vivo bioavailability. This is particularly true for novel building blocks like 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane, a compound that marries the increasingly popular oxetane motif with the versatile boronic ester functionality. The oxetane ring is often incorporated to enhance metabolic stability and aqueous solubility, while the pinacol boronate ester is a cornerstone of modern cross-coupling chemistry. Understanding the solubility profile of this hybrid molecule is therefore not just an academic exercise, but a crucial step in unlocking its full potential in medicinal chemistry.

This technical guide provides an in-depth exploration of the solubility of this compound. We will delve into its qualitative solubility in common solvents, present robust, field-proven protocols for its quantitative determination using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the underlying chemical principles that govern its behavior in solution. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to confidently and accurately assess the solubility of this and similar compounds, thereby accelerating the pace of innovation in pharmaceutical research.

Physicochemical Properties and Qualitative Solubility Overview

This compound is a solid at room temperature with a molecular weight of 184.04 g/mol . Initial assessments indicate that it is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has low solubility in water.[1] This solubility profile is consistent with its structure, which combines a polar oxetane ring with a more nonpolar pinacol boronate ester.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₇BO₃
Molecular Weight184.04 g/mol
AppearanceSolid
Qualitative Solubility
WaterPoorly soluble[1]
EthanolSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]

Quantitative Solubility Determination: Methodologies and Protocols

Accurate determination of a compound's solubility is essential for downstream applications. Here, we present two robust methods for the quantitative assessment of this compound solubility: a kinetic solubility assay using HPLC and a thermodynamic solubility assay using ¹H NMR.

Kinetic Solubility Assessment by High-Performance Liquid Chromatography (HPLC)

Kinetic solubility is a high-throughput screening method that measures the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. This method is particularly relevant for early-stage drug discovery where large numbers of compounds are evaluated. A key challenge in the analysis of boronic esters by HPLC is their susceptibility to hydrolysis to the corresponding boronic acid, especially under typical reversed-phase conditions.[2][3][4][5] To mitigate this, our protocol utilizes a column with low silanol activity and a mobile phase without acidic modifiers to minimize on-column degradation.[4][5]

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS).

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 96-well microplate

  • Plate shaker

  • HPLC system with UV detector

  • Reversed-phase HPLC column with low silanol activity (e.g., Waters XTerra MS C18 or equivalent)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Sample Preparation: a. To the wells of a 96-well microplate, add 198 µL of PBS (pH 7.4). b. Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM. c. Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitate.

  • HPLC Analysis: a. Mobile Phase A: Water b. Mobile Phase B: Acetonitrile c. Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. d. Flow Rate: 1.0 mL/min e. Column Temperature: 30°C f. Injection Volume: 10 µL g. Detection: UV at an appropriate wavelength (determined by UV scan of the compound).

  • Quantification: a. Prepare a calibration curve using known concentrations of the test compound in DMSO/PBS. b. Determine the concentration of the dissolved compound in the filtered sample by comparing its peak area to the calibration curve.

Diagram 1: Workflow for Kinetic Solubility Determination by HPLC

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result stock 10 mM Stock in DMSO plate 96-well plate (100 µM final conc.) stock->plate pbs PBS (pH 7.4) pbs->plate shake Shake for 2h plate->shake filter Filtration (0.45 µm) shake->filter hplc HPLC-UV Analysis filter->hplc quant Quantification vs. Calibration Curve hplc->quant result Kinetic Solubility (µM) quant->result

Caption: Workflow for kinetic solubility determination by HPLC.

Thermodynamic Solubility Assessment by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Thermodynamic solubility represents the equilibrium solubility of a compound and is a more accurate measure of its intrinsic solubility. ¹H NMR is a powerful technique for determining thermodynamic solubility as it is non-invasive and can directly quantify the amount of dissolved solute in the presence of excess solid.[6][7][8] This method avoids the need for filtration and can be performed with a relatively small amount of material.

Objective: To determine the thermodynamic solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)

  • Internal standard (e.g., maleic acid or another suitable standard with known concentration and non-overlapping peaks)

  • NMR tubes

  • Vortex mixer

  • Thermostatted shaker

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated buffer to create a standard solution of known concentration. b. Add an excess amount of this compound to a vial containing a known volume of the internal standard solution. The presence of undissolved solid is essential.

  • Equilibration: a. Tightly cap the vial and vortex thoroughly. b. Place the vial in a thermostatted shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • NMR Analysis: a. Carefully transfer the supernatant to an NMR tube, avoiding transfer of any solid material. b. Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁).

  • Quantification: a. Identify a well-resolved, characteristic peak of the dissolved test compound and a peak from the internal standard. b. Integrate the areas of these two peaks. c. Calculate the concentration of the dissolved test compound using the following equation:

    Concentration_compound = (Integration_compound / Protons_compound) * (Protons_standard / Integration_standard) * Concentration_standard

Diagram 2: Workflow for Thermodynamic Solubility Determination by ¹H NMR

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result compound Excess Test Compound vial Equilibration Vial compound->vial buffer D₂O Buffer with Internal Standard buffer->vial shake Equilibrate for 24h vial->shake transfer Transfer Supernatant to NMR Tube shake->transfer nmr ¹H NMR Acquisition transfer->nmr quant Integration and Concentration Calculation nmr->quant result Thermodynamic Solubility (mg/mL or mM) quant->result

Caption: Workflow for thermodynamic solubility determination by ¹H NMR.

Factors Influencing Solubility and Stability

The solubility of this compound is governed by a delicate interplay of its structural features and the properties of the solvent.

  • The Oxetane Moiety: The strained four-membered ether ring introduces polarity and the potential for hydrogen bonding with protic solvents, which can enhance aqueous solubility. However, the stability of the oxetane ring, particularly under acidic conditions, should be considered. While 3,3-disubstituted oxetanes are generally more stable, the 3-monosubstituted pattern in this compound may be susceptible to ring-opening under harsh acidic conditions.

  • The Pinacol Boronate Ester: This bulky, nonpolar group significantly contributes to the compound's solubility in organic solvents. Conversely, it limits aqueous solubility. A critical consideration for any aqueous solubility determination is the hydrolytic stability of the boronate ester. Pinacol esters are generally more stable to hydrolysis than other boronic esters, but they can still hydrolyze to the corresponding boronic acid, especially at non-neutral pH.[2][3] This potential for degradation underscores the importance of using appropriate analytical methods and conditions, as outlined in the protocols above.

  • pH: The pH of the aqueous medium can influence both the stability of the oxetane ring and the boronate ester. It is advisable to perform solubility studies at a physiologically relevant pH, such as 7.4.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as harmful if swallowed or inhaled, and may cause skin and serious eye irritation, as well as respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]

Conclusion

This compound is a valuable building block in modern medicinal chemistry. A thorough understanding of its solubility is essential for its effective application. This guide has provided a comprehensive overview of its qualitative solubility and detailed, practical protocols for its quantitative determination using both HPLC and NMR. By employing these methods and considering the factors that influence its solubility and stability, researchers can confidently integrate this promising compound into their drug discovery programs.

References

Spectroscopic data for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1396215-84-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this valuable synthetic intermediate. By integrating established scientific principles with field-proven insights, this guide explains the causality behind spectral features and offers self-validating experimental protocols for its characterization. The strategic incorporation of an oxetane ring, a motif of increasing importance in medicinal chemistry for its ability to improve physicochemical properties, with a versatile pinacol boronate ester makes this compound a significant building block in modern organic synthesis.[1]

Introduction and Significance

This compound is an organoboron compound featuring two key structural motifs: a pinacol boronate ester and an oxetane ring.[2] The pinacol boronate ester is a cornerstone of modern synthetic chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The oxetane moiety is a four-membered cyclic ether that has garnered significant attention in drug discovery as a bioisostere for carbonyl groups and for its capacity to enhance metabolic stability, aqueous solubility, and cell permeability.[1]

The combination of these two functional groups in a single molecule creates a powerful and versatile building block for introducing the desirable oxetane scaffold into complex molecules. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides an in-depth examination of its characteristic spectroscopic signatures.

Molecular Structure and Spectroscopic Correlation

The molecular formula of the title compound is C₉H₁₇BO₃, with a molecular weight of 184.04 g/mol .[2][3] The structure consists of a central boron atom bonded to the C3 position of the oxetane ring and two oxygen atoms of the pinacol group, forming the dioxaborolane ring.

Figure 1: Molecular structure of this compound with key atoms numbered for NMR correlation.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of this molecule. The spectrum is characterized by distinct signals corresponding to the protons of the oxetane ring and the highly symmetrical pinacol group.[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.7-4.9Triplet of Triplets (tt)2HH ₂ (Oxetane)Protons on the carbons adjacent to the oxetane oxygen are significantly deshielded. They appear as a complex multiplet due to coupling with each other and with the methine proton.
~3.4-3.6Quintet1HH (Oxetane)The methine proton attached to the boron-bearing carbon is coupled to the four adjacent methylene protons of the oxetane ring.
1.25Singlet12H-C(CH₃ )₂The four methyl groups of the pinacol moiety are chemically and magnetically equivalent due to free rotation, resulting in a single, sharp, and highly integrated signal.

Causality Behind Assignments: The chemical shifts are governed by the electronic environment. The protons on the oxetane ring (C²H₂) are adjacent to an electronegative oxygen atom, shifting their signal downfield. The single methine proton (C¹H) is attached to the carbon directly bonded to boron, placing it in a unique electronic environment. The twelve protons of the pinacol's methyl groups are equivalent, leading to a large singlet, which is a hallmark of pinacol boronate esters.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule. While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on analogous structures and the known effects of substituents.[5][6]

Chemical Shift (δ, ppm)AssignmentRationale
~83-84C (CH₃)₂The quaternary carbons of the pinacol group bonded to oxygen appear in this characteristic downfield region.
~72-74C H₂ (Oxetane)The methylene carbons of the oxetane ring are deshielded by the adjacent oxygen atom.
~30-35C H-B (Oxetane)The carbon atom directly attached to the boron is typically observed in this range. The broadness of this peak can sometimes be affected by quadrupolar relaxation from the boron nucleus.
~24-25-C(C H₃)₂The methyl carbons of the pinacol group are shielded and appear in the aliphatic region.

Causality Behind Assignments: The electronegative oxygen atoms in both the dioxaborolane and oxetane rings cause a significant downfield shift for the carbons to which they are attached (C(CH₃)₂ and CH₂). The carbon bonded to boron is less deshielded than those bonded to oxygen. The methyl group carbons are the most shielded, appearing furthest upfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: For the molecular formula C₉H₁₇BO₃, the exact mass is 184.1271 Da.[2] High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) should show a prominent protonated molecule [M+H]⁺ at m/z 185.1349 or a sodium adduct [M+Na]⁺ at m/z 207.1168.

  • Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), characteristic fragmentation would involve the loss of methyl groups, cleavage of the oxetane ring, or loss of the entire oxetane moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by vibrations associated with the B-O, C-O, and C-H bonds.[7][8]

Frequency (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAliphatic (Pinacol & Oxetane)
1370-1380B-O StretchDioxaborolane Ring
1140-1150C-O StretchDioxaborolane Ring
960-980C-O-C StretchOxetane Ring (Asymmetric)

Causality Behind Assignments: The strong, broad bands in the 1370-1140 cm⁻¹ region are highly characteristic of the B-O and C-O stretching vibrations within the pinacol boronate ester system.[8] The asymmetric C-O-C stretch around 970 cm⁻¹ is a diagnostic peak for the strained four-membered oxetane ring.

Experimental Protocols

Synthesis Workflow: A Plausible Approach

While specific preparations are proprietary or found within patent literature, a common and logical method for synthesizing such a compound is via the platinum-catalyzed borylation of an appropriate oxetane precursor.[9][10]

G start Oxetane Precursor (e.g., 3-iodooxetane) reaction Reaction Setup Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100 °C) start->reaction reagent Bis(pinacolato)diboron (B₂pin₂) + KOAc (Base) reagent->reaction catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) catalyst->reaction solvent Anhydrous Solvent (e.g., Dioxane or Toluene) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Purification (Silica Gel Chromatography or Distillation) workup->purification product Final Product: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl) -1,3,2-dioxaborolane purification->product Pure Compound

Figure 2: A generalized workflow for the synthesis of the title compound via a palladium-catalyzed cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add the oxetane precursor, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst, and a base (e.g., potassium acetate).

  • Solvent Addition: Add an anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the required temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the pure boronate ester.

Protocol for NMR Sample Preparation

A self-validating protocol ensures data quality and reproducibility.

  • Material Preparation: Ensure NMR tubes are clean and dry. Use a high-purity deuterated solvent (e.g., CDCl₃, >99.8% D).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.[3]

  • Dissolution: Transfer the solid to a clean vial and add ~0.6-0.7 mL of the deuterated solvent. Vortex briefly to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to the NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and potentially ¹¹B NMR spectra. The use of a known internal standard (e.g., TMS) is recommended for precise chemical shift referencing. The characteristic large singlet at ~1.25 ppm in the ¹H spectrum serves as an excellent internal validation of the pinacol moiety's integrity.

Conclusion

The spectroscopic profile of this compound is distinct and well-defined by the combination of its oxetane and pinacol boronate ester functionalities. The ¹H NMR spectrum, with its characteristic 12H singlet and unique oxetane proton signals, is particularly diagnostic. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this important chemical building block. The protocols outlined herein are designed to ensure high-quality, reproducible data, upholding the principles of scientific integrity and enabling the advancement of synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its incorporation into drug candidates is a strategic tactic to modulate physicochemical properties, thereby enhancing the "drug-like" qualities of a molecule.[3][4] The unique structural and electronic properties of the oxetane ring—low molecular weight, high polarity, and a distinct three-dimensional conformation—offer a powerful tool to address common challenges in drug development such as poor solubility, metabolic instability, and off-target toxicity.[1][3]

The oxetane moiety is often employed as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in aqueous solubility and metabolic stability while influencing the basicity of nearby functional groups.[1][5] For instance, placing an oxetane ring adjacent to an amine can lower its pKa, a useful strategy for mitigating hERG channel inhibition.[1] Given the profound impact of the oxetane functional group on pharmacokinetic and pharmacodynamic profiles, efficient and versatile synthetic methodologies for its introduction are of paramount importance.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized C-C bond-forming reactions in organic synthesis.[6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an ideal method for the late-stage functionalization of complex molecules.[3][7] This application note provides a detailed guide to the Suzuki-Miyaura coupling of a key building block, 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane , for the synthesis of 3-aryl-oxetanes.

Understanding the Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling of this compound with aryl halides follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. However, the use of a secondary alkylboronic ester introduces specific challenges that necessitate careful optimization of reaction conditions.

Suzuki_Mechanism

A critical step in this process is transmetalation , where the oxetanyl group is transferred from the boron atom to the palladium center. This step is often slower for alkylboronic esters compared to their aryl counterparts.[5] To facilitate this, a suitable base is required to activate the boronic ester, forming a more nucleophilic boronate species.[8]

Competing side reactions, such as β-hydride elimination , can be a concern with alkylboron reagents, but the oxetane ring lacks β-hydrogens relative to the carbon-boron bond, thus preventing this specific decomposition pathway. However, protodeborylation of the boronic ester and protodehalogenation of the aryl halide can still occur, leading to reduced yields.[7] The choice of catalyst, ligand, base, and solvent is therefore crucial to promote the desired cross-coupling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

A reliable method for the preparation of the title boronic ester is essential for its application in Suzuki-Miyaura coupling. A common route involves the reaction of a suitable oxetane precursor, such as 3-iodooxetane, with a diboron reagent under palladium catalysis.

Materials:

  • 3-Iodooxetane

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodooxetane (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a variety of aryl halides. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in the organic solvent (e.g., 1,4-dioxane).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Add water to the reaction mixture (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by LC-MS, GC-MS, or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-oxetane.

Optimization of Reaction Parameters: A Guide for Researchers

The success of the Suzuki-Miyaura coupling with this secondary alkylboronic ester is highly dependent on the careful selection of reaction parameters.

ParameterRecommendation and Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective precatalysts that are reduced in situ to the active Pd(0) species.[9]
Ligand Bulky, electron-rich phosphine ligands such as XPhos and SPhos are highly recommended.[1][4][10] These ligands promote the formation of monoligated palladium complexes, which accelerate both oxidative addition and reductive elimination, and can improve catalyst stability.[1] For less reactive aryl chlorides, these advanced ligands are often essential.
Base K₃PO₄ is a versatile and effective base for many Suzuki couplings of alkylboronic esters.[11] In some cases, a stronger base like Cs₂CO₃ may be beneficial, particularly with less reactive coupling partners.[2] The base is crucial for activating the boronic ester for transmetalation.[12]
Solvent A mixture of an ethereal solvent such as 1,4-dioxane or THF with water is a common and effective solvent system.[13] The water helps to dissolve the inorganic base and can facilitate the transmetalation step. The optimal ratio of organic solvent to water often needs to be determined empirically.
Temperature Reaction temperatures typically range from 80 °C to 110 °C . Higher temperatures may be required for less reactive substrates, such as aryl chlorides.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Oxygen contamination- Use a fresh batch of palladium precatalyst and ligand.- Screen stronger bases like Cs₂CO₃.- Increase the reaction temperature in increments.- Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that solvents are properly degassed.
Protodeborylation - Presence of protic impurities- Sub-optimal base or solvent- Use anhydrous solvents and dry reagents.- Screen different bases and solvent systems.
Formation of Homocoupled Products - Oxygen contamination- Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a robust and versatile method for the synthesis of medicinally relevant 3-aryl-oxetanes. By understanding the key mechanistic considerations and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently incorporate this valuable oxetane motif into a wide range of molecular scaffolds. The protocols and guidelines presented in this application note serve as a comprehensive starting point for the successful implementation of this important transformation in drug discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Oxetane Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the properties of drug candidates is perpetual. Among the saturated heterocycles, the oxetane ring, a four-membered cyclic ether, has emerged as a uniquely valuable motif.[1][2] Its compact, three-dimensional structure imparts desirable physicochemical properties to parent molecules, including increased aqueous solubility, reduced lipophilicity, and improved metabolic stability.[3][4] Oxetanes can also serve as effective bioisosteres for gem-dimethyl or carbonyl groups, offering a strategy to modulate polarity and molecular conformation while maintaining or enhancing biological activity.[2][4]

Despite their potential, the synthetic accessibility of oxetane-containing compounds has historically been a challenge, limiting their broader application.[5] Traditional methods for incorporating the oxetane moiety often involve multi-step sequences or harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized carbon-carbon bond formation, offering a powerful tool for the synthesis of complex molecules.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of oxetane boronic esters in palladium-catalyzed cross-coupling reactions, a robust and versatile method for the synthesis of 3-substituted oxetanes.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[7] The catalytic cycle, illustrated below, generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation [Ox-B(OR)2]⁻ Ar-Pd(II)-Ox(L_n) Ar-Pd(II)-Ox(L_n) Transmetalation->Ar-Pd(II)-Ox(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ox(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ox Ar-Ox Reductive\nElimination->Ar-Ox Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic group from the organoboron reagent (in this case, the oxetane moiety) is transferred to the palladium center. This step typically requires the activation of the boronic ester by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium center (the aryl group and the oxetane) couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Components for Successful Cross-Coupling

The success of a palladium-catalyzed cross-coupling reaction with oxetane boronic esters hinges on the judicious selection of several key components: the oxetane boronic ester itself, the palladium catalyst and its associated ligand, the base, and the solvent.

Oxetane Boronic Esters

The most commonly employed oxetane boronic ester is the oxetan-3-ylboronic acid pinacol ester . This reagent is a stable, crystalline solid that can be prepared via several synthetic routes, often starting from oxetan-3-one or 3-bromooxetane. The pinacol ester functionality enhances the stability of the boronic acid, making it easier to handle and store compared to the free boronic acid, which can be prone to decomposition. Another stable and effective alternative is potassium oxetan-3-yltrifluoroborate , which often exhibits excellent reactivity in Suzuki-Miyaura couplings.[5]

Palladium Catalysts and Ligands

The choice of the palladium source and the phosphine ligand is critical for achieving high catalytic activity and selectivity.

  • Palladium Precatalysts: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These precursors are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. For the coupling of saturated heterocycles like oxetanes, bulky and electron-rich phosphine ligands are often preferred. These ligands promote oxidative addition and reductive elimination.[1][2]

Ligand TypeExamplesCharacteristics
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosHighly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners. Their bulk and electron-donating properties enhance catalytic activity.[2]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust and versatile ligands, often used in a wide array of cross-coupling reactions.
Trialkylphosphines Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃)Strongly electron-donating and bulky, promoting high catalytic turnover.
Bases and Solvents
  • Bases: The base is essential for the transmetalation step, activating the boronic ester to form the boronate "ate" complex. The choice of base can significantly impact the reaction rate and yield. Common bases include:

    • Inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃)

    • Phosphates (e.g., K₃PO₄)

    • Hydroxides (e.g., NaOH, KOH)

    • Alkoxides (e.g., NaOt-Bu, KOt-Bu)

  • Solvents: The solvent system must be capable of dissolving the reactants and the catalyst complex. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base. Common solvents include:

    • Ethers (e.g., 1,4-dioxane, tetrahydrofuran (THF))

    • Aromatic hydrocarbons (e.g., toluene)

    • Alcohols (e.g., isopropanol)

Experimental Protocols

The following protocols provide a general framework for performing palladium-catalyzed cross-coupling reactions with oxetane boronic esters. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Oxetan-3-ylboronic Acid Pinacol Ester with an Aryl Bromide

Protocol_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Aryl Bromide, Oxetane Boronic Ester, Base, and Solvent start->reagents degas Degas the Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Oxetan-3-ylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, oxetan-3-ylboronic acid pinacol ester, and potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the vial.

  • Degas the resulting mixture by sparging with argon for 10-15 minutes.

  • In a separate vial under an inert atmosphere, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and XPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the reaction vial and heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryloxetane.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times.[8][9]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv)

  • Potassium oxetan-3-yltrifluoroborate (0.75 mmol, 1.5 equiv)

  • PdCl₂(dppf) (0.015 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • Isopropanol (3 mL)

  • Water (1 mL)

Procedure:

  • In a microwave reaction vial, combine the aryl chloride, potassium oxetan-3-yltrifluoroborate, PdCl₂(dppf), and cesium carbonate.

  • Add isopropanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After cooling, work up and purify the product as described in Protocol 1.

Data Summary: Scope of the Suzuki-Miyaura Coupling of Oxetane Boronic Esters

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions of oxetane boronic esters with various aryl and heteroaryl halides, highlighting the versatility of this methodology.

EntryAryl/Heteroaryl HalideBoron ReagentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleOxetane-3-ylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001292
21-Bromo-4-fluorobenzeneOxetane-3-ylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1001688
32-BromopyridineOxetane-3-ylboronic acid pinacol esterPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)n-Butanol1001875
43-ChloropyridinePotassium oxetan-3-yltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃ (2)iPrOH/H₂O120 (MW)0.585
51-Chloro-4-nitrobenzeneOxetane-3-ylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80695
64-BromobenzonitrileOxetane-3-ylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1001291
72-ChloroquinolinePotassium oxetan-3-yltrifluoroboratePdCl₂(dppf) (3)-Cs₂CO₃ (2)iPrOH/H₂O150 (MW)0.382

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. For unreactive aryl chlorides, using a more active Buchwald-type ligand is often necessary.

  • Protodeborylation: The cleavage of the C-B bond by a proton source can be a significant side reaction. Using anhydrous conditions or a less protic solvent system can sometimes mitigate this issue. Potassium trifluoroborate salts are generally more resistant to protodeborylation than boronic acids and their esters.

  • Homocoupling: The formation of biaryl byproducts from the coupling of two aryl halide molecules can occur. This is often minimized by using a high-quality palladium catalyst and ensuring an inert atmosphere.

Conclusion

The palladium-catalyzed cross-coupling of oxetane boronic esters represents a highly efficient and versatile strategy for the synthesis of 3-substituted oxetanes. This method offers broad functional group tolerance and access to a wide range of oxetane-containing building blocks for drug discovery and development. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively incorporate this valuable scaffold into their target molecules, paving the way for the development of new and improved therapeutics.

References

Application Notes and Protocols for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. Among the more recent entrants to the medicinal chemist's toolbox, the oxetane ring has garnered significant attention.[1] This four-membered cyclic ether is not merely a passive structural element; its unique stereoelectronic properties actively modulate the characteristics of molecules in which it is incorporated. The oxetane motif is recognized for its ability to improve aqueous solubility, enhance metabolic stability, and act as a bioisosteric replacement for commonly employed functional groups such as gem-dimethyl or carbonyl groups.[2] The inherent polarity and three-dimensional nature of the oxetane ring can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane, a pinacol boronic ester derivative of oxetane, serves as a versatile and efficient building block for the introduction of the valuable oxetane moiety into a diverse range of molecular architectures. Its stability and compatibility with a broad array of reaction conditions make it an ideal reagent for late-stage functionalization in drug discovery programs. This document provides a comprehensive guide to the effective utilization of this reagent, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₁₇BO₃--INVALID-LINK--[3][4]
Molecular Weight 198.04 g/mol --INVALID-LINK--[3][4]
Appearance Colorless liquid or solid--INVALID-LINK--[3][4]
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF).--INVALID-LINK--[3][4]
Storage Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature: 2-8°C.--INVALID-LINK--[5]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Inert Atmosphere: As with many organoboron reagents, it is best practice to handle this compound under an inert atmosphere to prevent potential degradation from moisture and air.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reaction of this compound with aryl, heteroaryl, or vinyl halides (or triflates) provides a direct and efficient route to 3-substituted oxetanes.

Reaction Mechanism and Causality of Reagent Selection

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions, particularly when working with sp³-hybridized organoboron reagents.[6][7]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reagents Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Oxetane(L_n) Ar-Pd(II)-Oxetane(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Oxetane(L_n) Transmetalation (Base, Oxetane-B(pin)) Ar-Pd(II)-Oxetane(L_n)->Pd(0)L_n Reductive Elimination Product Ar-Oxetane Ar-Pd(II)-Oxetane(L_n)->Product Ar-X Aryl Halide (Ar-X) Oxetane-B(pin) Oxetane Boronic Ester Base Base

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle for the synthesis of 3-aryloxetanes.

  • Catalyst Selection (Palladium vs. Nickel): While palladium complexes are the traditional catalysts for Suzuki-Miyaura reactions, nickel catalysts have emerged as a cost-effective and highly effective alternative, particularly for the coupling of sp³-hybridized organoboron reagents.[8][9][10][11] Nickel catalysts can be particularly advantageous for reactions involving less reactive aryl chlorides.

  • Ligand Selection: The choice of ligand is crucial for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. For palladium-catalyzed reactions with alkylboronic esters, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote efficient oxidative addition and reductive elimination. In the case of nickel catalysis, bipyridine-based ligands have shown considerable success.[10]

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic ester. A variety of bases can be used, with the optimal choice depending on the specific substrates and catalyst system. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For sensitive substrates, milder bases like potassium fluoride (KF) may be beneficial.[12]

Detailed Experimental Protocol: Synthesis of 3-(p-tolyl)oxetane

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromotoluene.

Materials and Equipment
  • This compound

  • 4-Bromotoluene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine reagents: - this compound - 4-Bromotoluene - Pd(dppf)Cl2·CH2Cl2 - K2CO3 B Add anhydrous dioxane and degassed water A->B C Degas the reaction mixture B->C D Heat the reaction mixture at 90-100 °C C->D E Monitor progress by TLC or GC/MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and water F->G H Separate layers and extract aqueous phase G->H I Wash combined organic layers with brine H->I J Dry over MgSO4 and concentrate I->J K Purify by flash column chromatography J->K

References

The Strategic Incorporation of Oxetanes in Drug Discovery: A Guide to the Application of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is a perpetual challenge. Medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds to escape the confines of "flatland" and access new areas of biologically relevant chemical space. Among these scaffolds, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for fine-tuning the properties of drug candidates. Initially perceived as a niche structural motif, the oxetane is now recognized for its ability to confer significant advantages in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal functional groups.[1][2] This guide provides a comprehensive overview of the applications of a key building block for introducing this valuable moiety: 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane .

This versatile reagent, an air- and moisture-stable pinacol boronate ester, serves as a readily accessible handle for the installation of the oxetane-3-yl group via robust and well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. For researchers, scientists, and drug development professionals, understanding the strategic application of this reagent is paramount to harnessing the full potential of the oxetane motif in lead optimization and the generation of new intellectual property.

The Oxetane Advantage: A Bioisostere with Profound Impact

The strategic incorporation of an oxetane ring can dramatically and predictably alter the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. Its primary application lies in its role as a bioisostere for commonly employed functional groups, allowing for the modulation of molecular properties while maintaining or enhancing biological activity.[1]

A Hydrophilic Surrogate for the gem-Dimethyl Group

The oxetane ring can serve as a hydrophilic replacement for the sterically similar gem-dimethyl group.[1] While occupying a comparable volume, the introduction of the polar ether oxygen can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly enhance aqueous solubility.[3]

Modulating Physicochemical Properties

The impact of oxetane incorporation on key "drug-like" properties is summarized below:

PropertyImpact of Oxetane IncorporationRationale
Aqueous Solubility Significant Increase (4- to >4000-fold)Introduction of a polar ether functionality.[1][3]
Lipophilicity (LogD) DecreaseThe polar nature of the oxetane ring reduces overall lipophilicity.[4][5]
Metabolic Stability Generally ImprovedReplacement of metabolically susceptible groups (e.g., gem-dimethyl) with a more robust scaffold.[3]
Basicity (pKa) of Proximal Amines Decrease (~2.7 pKa units for an α-amine)The strong electron-withdrawing inductive effect of the oxetane's oxygen atom.[2]

This ability to fine-tune multiple parameters simultaneously makes this compound a valuable reagent in multiparameter optimization campaigns.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the efficient coupling of the oxetane-3-yl moiety to a wide range of aryl and heteroaryl halides or triflates.

Mechanistic Rationale and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide R-Pd(II)L_n-X oxidative_addition->pd2_halide dummy1 pd2_halide->dummy1 transmetalation Transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination product R-R' reductive_elimination->product dummy2 product->dummy2 dummy1->transmetalation [R'-B(pin)]⁻ dummy2->pd0 Catalyst Regeneration dummy3

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the coupling of this compound, an sp³-hybridized organoboron reagent, the transmetalation step is of particular interest. Mechanistic studies on related B-alkyl Suzuki-Miyaura couplings have shown that the reaction generally proceeds with retention of stereochemistry at the carbon-boron bond.[2] This is a critical consideration in the synthesis of chiral molecules.

The choice of base is crucial for the activation of the boronic ester to form a more nucleophilic boronate species, which facilitates transmetalation.[6] However, overly harsh basic conditions could potentially lead to the ring-opening of the strained oxetane. Therefore, careful selection of a suitable base is necessary to ensure the integrity of the oxetane moiety.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a representative, general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Boronate Ester, Base, Catalyst, and Ligand in a reaction vessel. solvent Add anhydrous solvent. reagents->solvent degas Degas the mixture (e.g., Ar sparging). solvent->degas heat Heat the reaction mixture under an inert atmosphere. degas->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor cool Cool to room temperature. monitor->cool quench Quench and perform aqueous work-up. cool->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[7]

Materials and Reagents:
  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%).

  • The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (this cycle is repeated three times).

  • Solvent Addition: Anhydrous, degassed solvent is added via syringe.

  • Degassing: The reaction mixture should be thoroughly degassed by bubbling an inert gas through the solution for 15-30 minutes.[7]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-oxetane product.

Causality Behind Experimental Choices:
  • Choice of Catalyst and Ligand: The use of a palladium catalyst with a phosphine ligand is standard for Suzuki-Miyaura couplings. Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective for a broad range of substrates due to their ability to stabilize the active Pd(0) species and facilitate the catalytic cycle. For challenging couplings, more specialized ligands may be required.

  • Choice of Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used to activate the boronic ester. The choice of base can influence the reaction rate and yield, and milder bases may be preferable to prevent any potential degradation of the oxetane ring.

  • Choice of Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are frequently used. The addition of water can sometimes accelerate the reaction, but completely anhydrous conditions may be necessary for sensitive substrates.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Therefore, maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.[7]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern drug discovery. Its ability to introduce the beneficial oxetane moiety via the robust and reliable Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a powerful tool for lead optimization. The strategic replacement of common functional groups with an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and other key ADME properties, ultimately increasing the likelihood of a drug candidate's success. As the demand for novel, three-dimensional chemical matter continues to grow, the application of strained-ring building blocks like this compound is set to become an even more integral part of the drug discovery process.

References

Application Notes and Protocols for the Synthesis of Oxetane-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the Oxetane Motif in Heterocyclic Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its rising prominence is attributed to a unique constellation of physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional architecture.[1][3] The incorporation of an oxetane moiety into a heterocyclic scaffold can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and the basicity of adjacent functional groups.[2][3][4] This has led to the successful integration of oxetanes into a variety of clinical and preclinical drug candidates targeting a wide array of diseases.[2]

One of the most powerful applications of the oxetane ring is its role as a bioisostere for commonly encountered functional groups, such as gem-dimethyl and carbonyl groups.[1][4][5] As a substitute for a gem-dimethyl group, the oxetane introduces polarity and can enhance aqueous solubility, sometimes by orders of magnitude, while maintaining a similar steric profile.[3][4] When replacing a carbonyl group, the oxetane offers greater metabolic stability.[4] The strategic placement of an oxetane can also modulate the pKa of nearby amines, a critical parameter in optimizing a drug candidate's pharmacokinetic profile.[3]

Despite their clear advantages, the synthesis of oxetane-substituted heterocycles is not without its challenges. The inherent ring strain of the four-membered ring, approximately 25.5 kcal/mol, presents a significant thermodynamic hurdle for its formation and can also render it susceptible to ring-opening under certain conditions.[6][7] Historically, a limited number of reliable synthetic methods hampered the widespread adoption of this motif.[1] However, recent years have witnessed a surge in the development of innovative and robust synthetic strategies, making oxetane-substituted heterocycles more accessible to the broader scientific community.[1][8] This guide provides a detailed overview of key synthetic methodologies and offers practical, step-by-step protocols for the synthesis of these valuable compounds.

Core Synthetic Strategies for the Incorporation of Oxetanes into Heterocycles

The synthesis of oxetane-substituted heterocycles can be broadly categorized into two main approaches: the de novo construction of the oxetane ring on a pre-existing heterocyclic scaffold, and the coupling of pre-functionalized oxetane building blocks with heterocyclic precursors. The choice of strategy is often dictated by the desired substitution pattern, the stability of the starting materials, and the overall synthetic efficiency.

Intramolecular Cyclization: The Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classic and widely employed method for the formation of the oxetane ring.[9] This approach involves the cyclization of a 1,3-halohydrin or a related substrate bearing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide that then displaces the leaving group in an intramolecular S(_N)2 reaction.

Causality in Experimental Design: The success of the Williamson ether synthesis for oxetane formation is highly dependent on minimizing competing side reactions, such as intermolecular etherification and elimination. The use of a strong, non-nucleophilic base is often crucial. The choice of solvent can also play a significant role in promoting the desired intramolecular cyclization. High dilution conditions are sometimes employed to favor the intramolecular pathway over intermolecular reactions. The stability of the 3,3-disubstituted oxetane ring makes this substitution pattern a common target for this methodology.[1][4]

Experimental Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Williamson Etherification

This protocol outlines a general procedure for the synthesis of a 3,3-disubstituted oxetane from a 1,3-diol precursor.

Workflow Diagram:

Williamson_Ether_Synthesis diol 1,3-Diol Precursor tosylation Selective Tosylation diol->tosylation TsCl, Pyridine tosylate Monotosylated Intermediate tosylation->tosylate cyclization Base-mediated Cyclization tosylate->cyclization NaH, THF oxetane 3,3-Disubstituted Oxetane cyclization->oxetane

Caption: Workflow for 3,3-disubstituted oxetane synthesis.

Materials:

  • Appropriate 1,3-diol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Selective Tosylation:

    • Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO(_3), and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to afford the crude monotosylated intermediate. Purification by column chromatography may be necessary.

  • Base-mediated Cyclization:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the monotosylated intermediate in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO(_4).

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-disubstituted oxetane.

Self-Validation: The identity and purity of the final product should be confirmed by

1{}^11
H NMR,
13{}^{13}13
C NMR, and mass spectrometry. The disappearance of the tosyl group signals and the characteristic shifts of the oxetane ring protons in the NMR spectra will confirm successful cyclization.

[2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[9][10] This reaction is particularly useful for accessing a wide range of substituted oxetanes with good diastereoselectivity.[10] The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene in a stepwise manner via a 1,4-diradical intermediate.

Causality in Experimental Design: The regioselectivity of the Paternò-Büchi reaction is often governed by the stability of the initially formed diradical intermediate. The stereoselectivity is determined during the ring closure of this intermediate. The choice of a suitable photosensitizer can be critical for reactions involving carbonyl compounds that do not efficiently undergo intersystem crossing to the triplet state. The use of UV light necessitates specialized equipment and careful experimental setup to ensure efficient and safe irradiation.

Ring-Opening of Oxetanes with Nucleophiles

The inherent ring strain of oxetanes can be exploited in synthetic transformations where the oxetane acts as an electrophile.[7][11] Ring-opening reactions with various nucleophiles provide a versatile route to functionalized propan-1,3-diols and their derivatives. These reactions are typically promoted by Lewis or Brønsted acids, which activate the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons.[7][11]

Causality in Experimental Design: The regioselectivity of the ring-opening is a key consideration. In general, under acidic conditions, the nucleophile will attack the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. The choice of nucleophile and reaction conditions will determine the nature of the functional group introduced.

Modern Synthetic Approaches: Photoredox and Transition-Metal Catalysis

Recent advances in synthetic methodology have introduced powerful new ways to synthesize and functionalize oxetanes. Photoredox catalysis has emerged as a mild and efficient method for generating radicals that can be used to construct oxetane rings or functionalize existing ones.[12][13][14][15] These reactions often proceed under visible light irradiation at room temperature, offering a significant advantage over traditional high-energy photochemical methods.

Transition-metal catalysis has also been successfully applied to the synthesis of oxetane-substituted heterocycles.[16][17][18][19] Cross-coupling reactions, for instance, allow for the direct connection of an oxetane-containing fragment to a heterocyclic core. These methods offer a high degree of control and functional group tolerance.

Experimental Protocol 2: Visible-Light-Mediated Decarboxylative Alkylation of a 3-Aryl-Oxetane

This protocol is based on the work developing radical functionalization of benzylic oxetanes using visible light photoredox catalysis.[14][15] It describes the coupling of a 3-aryl-3-carboxyoxetane with an activated alkene.

Reaction Scheme Diagram:

Photoredox_Alkylation start_materials 3-Aryl-3-carboxyoxetane + Activated Alkene reaction_conditions Photoredox Catalysis start_materials->reaction_conditions [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, Blue LEDs, Base product 3-Aryl-3-alkyl-oxetane reaction_conditions->product

Caption: Photoredox-catalyzed decarboxylative alkylation.

Materials:

  • 3-Aryl-3-carboxyoxetane (1.0 eq)

  • Activated alkene (e.g., methyl acrylate) (2.0 eq)

  • fac-Ir(ppy)(_3) or other suitable photocatalyst (1-2 mol%)

  • Base (e.g., Cs(_2)CO(_3)) (2.0 eq)

  • Solvent (e.g., DMSO or DMF, degassed)

  • Blue LED light source

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the 3-aryl-3-carboxyoxetane (1.0 eq), the photocatalyst (e.g., fac-Ir(ppy)(_3), 1-2 mol%), and the base (e.g., Cs(_2)CO(_3), 2.0 eq).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the degassed solvent, followed by the activated alkene (2.0 eq) via syringe.

  • Photocatalysis:

    • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 24 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-3-alkyl-oxetane.

Self-Validation: The successful formation of the product can be confirmed by NMR spectroscopy, observing the disappearance of the carboxylic acid proton and the appearance of signals corresponding to the newly introduced alkyl chain. High-resolution mass spectrometry will confirm the molecular weight of the product.

Data Summary Table

StrategyKey FeaturesSubstrate ScopeCommon Challenges
Williamson Ether Synthesis Classical C-O bond formation; reliable for 3,3-disubstituted oxetanes.Requires 1,3-diols or halohydrins.Potential for competing intermolecular reactions and eliminations.
Paternò-Büchi Reaction Photochemical [2+2] cycloaddition; provides access to diverse substitution patterns.Carbonyl compounds and alkenes.Requires UV irradiation; regioselectivity and stereoselectivity can be variable.
Ring-Opening Reactions Utilizes the ring strain of oxetanes; introduces functionality.Oxetanes and a wide range of nucleophiles.Requires activation (Lewis/Brønsted acid); control of regioselectivity is key.
Photoredox Catalysis Mild reaction conditions (visible light, room temperature); radical-based transformations.Broad scope, including late-stage functionalization.[12][20]Catalyst sensitivity; potential for side reactions from radical intermediates.
Transition-Metal Catalysis High efficiency and functional group tolerance; enables cross-coupling reactions.Oxetane-containing building blocks and heterocyclic coupling partners.Catalyst cost and sensitivity; optimization of reaction conditions can be required.

Troubleshooting and Field-Proven Insights

  • Stability of Oxetanes: While often more stable than epoxides, oxetanes can be sensitive to strong acids and high temperatures.[1][11] 3,3-Disubstituted oxetanes generally exhibit greater stability than their 3-monosubstituted or unsubstituted counterparts.[1][8] It is advisable to avoid strongly acidic conditions during workup and purification if the target molecule is suspected to be labile.

  • Limited Building Block Availability: Although the commercial availability of oxetane-containing building blocks is increasing, the diversity is still somewhat limited compared to more traditional heterocyclic precursors.[1] This can sometimes necessitate the de novo synthesis of the required oxetane starting material.

  • Reaction Scale-Up: For kilogram-scale synthesis, optimization of reaction conditions is crucial. For instance, in Williamson ether synthesis, careful control of temperature and addition rates can be critical to manage exotherms and minimize side reactions. For photochemical reactions, ensuring uniform irradiation throughout the reaction vessel becomes a key engineering challenge.

Conclusion

The synthesis of oxetane-substituted heterocycles has matured into a vibrant and enabling field of chemical research. The strategic incorporation of the oxetane motif offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. While challenges related to synthesis and stability remain, the continuous development of novel and robust synthetic methodologies, particularly in the realms of photoredox and transition-metal catalysis, is rapidly expanding the accessibility and utility of these valuable compounds. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the synthesis and application of oxetane-substituted heterocycles in their own research endeavors.

References

The Oxetane Moiety in Modern Synthesis: A Guide to the Preparation and Application of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of small, strained ring systems into drug candidates and functional materials has become a powerful strategy for modulating physicochemical properties. Among these, the oxetane ring has emerged as a particularly valuable motif, often serving as a polar bioisostere for gem-dimethyl or carbonyl groups, thereby enhancing aqueous solubility, metabolic stability, and conformational rigidity.[1] The ability to readily introduce this scaffold into a diverse range of molecules is therefore of paramount importance. This guide provides a comprehensive overview of the synthesis and application of a key building block for this purpose: 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane . We will delve into the practical aspects of its preparation via palladium-catalyzed Miyaura borylation and its subsequent utilization in Suzuki-Miyaura cross-coupling reactions, offering detailed protocols and expert insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Handling

This compound is a colorless solid at room temperature. Like many boronic esters, it is soluble in a wide range of organic solvents such as ethanol and dimethyl sulfoxide, but has limited solubility in water.[2] It is essential to handle this reagent under an inert atmosphere (e.g., argon or nitrogen) as boronic esters can be sensitive to moisture and air, which can lead to hydrolysis and degradation.[3] For purification, column chromatography on deactivated silica gel or neutral alumina is often employed to prevent decomposition of the acid-sensitive oxetane ring and the boronic ester functionality.[4]

PropertyValueSource
Molecular FormulaC₉H₁₇BO₃
Molecular Weight184.04 g/mol
AppearanceSolid

Synthesis of this compound via Miyaura Borylation

The most common and efficient method for the synthesis of C(sp³)-boronic esters from the corresponding halides is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source. The general mechanism involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester and regenerate the active catalyst.

Diagram: Catalytic Cycle of Miyaura Borylation

Miyaura_Borylation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Pd(II) Complex R-Pd(II)-X(Ln) Oxidative Addition->Pd(II) Complex R-X 3-Halooxetane R-X->Oxidative Addition Transmetalation Transmetalation Boryl-Pd(II) Complex R-Pd(II)-Bpin(Ln) Transmetalation->Boryl-Pd(II) Complex X-Bpin X-Bpin B2pin2 Bis(pinacolato)diboron B2pin2->Transmetalation Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Product Oxetane-Bpin Reductive Elimination->Product Pd(II) Complex->Transmetalation Boryl-Pd(II) Complex->Reductive Elimination Base Base (e.g., KOAc) Base->Transmetalation Base-H+ Base-H+

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Synthesis from 3-Iodooxetane

This protocol is a representative procedure based on established Miyaura borylation methodologies for alkyl halides. Optimization may be required for specific substrates and scales.

Materials:

  • 3-Iodooxetane

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-iodooxetane (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or deactivated silica gel, eluting with a hexane/ethyl acetate gradient.

ReagentMolar Equiv.Purpose
3-Iodooxetane1.0Starting material
Bis(pinacolato)diboron1.1Boron source
Pd(OAc)₂0.02Catalyst precursor
SPhos0.04Ligand
KOAc1.5Base
1,4-Dioxane-Solvent

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the oxetane-3-yl moiety onto aromatic and heteroaromatic scaffolds.[5][6] This C(sp³)–C(sp²) bond formation is a cornerstone of modern synthetic chemistry, widely employed in the synthesis of pharmaceuticals and functional materials.[5]

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions Oxetane-Bpin 4,4,5,5-Tetramethyl-2- (oxetan-3-yl)-1,3,2-dioxaborolane Reaction Suzuki-Miyaura Cross-Coupling Oxetane-Bpin->Reaction Ar-X Aryl/Heteroaryl Halide Ar-X->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Aqueous Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Product 3-Aryl/Heteroaryl Oxetane Reaction->Product Purification Work-up and Purification Product->Purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Coupling with 2-Bromopyridine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl halide.

Materials:

  • This compound

  • 2-Bromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.2 equiv) and 2-bromopyridine (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 equiv) to the solution.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

ReagentMolar Equiv.Purpose
This compound1.2Nucleophilic partner
2-Bromopyridine1.0Electrophilic partner
Pd(PPh₃)₄0.03Catalyst
K₂CO₃2.0Base
1,4-Dioxane/Water-Solvent system

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the introduction of the oxetane moiety into complex molecules. The palladium-catalyzed methodologies outlined in this guide provide reliable and scalable routes for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions. As the demand for novel chemical entities with improved physicochemical properties continues to grow, the use of such enabling reagents will undoubtedly play a crucial role in advancing the fields of medicinal chemistry and materials science. Further exploration into the reactivity of this oxetane boronic ester in other cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, represents an exciting avenue for future research.

References

Application Notes and Protocols: The Strategic Incorporation of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Oxetane Moiety as a Bioisostere in Modern Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. In recent years, the oxetane ring has emerged as a valuable bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl moieties.[1][2] Its unique combination of properties—a small, polar, three-dimensional, and metabolically stable scaffold—offers a compelling strategy to modulate key drug-like attributes.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, all of which are critical parameters in the optimization of lead compounds.[5][6]

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane has become a pivotal reagent for the direct introduction of the valuable oxetanyl group into complex molecular architectures. As a stable, readily handled pinacol boronate ester, it serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This application note provides a comprehensive guide to the utilization of this reagent, detailing its synthesis, mechanistic underpinnings of its reactivity, and practical, field-proven protocols for its application in the synthesis of complex molecules.

Mechanistic Rationale: The Suzuki-Miyaura Coupling with a Secondary Alkylboronate

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[7] The use of this compound, a secondary alkylboronate, in this reaction presents unique mechanistic considerations compared to the more common aryl or vinyl boronates.

The catalytic cycle, illustrated below, commences with the oxidative addition of the organohalide (Ar-X) to a Pd(0) species, forming a Pd(II) intermediate. The subsequent and often rate-limiting step is transmetalation, where the organic moiety from the boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester to form a more nucleophilic "ate" complex. For secondary alkylboronates, this step can be challenging due to slower transmetalation rates and the potential for competing β-hydride elimination. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial to favor the desired cross-coupling pathway. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X (L_n) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_Ar_R Ar-Pd(II)-R (L_n) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product Boronate R-B(pin) (R = oxetan-3-yl) AteComplex [R-B(pin)(Base)]⁻ Boronate->AteComplex + Base Base Base (e.g., K₃PO₄) AteComplex->Transmetalation

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound: A Practical Protocol

The reliable synthesis of the title boronate ester is a prerequisite for its widespread application. The Miyaura borylation reaction, a palladium-catalyzed process, provides a direct and efficient route from a suitable oxetane precursor.[4] The following protocol details the synthesis from 3-iodooxetane.

Protocol 1: Synthesis via Miyaura Borylation of 3-Iodooxetane

This protocol is based on established palladium-catalyzed borylation methodologies.[8]

Materials:

  • 3-Iodooxetane

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-iodooxetane (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (2 mol%) and tri-tert-butylphosphonium tetrafluoroborate (3 mol%).

  • Reaction Initiation: Add the catalyst precursor to the Schlenk flask containing the reagents.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture to achieve a concentration of approximately 0.5 M with respect to the 3-iodooxetane.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.

  • Anhydrous Solvent: While some Suzuki-Miyaura reactions tolerate water, the Miyaura borylation is often more efficient under anhydrous conditions to prevent hydrolysis of the diboron reagent and the product.

  • Ligand Selection: Tri-tert-butylphosphonium tetrafluoroborate is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and subsequent steps of the catalytic cycle, often proving effective for challenging cross-couplings.[8]

  • Base: Potassium acetate serves as a mild base that is sufficient to facilitate the transmetalation step without promoting significant side reactions.[4]

Application in Complex Molecule Synthesis: A Case Study Approach

The true utility of this compound is demonstrated in its successful application in the synthesis of complex, biologically active molecules. The following represents a generalized protocol for a Suzuki-Miyaura cross-coupling reaction with this reagent.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.

  • Inerting the System: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent system followed by the palladium catalyst.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by LC-MS or TLC.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(dppf)Cl₂ (5)K₃PO₄Dioxane/H₂O (4:1)901285
22-ChloropyridinePd₂(dba)₃ (2.5) / SPhos (10)K₂CO₃Toluene/H₂O (10:1)1001678
31-Iodo-3-nitrobenzenePd(PPh₃)₄ (5)Cs₂CO₃DMF80892

Note: The data presented in this table are illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates and reaction conditions.

experimental_workflow cluster_synthesis Synthesis of Oxetanyl Boronate cluster_coupling Suzuki-Miyaura Coupling S1 Combine 3-Iodooxetane, B₂pin₂, and KOAc S2 Add Pd(OAc)₂/ t-Bu₃P·HBF₄ catalyst S1->S2 S3 Heat in Dioxane at 80°C S2->S3 S4 Workup and Purification S3->S4 C1 Combine Aryl Halide, Oxetanyl Boronate, and Base S4->C1 Use in Coupling C2 Add Pd Catalyst and Solvent C1->C2 C3 Heat Reaction (80-100°C) C2->C3 C4 Workup and Purification C3->C4

Figure 2. Experimental workflow for the synthesis and application of the oxetanyl boronate.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the incorporation of the oxetane motif into complex molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions enables medicinal chemists to strategically modify lead compounds to enhance their pharmacological profiles. The protocols detailed herein provide a solid foundation for the synthesis and utilization of this important reagent. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the use of oxetane-containing building blocks is poised to become an increasingly important strategy in the development of next-generation therapeutics. Future work will likely focus on expanding the scope of coupling partners and developing even more efficient and sustainable catalytic systems for these transformations.

References

The Strategic Deployment of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced physicochemical and pharmacokinetic properties is paramount. Among the various structural motifs employed to achieve this, the oxetane ring has emerged as a particularly valuable building block.[1][2][3][4][5][6] This small, polar, and three-dimensional four-membered ether offers a unique combination of properties that can address common challenges in medicinal chemistry, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility and can serve as a metabolically stable isostere for more labile groups like gem-dimethyl or carbonyl functionalities.[7][8] Specifically, the 3-substituted oxetane has garnered considerable attention due to its synthetic tractability and its profound influence on the properties of the parent molecule.[4]

This guide provides a comprehensive overview of the application of 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane , a versatile building block that enables the direct introduction of the valuable oxetan-3-yl moiety into a wide range of molecular scaffolds. The pinacolborane ester functionality provides a stable, yet reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[9][10] We will delve into the synthesis of this key intermediate and provide detailed protocols for its application in the synthesis of complex, drug-like molecules, with a focus on explaining the rationale behind the experimental choices.

Physicochemical Properties and Handling

This compound is a solid at room temperature and is generally stable to air and moisture, a significant advantage over the corresponding boronic acid which can be prone to dehydration and protodeboronation.[2][11] However, as with all organoboron reagents, it is recommended to store it under an inert atmosphere (nitrogen or argon) in a cool, dry place to ensure its long-term integrity.

PropertyValueSource
Molecular FormulaC₉H₁₇BO₃[2][11]
Molecular Weight184.04 g/mol [11]
AppearanceSolidCommercially available
Storage ConditionsStore under inert atmosphere, 2-8 °CGeneral recommendation

Synthesis of the Building Block: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or modify the synthesis for related analogs. A highly effective method for the synthesis of such boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of a halide with a diboron reagent.[7][8]

The following is a representative, non-validated protocol for the synthesis of the title compound from 3-bromooxetane. This protocol is based on established Miyaura borylation procedures and should serve as an excellent starting point for experimental work.

Diagram of the Proposed Synthetic Route

Synthesis_of_Oxetane_Boronic_Ester 3-Bromooxetane 3-Bromooxetane reagents Pd(dppf)Cl₂ KOAc, Dioxane, 80 °C 3-Bromooxetane->reagents Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->reagents product 4,4,5,5-Tetramethyl-2-(oxetan-3-yl) -1,3,2-dioxaborolane reagents->product

Caption: Proposed synthesis via Miyaura borylation.

Detailed Synthetic Protocol

Materials:

  • 3-Bromooxetane

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromooxetane (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the 3-bromooxetane. To this suspension, add Pd(dppf)Cl₂ (2-5 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired this compound as a solid.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its high efficiency and functional group tolerance.[8]

  • Base: Potassium acetate is a mild base that is crucial for the catalytic cycle, facilitating the transmetalation step without promoting significant side reactions.[7]

  • Solvent: Dioxane is a common solvent for these reactions due to its ability to dissolve the reactants and its relatively high boiling point.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium(0) active catalyst.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp³) bond. This reaction is a powerful tool for introducing the oxetane motif into aryl and heteroaryl systems, which are prevalent in drug candidates.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate [R²-B(OR)₂OH]⁻ boronate->transmetalation Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Detailed Protocol for Suzuki-Miyaura Coupling

The following is a general and robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligand)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the solution by bubbling argon through it for 15-20 minutes. Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-oxetane.

Rationale for Experimental Choices:

  • Boronic Ester Stoichiometry: A slight excess of the boronic ester is often used to ensure complete consumption of the more valuable aryl halide.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical for the success of C(sp²)-C(sp³) couplings. For challenging substrates, more advanced phosphine ligands like SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃, can be highly effective.[1]

  • Base: The base plays a crucial role in activating the boronic ester for transmetalation. The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used, with cesium carbonate often being effective for more challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Representative Applications and Expected Outcomes

While specific data for the coupling of this compound is not extensively reported, the following table provides representative examples of Suzuki-Miyaura couplings of similar secondary alkylboronic esters with various aryl halides to illustrate the potential scope of this building block.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~70-85General Protocol
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~60-80[1]
1-Bromo-4-methoxybenzenePd(PPh₃)₄Na₂CO₃DME/H₂O8516~75-90General Protocol
3-BromoquinolinePd(OAc)₂ / XPhosCs₂CO₃Dioxane/H₂O11024~55-75[1]

Note: The yields are estimates based on similar reactions and are for illustrative purposes. Actual yields will depend on the specific substrates and optimized reaction conditions.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the introduction of the medicinally important oxetane motif. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the synthesis of novel and improved therapeutic agents. As the demand for molecules with enhanced drug-like properties continues to grow, the strategic application of unique building blocks like oxetane-3-yl boronic ester will undoubtedly play an increasingly important role in shaping the future of medicine.

References

Application Note & Protocol: Scale-Up Synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Oxetane Moiety

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a proven method for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif.[1] When substituted into a lead compound, often as a replacement for less stable or more lipophilic groups like gem-dimethyl or carbonyl functionalities, the oxetane moiety can confer a multitude of benefits. These include improved aqueous solubility, enhanced metabolic stability, reduced lipophilicity, and the ability to act as a conformational lock, rigidifying molecular structure.[2][3]

4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane (also known as Oxetane-3-boronic acid pinacol ester, CAS 1396215-84-1) is a critical building block that enables the facile introduction of this beneficial oxetane-3-yl group into complex molecules.[4] Its pinacol boronate ester functionality makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used C-C bond-forming reactions in pharmaceutical manufacturing.[5][6]

This document provides a comprehensive guide to the scale-up synthesis of this key intermediate, focusing on a practical and scalable synthetic strategy. We will delve into the causality behind procedural choices, process safety, and in-process controls necessary for a successful and reproducible large-scale campaign.

Synthetic Strategy: A Comparative Analysis for Scalability

Several established methods exist for the formation of C-B bonds to generate boronic esters.[7] The selection of an optimal route for industrial scale-up requires careful consideration of factors such as starting material cost and availability, reaction safety (especially exotherm management), cryogenic requirements, and purification robustness.

Synthetic RouteStarting MaterialKey ReagentsProsCons for Scale-Up
Lithium-Halogen Exchange 3-Bromooxetane or 3-IodooxetaneAlkyllithium (n-BuLi, t-BuLi), Trialkyl borateHigh yields, rapid reaction at low temps.[8]Requires cryogenic infrastructure (-78 to -100 °C); pyrophoric reagents.[9]
Grignard Reaction 3-BromooxetaneMagnesium (Mg⁰), Trialkyl borate or PinacolboraneMilder conditions than lithiation, less cryogenic need.[10][11]Grignard formation can be initiation-sensitive; potential for Wurtz coupling.[11]
Miyaura Borylation 3-BromooxetaneBis(pinacolato)diboron, Palladium catalyst, Base (e.g., KOAc)Excellent functional group tolerance, milder conditions (often 80 °C).[12][13]High cost of palladium catalysts and diboron reagents; catalyst removal can be challenging.[14]

For this guide, we will focus on the Lithium-Halogen Exchange route. While it presents cryogenic challenges, the reaction is extremely fast, high-yielding, and avoids the cost and purification burdens associated with palladium catalysis, making it a frequently chosen route in process chemistry when the necessary engineering controls are in place.[8] The proposed synthesis starts from commercially available 3-bromooxetane.

Synthetic_Scheme start 3-Bromooxetane intermediate Oxetan-3-yllithium (in situ) start->intermediate product This compound intermediate->product reagent1 1. n-BuLi, THF -78 °C reagent2 2. Triisopropyl borate 3. Pinacol, Acidic workup

Caption: Proposed synthetic route via lithium-halogen exchange.

Process Chemistry & Scale-Up Considerations

A successful scale-up is predicated on understanding and controlling the underlying process chemistry. Simply increasing the volume of reagents is insufficient and dangerous.

  • Causality of Cryogenic Conditions: The lithium-halogen exchange is an exceptionally fast reaction.[15] Performing the addition of n-butyllithium (n-BuLi) at -78 °C is critical to dissipate the heat generated from the initial exothermic reaction. More importantly, the resulting oxetan-3-yllithium intermediate has limited thermal stability. Allowing the temperature to rise prematurely can lead to decomposition and ring-opening side reactions, drastically reducing yield and complicating purification.

  • Reagent Addition & Exotherm Control: n-BuLi is a pyrophoric reagent that reacts violently with protic sources. On a large scale, it must be transferred under an inert atmosphere (Nitrogen or Argon) via a pump through sealed lines. The addition to the 3-bromooxetane solution must be subsurface and slow, allowing the reactor's cooling system to manage the exotherm. The internal reaction temperature, not the bath temperature, is the critical parameter to monitor.

  • Quenching and Borate Ester Formation: The lithiated intermediate is quenched with a trialkyl borate, typically triisopropyl borate, to form a borate ate-complex. This step is also highly exothermic and must be performed at low temperature. The choice of triisopropyl borate over trimethyl borate is often favored on scale due to its lower propensity for forming multiple additions to the boron center. The subsequent in-situ hydrolysis and esterification with pinacol under mild acidic conditions is a standard, robust procedure for converting the initial boronic acid to its more stable and easily purified pinacol ester.[16]

  • Purification Strategy: Boronic acids and their pinacol esters can be sensitive to over-purification on silica gel, which can promote hydrolysis or transesterification.[17] For large-scale manufacturing, the preferred method of purification is crystallization or distillation. The target compound is a solid, making crystallization from a non-polar solvent system (e.g., heptane/ethyl acetate) the most viable and scalable purification strategy.

Process_Logic start Initiate n-BuLi Addition monitor_temp Monitor Internal Temp (T_internal) start->monitor_temp temp_ok T_internal <= -70 °C? monitor_temp->temp_ok stop_add STOP Addition Emergency Cooling monitor_temp->stop_add If T_internal > -60 °C continue_add Continue Addition temp_ok->continue_add Yes slow_add Decrease Addition Rate temp_ok->slow_add No continue_add->monitor_temp end_add Addition Complete continue_add->end_add If all n-BuLi added slow_add->monitor_temp

Caption: Logic diagram for temperature control during n-BuLi addition.

Detailed Scale-Up Protocol (100 g Scale)

Disclaimer: This protocol is intended for trained professional chemists in a facility equipped for large-scale, low-temperature synthesis. All operations must be conducted under a strictly inert atmosphere.

Reagents and Materials
ReagentCAS No.MWAmountMolesNotes
3-Bromooxetane24397-69-9136.97100.0 g0.730Starting material
Tetrahydrofuran (THF)109-99-972.111.0 L-Anhydrous, <50 ppm H₂O
n-Butyllithium (n-BuLi)109-72-864.06321 mL0.8032.5 M in hexanes (1.1 eq)
Triisopropyl borate5419-55-6188.08173 mL0.803(1.1 eq)
Pinacol76-09-5118.1795.0 g0.803(1.1 eq)
Heptane142-82-5100.21~1.5 L-For workup & crystallization
Ethyl Acetate141-78-688.11~250 mL-For crystallization
1 M Hydrochloric Acid7647-01-036.46~500 mL-For workup
Saturated NaCl (Brine)7647-14-558.44~500 mL-For work-up
Equipment
  • 2 L, 3-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Cryogenic cooling system capable of maintaining -78 °C.

  • Addition funnel or pump for controlled liquid addition.

  • Appropriate glassware for workup and filtration.

Step-by-Step Procedure
  • Reactor Setup & Inerting: Assemble the 2 L reactor and ensure all joints are well-sealed. Flame-dry the reactor under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Initial Charge: Charge the reactor with 3-bromooxetane (100.0 g, 0.730 mol) and anhydrous THF (1.0 L).

  • Cooling: Begin stirring and cool the reactor contents to an internal temperature of -78 °C using the cryogenic bath.

  • Lithiation (CRITICAL STEP): Slowly add the n-butyllithium solution (321 mL, 0.803 mol) dropwise via an addition funnel or pump over a period of 1.5 - 2 hours. Crucially, ensure the internal temperature does not rise above -70 °C. The formation of a white precipitate may be observed.

  • Stirring: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Borylation (CRITICAL STEP): Slowly add triisopropyl borate (173 mL, 0.803 mol) to the reaction mixture over 30-45 minutes, again ensuring the internal temperature remains below -70 °C.

  • Warm-up: Once the triisopropyl borate addition is complete, allow the reaction to slowly warm to 0 °C over 1-2 hours.

  • Quench & Esterification:

    • In a separate vessel, prepare a solution of pinacol (95.0 g, 0.803 mol) in 1 M HCl (500 mL).

    • Once the main reaction reaches 0 °C, slowly add the pinacol/HCl solution. A significant exotherm may occur; control the addition rate to keep the temperature below 20 °C.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The mixture should become a clear biphasic solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with heptane (2 x 250 mL).

    • Combine all organic layers and wash with saturated brine (1 x 500 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid or oil.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimum amount of hot heptane (~1.2 L). If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is achieved.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to maximize crystal formation.

    • Collect the white solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum.

    • Expected Yield: 95-115 g (71-85%). Purity: >98% by GC/NMR.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Inert 2L Reactor prep2 Charge 3-Bromooxetane & Anhydrous THF prep1->prep2 prep3 Cool to -78 °C prep2->prep3 react1 Add n-BuLi (T < -70 °C) prep3->react1 react2 Stir 30 min @ -78 °C react1->react2 react3 Add Triisopropyl Borate (T < -70 °C) react2->react3 react4 Warm to 0 °C react3->react4 work1 Quench with Pinacol/HCl react4->work1 work2 Phase Separation work1->work2 work3 Extract & Wash work2->work3 workup4 Dry & Concentrate work3->workup4 workup5 Crystallize from Heptane/EtOAc workup4->workup5 workup6 Filter & Dry Product workup5->workup6

Caption: Experimental workflow for the scale-up synthesis.

Safety and Hazard Analysis

This process involves significant hazards that must be rigorously controlled through proper engineering and personal protective equipment (PPE).

HazardReagent(s)RiskMitigation
Pyrophoricity n-ButyllithiumIgnites spontaneously on contact with air or moisture.Handle under inert atmosphere only. Use sealed transfer lines. Have Class D fire extinguisher readily available.
Extreme Cold Cryogenic BathSevere burns (frostbite) on contact.Use appropriate thermal gloves and face shield when working near the reactor or transfer lines.
Exothermic Reaction n-BuLi, Borate additionRunaway reaction, rapid pressure increase, loss of containment.Slow, controlled addition with robust cooling. Continuous monitoring of internal temperature. Emergency quench plan.
Flammability THF, Heptane, Ethyl AcetateFire/explosion hazard.Use in a well-ventilated area (fume hood or walk-in hood). Ground all equipment to prevent static discharge. Eliminate ignition sources.

References

Application Notes & Protocols: Asymmetric Synthesis with Oxetane Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique stereoelectronic properties allow it to serve as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl and carbonyls, often leading to improved physicochemical properties such as aqueous solubility.[1][2] Concurrently, chiral boronic esters are recognized as exceptionally versatile synthetic intermediates due to their stability, ease of handling, and broad reactivity in stereospecific transformations.[3][4] This guide details the asymmetric synthesis of molecules that incorporate both of these valuable functionalities: chiral oxetane boronic esters. We will explore the core principles behind their catalytic enantioselective synthesis, provide a detailed experimental protocol for a key transformation, and demonstrate the synthetic utility of the resulting products in downstream applications relevant to drug discovery professionals.

The Strategic Value of Chiral Oxetane Boronic Esters

The fusion of an oxetane ring and a boronic ester within a single chiral molecule creates a powerful and versatile building block for drug discovery programs. This bifunctionality allows for a modular approach to library synthesis:

  • The Oxetane Moiety: The strained four-membered ring acts as a rigid, polar scaffold that can favorably influence a molecule's conformation, metabolic stability, and solubility.[5][6] Its oxygen atom can act as a hydrogen bond acceptor, while the sp³-rich framework can reduce planarity, a desirable trait for improving drug-like properties.[1]

  • The Chiral Boronic Ester: This functional group is a gateway to a vast array of stereospecific chemical transformations. The carbon-boron bond can be reliably converted into carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds with retention of stereochemistry, enabling the precise installation of complex functionality.[7][8]

The combination of these two motifs provides chemists with a tool to rapidly generate novel, three-dimensional chemical matter with finely tuned properties.

Core Mechanistic Principles: Catalytic Asymmetric Borylation

A highly effective and atom-economical strategy for generating chiral boronic esters is the copper(I)-catalyzed asymmetric borylation of prochiral alkenes. This methodology can be adapted for the synthesis of chiral oxetane boronic esters from readily available oxetane-containing olefin precursors, such as 3-methyleneoxetane.

The catalytic cycle, illustrated below, is predicated on the generation of a chiral copper-boryl species. The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a sterically defined environment around the copper center.

Mechanism: Copper-Catalyzed Asymmetric Borylation

  • Catalyst Activation: A copper(I) precursor reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), and a chiral ligand (L) in the presence of a base (e.g., an alkoxide) to form the active chiral copper-boryl catalyst, [LCu-Bpin].

  • Olefin Coordination: The prochiral alkene (3-methyleneoxetane) coordinates to the copper center.

  • Syn-Carbocupration: The copper-boryl species undergoes a migratory insertion into the double bond. This step is typically the rate-determining and enantio-determining step. The chiral ligand directs the addition of the boryl group to one face of the alkene, establishing the stereocenter.

  • Protonolysis/Methanolysis: The resulting alkyl-copper intermediate is protonated by an alcohol (e.g., methanol), which regenerates the active catalyst and releases the chiral oxetane boronic ester product.

Mechanistic Diagram: Catalytic Cycle

Catalytic Cycle cat_start [LCu(I)] active_cat Active Catalyst [LCu-Bpin] cat_start->active_cat + B₂pin₂ + Base intermediate1 Alkene Coordination Complex active_cat->intermediate1 substrate 3-Methyleneoxetane substrate->intermediate1 intermediate2 Syn-Carbocupration (Enantio-determining) intermediate1->intermediate2 intermediate3 Alkyl-Copper Intermediate intermediate2->intermediate3 intermediate3->cat_start + MeOH product Chiral Oxetane Boronic Ester intermediate3->product + MeOH b2pin2 B₂pin₂ base Base methanol MeOH meocu [L*Cu-OMe]

Caption: Generalized catalytic cycle for Cu-catalyzed asymmetric borylation.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of (R)- or (S)-2-(oxetan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, based on established principles of asymmetric copper catalysis.[9]

Protocol 1: Enantioselective Synthesis of 2-(Oxetan-3-yl) Boronic Ester

Objective: To synthesize enantiomerically enriched 2-(oxetan-3-yl) boronic acid pinacol ester via copper-catalyzed asymmetric borylation of 3-methyleneoxetane.

Materials:

  • Copper(I) iodide (CuI)

  • Chiral Ligand (e.g., (R)-DTBM-SEGPHOS® or a suitable chiral phosphine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • 3-Methyleneoxetane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chiral HPLC or SFC for enantiomeric excess (ee) determination

Experimental Workflow Diagram

Experimental Workflow start Start: Prepare Inert Atmosphere reagents 1. Charge Flask CuI, Chiral Ligand, B₂pin₂, KOtBu start->reagents solvent 2. Add Solvent Anhydrous THF reagents->solvent stir 3. Stir at RT (Catalyst Formation) solvent->stir substrate_add 4. Add Substrate & MeOH 3-Methyleneoxetane, Anhydrous MeOH stir->substrate_add reaction 5. Reaction Stir at RT for 12-24h (Monitor by TLC/GC-MS) substrate_add->reaction quench 6. Quench Reaction Add sat. aq. NH₄Cl reaction->quench extract 7. Extraction Extract with Ethyl Acetate (3x) quench->extract wash 8. Wash Organic Layer Wash with Brine extract->wash dry 9. Dry & Filter Dry over MgSO₄, filter, and concentrate wash->dry purify 10. Purification Silica Gel Column Chromatography dry->purify analyze 11. Analysis NMR, HRMS, Chiral HPLC/SFC (for ee) purify->analyze end End: Isolated Product analyze->end

Caption: Step-by-step workflow for the asymmetric borylation protocol.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a positive pressure of argon, add CuI (1.0 mol%), the chiral phosphine ligand (1.1 mol%), B₂pin₂ (1.1 equiv), and KOtBu (1.2 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous THF (to make a 0.5 M solution with respect to the substrate) via syringe. Stir the resulting suspension at room temperature for 30 minutes. The mixture should become a homogeneous solution.

  • Substrate Addition: To the catalyst solution, add 3-methyleneoxetane (1.0 equiv) followed by anhydrous methanol (4.0 equiv) via syringe.

  • Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired chiral oxetane boronic ester as a colorless oil or white solid.[10]

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Data Analysis & Representative Scope

The versatility of this method allows for its application to a range of substituted oxetane precursors. The choice of chiral ligand is critical for achieving high enantioselectivity.

EntrySubstrate (R¹, R²)ProductYield (%)ee (%) [ref]
1H, H2-(Oxetan-3-yl)boronic ester8596
2Me, H2-(2-Methyloxetan-3-yl)boronic ester7892 (dr >20:1)
3Ph, H2-(2-Phenyloxetan-3-yl)boronic ester8194 (dr >20:1)
4Me, Me2-(2,2-Dimethyloxetan-3-yl)boronic ester7590

Table represents expected outcomes based on analogous literature reports. Actual results may vary.[11]

Applications in Downstream Synthesis

The synthesized chiral oxetane boronic ester is a versatile intermediate for further elaboration.

Protocol 2: Oxidation to Chiral 3-Hydroxyoxetane

The carbon-boron bond can be stereospecifically oxidized to a carbon-oxygen bond, providing access to valuable chiral alcohols.

Procedure:

  • Dissolve the oxetane boronic ester (1.0 equiv) in THF in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (3 M, 3.0 equiv).

  • Cool the mixture to 0 °C and add hydrogen peroxide (30% aq., 3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous sodium thiosulfate, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography to yield the chiral 3-hydroxyoxetane.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C(sp³)–C(sp²) bonds, a critical transformation for accessing drug-like molecules.

Procedure:

  • To an oven-dried flask, add the oxetane boronic ester (1.2 equiv), an aryl halide (e.g., 4-bromobenzonitrile, 1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer over MgSO₄ and purify by column chromatography to yield the 3-aryloxetane product.

References

Application Notes & Protocols: Leveraging 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane for Accelerated Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3D Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics, complementing traditional high-throughput screening (HTS).[1][2] FBDD operates on the principle that smaller, less complex molecules ("fragments") can probe a target's binding sites more efficiently, often forming high-quality, energy-efficient interactions.[1][2] These initial low-affinity hits then serve as foundational blueprints for evolving potent, selective, and drug-like candidates through structure-guided optimization.[3][4]

In recent years, a significant shift in fragment library design has been the move from predominantly flat, aromatic structures towards molecules with greater three-dimensional (3D) character.[5][6] Fragments with sp³-rich scaffolds are increasingly sought after as they can lead to improved physicochemical properties such as enhanced aqueous solubility and can enable more specific interactions within the complex topography of protein binding sites.[1][5][6] This pursuit of superior starting points has led to the development of novel chemical tools.

This guide focuses on one such advanced building block: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane . We will explore the unique confluence of properties this fragment offers and provide detailed protocols for its application in a typical FBDD campaign, from initial screening to hit validation and elaboration.

The Power of a Bifunctional Fragment: Oxetane and Boronic Ester

The subject of our focus, this compound, is not merely another fragment; it is a strategically designed tool that simultaneously addresses several key challenges in medicinal chemistry. It combines two highly valued motifs: a strained oxetane ring and a versatile pinacol boronic ester.

The Oxetane Moiety: A "Magic Bullet" for Physicochemical Properties

The oxetane ring, a four-membered cyclic ether, is no longer a niche curiosity but a validated scaffold in medicinal chemistry, present in approved drugs and numerous clinical candidates.[7][8] Its incorporation is a deliberate strategy to enhance drug-like properties.[9][10]

  • Enhanced Solubility: The polar nature of the ether oxygen significantly improves aqueous solubility. Replacing a lipophilic gem-dimethyl group with an oxetane can boost solubility dramatically, a critical factor for oral bioavailability.[7][9]

  • Metabolic Stability: The oxetane ring can act as a metabolically robust surrogate for more labile groups like gem-dimethyl or carbonyl functionalities, blocking sites of oxidative metabolism.[8][11]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a major cause of compound attrition, the oxetane provides steric bulk without a corresponding penalty in lipophilicity (LogP/LogD), helping to maintain favorable ADME profiles.[7][8]

  • Modulation of Basicity: The electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of adjacent amines, a crucial tactic for mitigating off-target effects like hERG channel inhibition.[7]

  • Defined 3D Vector: The rigid, non-planar structure of the oxetane ring provides a well-defined vector for exploring the 3D space of a binding pocket, enabling more specific and potent interactions.[6][11]

The Boronic Ester: A Gateway to Covalent Interaction and Synthetic Elaboration

Boronic acids and their esters have emerged as privileged structures in drug design, most famously exemplified by proteasome inhibitors like bortezomib.[12][13][14] The pinacol ester form of this compound offers stability and ease of handling.[15]

  • Reversible Covalent Inhibition: The boron atom's empty p-orbital makes it a Lewis acid, capable of forming reversible covalent bonds with nucleophilic residues in a protein's active site, such as the hydroxyl group of serine or threonine.[16][] This can translate a weak, non-covalent interaction into a significantly more potent one.

  • Versatile Synthetic Handle: The boronic ester is a cornerstone of modern synthetic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[15][18] This provides a reliable and extensively documented method for elaborating the fragment hit by forming new carbon-carbon bonds, seamlessly transitioning from hit to lead.[18][19]

The combination of these two motifs in a single fragment provides a powerful starting point: a soluble, metabolically stable 3D core with a built-in, versatile handle for both covalent targeting and synthetic growth.

FBDD Workflow Using this compound

The following sections provide detailed protocols for integrating this fragment into a drug discovery campaign.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration Screening Fragment Library Screening (NMR or SPR) Hit_ID Hit Identification & Confirmation Screening->Hit_ID Primary Hits Affinity Affinity Determination (e.g., ITC) Hit_ID->Affinity Confirmed Hits Structure Structural Biology (X-ray Crystallography) Affinity->Structure SBDD Structure-Based Design (SBDD) Structure->SBDD Synthesis Synthetic Elaboration (Suzuki-Miyaura Coupling) SBDD->Synthesis SAR SAR Generation Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: FBDD workflow from screening to lead optimization.

Application Protocol 1: Primary Screening via Biophysical Methods

Due to the typically weak affinities of fragments, highly sensitive biophysical methods are required for initial screening.[20] Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are the most common and robust techniques.[21][22]

Method 1.1: NMR-Based Fragment Screening (Ligand-Observed)

NMR spectroscopy is a powerful tool for detecting weak binding events and can provide information on binding affinity and the location of the binding site.[22][23] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for FBDD.[23][24]

Principle of STD NMR: This technique identifies binders by observing the transfer of magnetization from a protein to a ligand. The protein is selectively saturated with radiofrequency pulses. If a ligand binds, even transiently, it will also become saturated. When it dissociates, it carries this "saturation memory" with it, leading to a decrease in its NMR signal intensity. Only binding molecules will show this effect.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pD 7.4).

    • Prepare a stock solution of this compound at high concentration (e.g., 100 mM) in a deuterated solvent like DMSO-d6.

    • Create the final NMR sample by adding the fragment to the protein solution to a final concentration of 100-500 µM. The final DMSO-d6 concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to ensure the fragment is soluble and stable in the buffer and to serve as a reference.

    • Set up the STD NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where the irradiation is applied in a region with no protein or ligand signals (e.g., at 40 ppm).

    • The difference between these two spectra (STD spectrum) will exclusively show signals from the binding fragment.

  • Data Analysis:

    • Process the spectra and calculate the difference spectrum.

    • Signals present in the STD spectrum confirm that this compound is binding to the target protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

ParameterRecommended SettingRationale
Protein Concentration 10-50 µMSufficient for detection while minimizing protein consumption.
Fragment Concentration 100-500 µMBalances the need for detectable binding with solubility limits.
Temperature 298 K (25°C)Standard temperature for biological NMR.
Saturation Time 2-3 secondsAllows for efficient saturation transfer without causing protein damage.
Method 1.2: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technology that measures binding events in real-time by detecting changes in the refractive index on a sensor chip surface.[25][26] It provides kinetic data (association and dissociation rates) in addition to affinity data.[27]

Principle of SPR: A protein target is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in mass at the surface, which alters the refractive index and is detected as a response unit (RU) change.

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a density that will provide a good signal window without mass transport limitations.

    • Create a reference channel on the same chip (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index effects.[25]

  • Screening Assay:

    • Prepare a solution of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical screening concentration is 50-200 µM.

    • Inject the fragment solution over both the target and reference channels.

    • Monitor the binding response in real-time. A response in the target channel that is significantly higher than the reference channel indicates a binding event.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data to obtain the specific binding sensorgram.

    • Analyze the shape of the sensorgram. A rectangular shape is characteristic of a fast-on, fast-off interaction, typical for fragments.

    • For confirmed hits, perform a dose-response experiment by injecting a range of fragment concentrations to determine the equilibrium dissociation constant (KD).

Application Protocol 2: Hit Validation and Structural Characterization

Once a hit is identified, it must be validated by orthogonal methods and its binding mode must be determined to guide further optimization.

Method 2.1: X-ray Crystallography

X-ray crystallography is the gold standard for FBDD as it provides a high-resolution 3D picture of how the fragment binds to the target.[20][28] This structural information is invaluable for structure-based drug design.[3]

Principle of X-ray Crystallography: High-quality crystals of the target protein are grown. These crystals are soaked in a solution containing the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic positions of the protein and the bound fragment.[29]

Step-by-Step Protocol:

  • Protein Crystallization:

    • Obtain high-purity, concentrated protein.

    • Screen a wide range of crystallization conditions to find one that produces well-diffracting crystals of the apo-protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo-protein crystals into a solution containing 1-10 mM of this compound. The high concentration is needed to drive the binding equilibrium towards the bound state.

    • Co-crystallization: If soaking fails (e.g., cracks the crystals), set up new crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the difference electron density map (Fo-Fc map) for positive density corresponding to the bound fragment. The distinct shapes of the oxetane and pinacol boronic ester groups should be clearly visible.

  • Analysis of the Binding Mode:

    • Model the fragment into the density.

    • Analyze the interactions between the fragment and the protein. Look for key hydrogen bonds, hydrophobic interactions, and, importantly, the proximity of the boronic ester to nucleophilic residues (Ser, Thr, Lys) that could indicate a covalent interaction.[30]

Covalent_Interaction cluster_protein Protein Active Site cluster_fragment Fragment Serine Serine Residue (Nucleophile) Boron Boronic Ester (Electrophile) Boron->Serine Reversible Covalent Bond

Caption: Covalent interaction of the boronic ester with a serine residue.

Application Protocol 3: Hit-to-Lead Elaboration via Suzuki-Miyaura Coupling

The pinacol boronic ester is an ideal synthetic handle for fragment elaboration using the robust and versatile Suzuki-Miyaura cross-coupling reaction.[15][18] This allows for the systematic exploration of chemical space around the initial fragment hit.

Principle of Suzuki-Miyaura Coupling: This palladium-catalyzed reaction creates a carbon-carbon bond between an organoboron compound (the boronic ester fragment) and an organohalide (a new building block).[19]

Step-by-Step Protocol:

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1 equivalent), the desired aryl or heteroaryl halide (e.g., an aryl bromide, 1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • The choice of aryl halide should be guided by the structural data from X-ray crystallography, targeting an adjacent sub-pocket.

  • Solvent and Reaction Conditions:

    • Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.

    • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over Na₂SO₄, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the elaborated compound.

  • Iterative Design and Synthesis:

    • Test the newly synthesized, elaborated compound in the primary binding assay to determine its affinity.

    • Use this new structure-activity relationship (SAR) data to design the next set of aryl halides to couple, progressively "growing" the fragment into a potent and selective lead compound.

Conclusion

This compound represents a new frontier in fragment design. It offers an elegant solution to several persistent challenges in drug discovery by providing a scaffold with excellent physicochemical properties and a direct path for synthetic elaboration. The oxetane core drives solubility and metabolic stability while providing a 3D vector, and the boronic ester serves as both a potential covalent warhead and a versatile handle for rapid optimization. By integrating this powerful fragment into the workflows detailed above, research teams can significantly enhance the efficiency and success rate of their FBDD campaigns, accelerating the journey from initial hit to clinical candidate.

References

Troubleshooting & Optimization

Improving yield in Suzuki reactions with 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane . This resource is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your Suzuki-Miyaura cross-coupling reactions and achieve higher yields. The oxetane motif is a valuable bioisostere in modern drug discovery, and mastering its incorporation is key. This guide synthesizes established catalytic principles with field-proven insights to address the unique challenges presented by this reagent.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses the most common issues encountered during Suzuki-Miyaura couplings with oxetanyl pinacol boronate. Each problem is followed by a diagnosis of potential causes and a series of recommended solutions.

Question 1: My reaction is showing very low to no conversion of my starting materials. What are the primary factors I should investigate?

Answer:

Failure to achieve conversion in a Suzuki-Miyaura reaction is a common but solvable issue. The root cause typically lies in one of three areas: the catalyst's health, the reaction environment, or the activation of the boronic ester. A systematic check of these parameters is the most efficient path to a solution.

Causality & Diagnosis:

The catalytic cycle of the Suzuki reaction relies on an active Pd(0) species. If this species is not generated from your Pd(II) precatalyst or is deactivated, the cycle will not initiate.[1][2] Oxygen is a primary culprit, as it can oxidize both the Pd(0) catalyst and the phosphine ligands, rendering them inactive.[3] Furthermore, the transmetalation step, where the oxetanyl group is transferred from boron to palladium, requires activation by a base to form a more nucleophilic boronate species.[2]

Recommended Solutions:

  • Verify Catalyst and Ligand Integrity:

    • Use Fresh Reagents: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere. Consider using a fresh batch.

  • Ensure a Rigorously Inert Atmosphere:

    • Degas Your Solvent: The most critical step is to remove dissolved oxygen from your solvent. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.[2][3]

    • Maintain Positive Pressure: Assemble your reaction under a positive pressure of inert gas to prevent oxygen from entering the flask.

  • Re-evaluate Your Base and Solvent System:

    • Base Strength & Solubility: The base is crucial for activating the boronic ester.[5] If your base is not strong enough or is insoluble in the reaction medium, transmetalation will be inefficient. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points due to their high basicity and good performance in a range of solvents.[2]

    • Solvent Polarity: The choice of solvent can influence reaction rates and selectivity.[6][7] A mixture of an aprotic solvent with water (e.g., Dioxane/H₂O 4:1, THF/H₂O 4:1) often improves the solubility of the base and facilitates the formation of the active boronate species.[2][8]

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// Branch 2: Consumption yes_consumption [label="Yes"]; q2 [label="Major Side Products Observed?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; q1 -> q2 [label="Yes"];

// Sub-branch 2a: Yes, side products cause2 [label="Potential Causes:\n- Protodeboronation (Aryl-H)\n- Homocoupling (Aryl-Aryl)\n- Oxetane Ring Opening", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Solutions:\n1. Use milder base (KF) or anhydrous conditions.\n2. Lower reaction temperature.\n3. Ensure O₂ exclusion to prevent homocoupling.\n4. Avoid strongly acidic/basic conditions.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 -> cause2 [label="Yes"]; cause2 -> solution2;

// Sub-branch 2b: No, just complex mixture cause3 [label="Potential Cause:\n- Thermal Decomposition of\n Starting Materials or Product", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Solutions:\n1. Lower reaction temperature.\n2. Shorten reaction time.\n3. Screen different ligand/solvent systems.", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 -> cause3 [label="No"]; cause3 -> solution3; }

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Question 5: The oxetane ring is known to be strained. Is it susceptible to ring-opening under standard Suzuki conditions?

Answer:

This is an excellent and important question. The oxetane ring possesses inherent strain, making it susceptible to ring-opening under certain conditions, particularly strongly acidic (Lewis or Brønsted) or highly nucleophilic environments. [9][10] However, standard Suzuki-Miyaura conditions are typically basic, not acidic. While strong bases are used, their primary role is to activate the boron atom. The reaction medium is generally not harsh enough to promote significant oxetane ring-opening. The C-O bonds of the oxetane are relatively robust under these conditions.

To ensure the integrity of the oxetane ring:

  • Avoid excessively high temperatures (>120 °C) for prolonged periods.

  • Steer clear of additives that could act as strong Lewis acids.

  • Standard bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally safe.

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for different aryl halides.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a rigorously oxygen-free environment. [2]3. Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide). Finally, add the palladium catalyst (2 mol%).

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during experimentation with this versatile reagent.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in common applications such as Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling

Question: I am performing a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl halide, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the stability and reactivity of the boronate ester, as well as the overall reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

Potential Cause A: Degradation of the Boronate Ester

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2] This is often promoted by acidic conditions or the presence of water.[1][3] The oxetane moiety itself is generally stable under a range of conditions, including acidic and basic environments.[4][5] However, the boronate ester linkage is more susceptible.

  • Hydrolysis: Pinacol boronate esters are relatively stable to hydrolysis compared to other boronic esters.[6][7] However, under certain conditions, particularly with prolonged exposure to water and certain bases, the pinacol group can be hydrolyzed, leading to the corresponding boronic acid. While boronic acids are also active in Suzuki couplings, their stability and solubility can differ, potentially impacting the reaction outcome.[8][9]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware and solvents.

    • Use a high-purity, anhydrous grade of this compound. If the reagent is a solid, ensure it has been stored in a desiccator.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.

  • Choice of Base:

    • The choice of base is critical. While a base is necessary for the catalytic cycle, strong bases can promote side reactions.[10]

    • Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).

    • The base's role is to facilitate the transmetalation step; however, it can also influence the stability of the boronate ester.[11]

  • Reaction Temperature and Time:

    • While Suzuki reactions often require heating, excessive temperatures can lead to thermal decomposition of the reactants or catalyst.[12][13]

    • Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can increase the likelihood of side reactions.

dot

Troubleshooting_Low_Yield Start Low/No Product Yield CheckReagent Verify Reagent Quality & Storage Conditions Start->CheckReagent CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckCatalyst Assess Catalyst Activity Start->CheckCatalyst Protodeboronation Protodeboronation of Boronate Ester CheckReagent->Protodeboronation Hydrolysis Hydrolysis of Boronate Ester CheckReagent->Hydrolysis Base Optimize Base (e.g., K2CO3, K3PO4) CheckConditions->Base TempTime Optimize Temperature & Reaction Time CheckConditions->TempTime CatalystLoading Increase Catalyst Loading CheckCatalyst->CatalystLoading Ligand Screen Different Ligands CheckCatalyst->Ligand Degassed Ensure Proper Degassing of Solvent CheckCatalyst->Degassed Anhydrous Use Anhydrous Solvents/Reagents Protodeboronation->Anhydrous InertAtmosphere Run Under Inert Atmosphere (N2/Ar) Protodeboronation->InertAtmosphere Hydrolysis->Anhydrous Success Improved Yield Anhydrous->Success InertAtmosphere->Success Base->Success TempTime->Success CatalystLoading->Success Ligand->Success Degassed->Success Reagent_Properties Reagent This compound Key Properties Stability Stability + Generally stable pinacol ester + Oxetane ring is robust - Susceptible to protodeboronation - Potential for hydrolysis Reagent->Stability Reactivity Reactivity in Suzuki-Miyaura + Effective nucleophile + Oxetane is a stable spectator Reagent->Reactivity Storage Storage + Cool, dry place + Under inert atmosphere (N2/Ar) + Desiccate to prevent moisture uptake Reagent->Storage

References

Technical Support Center: Purification of Products from 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from this versatile oxetane-containing boronic ester.

The incorporation of the oxetane motif is a valuable strategy in medicinal chemistry, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, the unique characteristics of both the oxetane ring and the boronic ester group can present purification challenges. This guide is designed to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup and purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Persistent Boron-Containing Impurities in the Final Product

Symptom: You observe signals corresponding to pinacol or boronic acids in the NMR spectrum of your purified product, or you see corresponding masses in your LC-MS data.

Causality: Boronic acids and their pinacol esters can be challenging to remove completely due to their varying polarities and potential for interaction with silica gel. Pinacol, a common byproduct, is notoriously difficult to remove from reaction mixtures.[3]

Troubleshooting & Optimization Protocol:

  • Aqueous Workup Optimization:

    • Basic Wash: During the initial workup, a wash with an aqueous base (e.g., 1-2 M NaOH) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt, which will partition into the aqueous layer.[4] This is particularly effective if your product is not acidic.

    • Acidic Wash: A subsequent wash with a dilute acid (e.g., 1 M HCl) can help remove any basic impurities. However, be cautious with acid-sensitive functional groups and the oxetane ring itself, although 3,3-disubstituted oxetanes are generally stable at pH 1.[5]

    • Brine Wash: A final wash with brine helps to remove residual water from the organic layer before drying.[6]

  • Liquid-Liquid Extraction for Boron Removal:

    • Specialized liquid-liquid extraction techniques can be employed to selectively remove boron species. This often involves contacting the organic solution with an aqueous phase containing an alcohol or a diol under specific pH conditions to facilitate the extraction of boron into the aqueous layer.[7][8] For instance, extraction with an alcohol-kerosene solution after acidification can be effective.[7]

  • Chromatographic Modifications:

    • Silica Gel Treatment: If you suspect your boronic ester is hydrolyzing on the silica gel column, you can pre-treat the silica with a solution of triethylamine in your eluent to neutralize acidic sites.[9]

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, especially if your target compound is basic.[9]

    • Optimized Eluent Systems: For separating products from boron impurities, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[6]

  • Recrystallization:

    • If your product is a solid, recrystallization can be a highly effective final purification step.[10] A solvent screen should be performed to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while boron impurities remain in the mother liquor.

Issue 2: Degradation of the Oxetane Ring During Purification

Symptom: You observe byproducts that suggest the opening of the four-membered oxetane ring.

Causality: The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under strongly acidic conditions.[5][11] The Lewis acidic sites on standard silica gel can also promote this degradation.[9]

Troubleshooting & Optimization Protocol:

  • Avoid Strongly Acidic Conditions:

    • During aqueous workup, use dilute acids for short periods and at low temperatures if an acid wash is necessary.

    • If your reaction requires acidic conditions, consider neutralizing the crude mixture before proceeding with purification.

  • Chromatography on Deactivated Media:

    • As mentioned previously, deactivating silica gel with triethylamine is a standard procedure to prevent the degradation of acid-sensitive compounds.[9]

    • Using neutral alumina as the stationary phase is another excellent option to avoid an acidic environment.[9]

  • Minimize Contact Time:

    • Aim for a rapid purification process. Prolonged exposure to the stationary phase can increase the likelihood of degradation.

Issue 3: Difficulty Separating the Product from the Starting Aryl Halide

Symptom: Your purified product is contaminated with the unreacted aryl halide starting material, and they have very similar Rf values on TLC.

Causality: Incomplete reaction conversion can lead to the co-elution of starting materials and products, especially if they have similar polarities.

Troubleshooting & Optimization Protocol:

  • Drive the Reaction to Completion:

    • Before focusing on purification, ensure your Suzuki-Miyaura reaction has gone to completion by monitoring it via TLC or LC-MS.[6]

    • If the reaction has stalled, consider adding more catalyst, base, or boronic ester, or increasing the reaction temperature.

  • Optimize Chromatographic Selectivity:

    • Solvent System Modification: Experiment with different solvent systems for your column chromatography. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or methanol) can significantly alter the selectivity and improve separation.

    • Orthogonal Chromatography: If normal-phase chromatography is unsuccessful, consider using reverse-phase chromatography (e.g., C18 silica). The different separation mechanism can often resolve compounds that are inseparable on silica gel.[9]

    • Preparative HPLC: For very challenging separations, preparative HPLC offers higher resolution and is a powerful tool for isolating highly pure compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?

A1: Besides unreacted starting materials, common impurities include:

  • Homocoupling product of the boronic ester: This results from the coupling of two molecules of the oxetanyl boronic ester.

  • Homocoupling product of the aryl halide: This is the result of two aryl halide molecules coupling.

  • Protodeborylation product: The boronic ester is replaced by a hydrogen atom.

  • Pinacol: A byproduct from the boronic ester.[3]

  • Boronic acid: Formed from the hydrolysis of the pinacol ester.

Q2: How can I remove the palladium catalyst after the reaction?

A2: The palladium catalyst can often be removed by filtration through a pad of Celite or silica gel after the reaction workup.[10] In some cases, treatment with activated charcoal can also help adsorb residual palladium. For a more complete removal, specialized palladium scavengers can be employed.

Q3: Is the oxetane ring stable to the basic conditions of a Suzuki-Miyaura reaction?

A3: Yes, the oxetane ring is generally stable under the basic conditions typically used for Suzuki-Miyaura cross-coupling reactions.[5]

Q4: Can I use recrystallization as the primary purification method?

A4: If your product is a crystalline solid, recrystallization can be an excellent and efficient method for purification, often providing material of very high purity.[9][10] It is particularly effective at removing amorphous or oily impurities.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended for a thorough purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure of your product and identify any organic impurities.

  • LC-MS: To determine the purity by peak area and confirm the molecular weight of your product and any impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of your product.

  • Elemental Analysis (CHN): To provide further confirmation of the purity and elemental composition.

Visualizing the Purification Workflow

The following diagram illustrates a general decision-making workflow for the purification of products from reactions involving this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Base/Acid/Brine Washes) start->workup solid_check Is the product a solid? workup->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Column Chromatography (Silica or Alumina) solid_check->chromatography No purity_check Assess Purity (NMR, LC-MS) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% prep_hplc Preparative HPLC further_purification->prep_hplc prep_hplc->purity_check

Caption: A decision tree for the purification of oxetane-containing compounds.

Summary of Common Impurities and Their Properties
ImpurityStructureMolecular Weight ( g/mol )Key Characteristics
This compoundC₉H₁₇BO₃184.04[12][13]Starting material
PinacolC₆H₁₄O₂118.17Byproduct of the boronic ester, often difficult to remove[3]
Oxetan-3-ylboronic acidC₃H₇BO₃101.90Hydrolysis product of the starting boronic ester
Biphenyl (example homocoupling product)C₁₂H₁₀154.21Can form from aryl halides or boronic esters

References

Technical Support Center: Hydrolytic Stability of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges related to the hydrolytic stability of this important building block. As a pinacol boronic ester featuring a strained oxetane ring, its behavior in the presence of water requires careful consideration to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is an organoboron compound widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It serves as a stable, easy-to-handle precursor to the corresponding boronic acid.[1] The pinacol ester group protects the boronic acid moiety, rendering it less susceptible to degradation pathways like protodeboronation.[1]

However, this protection is reversible in the presence of water, leading to hydrolysis.[2][3] The hydrolytic stability is a critical parameter because the hydrolysis product, oxetan-3-ylboronic acid, has different physical and chemical properties. This degradation can lead to lower reaction yields, inconsistent results, and complications in product purification.[3][4] The presence of the oxetane ring, a polar and strained four-membered ether, introduces unique electronic and steric effects that can influence the stability of the adjacent C-B bond and the boronic ester itself.[5][6]

Q2: What are the primary factors influencing the hydrolytic stability of this boronic ester?

The hydrolysis of boronic esters is a multi-step process sensitive to several factors.[7][8] Understanding these can help in mitigating degradation:

  • pH of the Solution: The rate of hydrolysis is significantly influenced by the pH. Both acidic and basic conditions can promote the breakdown of the ester.[8] For Suzuki-Miyaura couplings, the choice and strength of the base are critical, as it not only activates the boronic ester for transmetalation but can also accelerate its hydrolysis.[9]

  • Water Content: The presence of water is the most direct factor leading to hydrolysis. This includes residual water in reaction solvents, reagents, or exposure to atmospheric moisture.[2][3]

  • Temperature: Higher temperatures can increase the rate of hydrolysis, as with most chemical reactions.

  • Steric Hindrance: The bulky pinacol group provides significant steric shielding to the boron center, which is a key reason for its widespread use over simpler diol esters.[3] This steric bulk slows down the approach of water molecules.

  • Solvent: The choice of solvent can influence stability. While the compound is soluble in many organic solvents, its stability in protic solvents like methanol or ethanol, or in solvent mixtures containing water, will be lower.[10]

Q3: How does the oxetane ring affect the stability compared to other alkyl or aryl boronic esters?

The oxetane ring introduces several unique features:

  • Polarity and Solubility: The ether oxygen in the oxetane ring increases the overall polarity of the molecule. This can affect its solubility in various solvents and potentially its interaction with water molecules.

  • Ring Strain: Oxetanes possess significant ring strain. While the 3,3-disubstituted oxetanes are generally more stable, the ring can be susceptible to opening under strongly acidic conditions, which could be a competing degradation pathway, although hydrolysis of the boronic ester is typically the more immediate concern under standard cross-coupling conditions.[5][6]

  • Electronic Effects: The electron-withdrawing nature of the oxygen atom in the oxetane ring can influence the electronics of the C-B bond, which may affect its reactivity and stability.

Q4: What are the common indicators of degradation or hydrolysis?

Several signs can point to the hydrolysis of your boronic ester:

  • Appearance: Pure this compound is a solid. The appearance of a gummy or oily consistency may indicate the presence of hydrolysis byproducts like pinacol and the boronic acid.

  • Chromatographic Analysis: In Thin Layer Chromatography (TLC), the formation of a more polar spot (the boronic acid) that streaks is a common sign of hydrolysis.[3] In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a new, earlier-eluting peak corresponding to the more polar boronic acid will appear.[3][11]

  • NMR Spectroscopy: In ¹H NMR, the appearance of a singlet around 1.2 ppm corresponding to the methyl protons of free pinacol is a clear indication of hydrolysis. In ¹¹B NMR, a shift from the signal for the boronic ester to a new signal for the boronic acid will be observed.

Q5: What are the best practices for handling and storage to minimize hydrolysis?

To maintain the integrity of this compound, the following practices are recommended:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, typically 2-8°C.

  • Handling: When weighing and handling the reagent, do so in a dry environment (e.g., a glovebox or under a stream of inert gas) to minimize exposure to atmospheric moisture.

  • Solvents and Reagents: Use anhydrous solvents for reactions. If a co-solvent like water is necessary for the reaction (as is common in Suzuki couplings), it should be degassed and added just before the reaction is initiated.

Troubleshooting Guide for Experimental Challenges

This section addresses specific problems that may arise during experiments involving this compound.

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling

Low or nonexistent yield is one of the most common issues in Suzuki-Miyaura coupling reactions.

The boronic ester may have hydrolyzed before being added to the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before use, check the purity of the boronic ester using ¹H NMR to look for the presence of free pinacol.

    • Ensure Proper Handling: Review your handling procedures. Was the reagent exposed to air for an extended period? Was it stored correctly?

    • Use Fresh Reagent: If in doubt, use a fresh, unopened bottle of the reagent.

The reaction conditions themselves may be causing rapid hydrolysis, which competes with the desired catalytic cycle.

  • Troubleshooting Steps:

    • Choice of Base: Strong aqueous bases can accelerate hydrolysis. Consider using a milder, non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).[9] If an aqueous base is required, consider a biphasic system to minimize contact time.

    • Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate hydrolysis. Try running the reaction at a lower temperature for a longer duration.

    • Solvent System: Ensure you are using anhydrous solvents. If a protic co-solvent is needed, minimize its amount.

The problem may not be with the boronic ester's stability.

  • Troubleshooting Steps:

    • Check Catalyst and Ligand: Ensure your palladium catalyst and ligand are active.[12]

    • Degas Thoroughly: Oxygen can deactivate the palladium catalyst.[12] Ensure your solvents and reaction mixture are properly degassed.

    • Run a Control Reaction: Use a more stable boronic ester, like a simple aryl boronic ester, with your substrate to confirm that the other reaction components are working correctly.

Scenario 2: Inconsistent Analytical Results (Especially by RP-HPLC)

You observe variable purity results or the appearance of new peaks when analyzing the boronic ester by RP-HPLC.

Pinacol boronic esters are known to be susceptible to hydrolysis on the silica-based stationary phases of HPLC columns, especially in the presence of acidic mobile phase modifiers like formic or trifluoroacetic acid.[3][11][13][14][15]

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Mobile Phase: Avoid acidic modifiers. Use a mobile phase with no pH modifier if possible.[13][15]

      • Stationary Phase: Use a column with low silanol activity. Columns with advanced end-capping (like Waters XTerra MS C18) have been shown to reduce on-column hydrolysis.[11][13]

      • Temperature: While it has a minor effect, consider running the analysis at a lower temperature.[13][15]

    • Sample Diluent: Prepare your sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) and inject it promptly.[15] Avoid aqueous diluents.

    • Fast HPLC Methods: A faster gradient can minimize the time the analyte spends on the column, reducing the opportunity for hydrolysis.[11]

Visual Workflows and Mechanisms

Hydrolysis of a Pinacol Boronic Ester

The following diagram illustrates the general mechanism for the hydrolysis of a pinacol boronic ester, which proceeds through a tetrahedral boronate intermediate.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boronic_Ester R-B(OR')₂ (Pinacol Ester) Intermediate [R-B(OH)(OR')₂]⁻ (Tetrahedral Intermediate) Boronic_Ester->Intermediate + H₂O Water H₂O Boronic_Acid R-B(OH)₂ (Boronic Acid) Intermediate->Boronic_Acid - 2 R'OH Diol 2 R'OH (Pinacol)

Caption: General mechanism of pinacol boronic ester hydrolysis.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

This workflow provides a logical sequence of steps to diagnose issues with a Suzuki-Miyaura coupling reaction involving the oxetanyl boronic ester.

troubleshooting_workflow Start Low/No Yield in Suzuki Coupling Check_Reagent Check Boronic Ester Purity via NMR Start->Check_Reagent Degraded Reagent Degraded Check_Reagent->Degraded Impure Pure Reagent is Pure Check_Reagent->Pure Pure Check_Conditions Review Reaction Conditions Check_Catalyst Run Control Reaction with Stable Boronic Ester Check_Conditions->Check_Catalyst If Optimization Fails Optimize Optimize Base, Solvent, Temperature for Stability Check_Conditions->Optimize Control_Fails Control Fails: Check Catalyst, Ligand, Degassing Check_Catalyst->Control_Fails Fails Control_Works Control Works: Issue is Specific to Oxetanyl Boronic Ester Check_Catalyst->Control_Works Works Degraded->Optimize Use Fresh Reagent & Improve Handling Pure->Check_Conditions Success Problem Solved Optimize->Success Control_Works->Optimize Re-evaluate Conditions

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Quantitative Data Summary

The stability of boronic esters is influenced by a variety of factors. The following table summarizes these key parameters and their impact.

FactorImpact on Hydrolytic StabilityRecommended Action/Consideration
pH High or low pH can catalyze hydrolysis.[8][16]Use the mildest effective base (e.g., KF, K₃PO₄). Avoid strong acids.
Water Content Direct reactant in hydrolysis.[2][3]Use anhydrous solvents and reagents; handle under inert atmosphere.
Temperature Higher temperatures increase hydrolysis rate.Optimize for the lowest effective reaction temperature.
Steric Hindrance Bulky groups (like pinacol) protect the boron atom.[3]Pinacol esters are generally more stable than smaller diol esters.
Solvent Choice Protic solvents can participate in hydrolysis.Prefer aprotic solvents (e.g., Dioxane, Toluene, THF).
HPLC Conditions Acidic mobile phases and active silica surfaces promote on-column hydrolysis.[13][15]Use neutral mobile phases and end-capped columns with low silanol activity.[13][15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Minimizing Hydrolysis

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M). If a co-solvent is needed, add a minimal amount of degassed water.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be aware that prolonged contact with the aqueous phase can cause hydrolysis of any unreacted boronic ester.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized RP-HPLC Method for Purity Analysis

This method is designed to minimize on-column hydrolysis during the analysis of the boronic ester.[13][15]

  • Column: Waters XTerra MS C18, 4.6 x 50 mm, or equivalent column with low silanol activity.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high aqueous percentage and rapidly increase the organic phase to elute the compound. A typical gradient might be 5% to 95% B over 5-7 minutes.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Column Temperature: 30-35 °C

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in 100% Acetonitrile. Analyze promptly after preparation.

References

Technical Support Center: Catalyst Selection for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. As a key building block in modern medicinal chemistry, the successful incorporation of the oxetane moiety is critical for developing novel therapeutics with improved physicochemical properties. This guide, structured in a question-and-answer format, is designed by application scientists to provide you with field-proven insights, from initial reaction setup to advanced troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when planning to use this compound in Suzuki-Miyaura couplings.

Q1: What are the most effective initial catalyst systems for coupling this secondary alkylboronic ester?

A1: The coupling of C(sp³)-boron reagents, particularly secondary ones like oxetan-3-yl-Bpin, is more challenging than standard C(sp²)-C(sp²) couplings. Success hinges on a catalyst system that favors the desired reaction pathway over common side reactions.

Your primary consideration should be a palladium(0) source combined with a bulky, electron-rich phosphine ligand. These ligands are crucial as they stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[1]

Recommended Starting Points:

  • Palladium Precatalysts: Generation 3 (G3) Buchwald precatalysts such as XPhos Pd G3 or SPhos Pd G3 are excellent choices.[2][3] These precatalysts are air-stable and efficiently generate the active Pd(0) species in solution, leading to reproducible results.[2] Using Pd(II) sources like Pd(OAc)₂ can sometimes lead to inefficient generation of the active catalyst or side reactions like boronic ester homocoupling if not managed carefully.[1][4]

  • Ligands: If not using a precatalyst, bulky biarylphosphines are the standard. XPhos , SPhos , and RuPhos are highly effective. For sterically demanding substrates, ligands like tBuXPhos or those from the BI-DIME family have shown success.[5] The steric bulk helps accelerate reductive elimination, which can be slow for C(sp³)-C(sp²) couplings and helps prevent side reactions like β-hydride elimination.[6]

Q2: Which base should I choose and why is it so important?

A2: The base is not a passive component; it plays a critical role in the transmetalation step of the catalytic cycle.[7] It activates the boronic ester by forming a more nucleophilic boronate species, which then transfers the oxetane group to the palladium center.[6][7]

For the oxetane-Bpin reagent, which can be sensitive, the choice of base is a balance between sufficient reactivity and preventing side reactions.

  • Moderately Strong, Non-Nucleophilic Bases: Aqueous solutions of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are the most common and reliable first choices.[7][8] K₃PO₄ is often more effective for challenging C(sp³)-couplings.[9]

  • Stronger Bases: For less reactive aryl chlorides or highly hindered systems, stronger bases like potassium tert-butoxide (KOtBu) may be necessary. However, these increase the risk of side reactions, including potential degradation of the oxetane ring or base-sensitive functional groups on your coupling partner.

  • Anhydrous Conditions: Recent studies have shown that for some B-alkyl couplings, anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) can lead to remarkably fast reactions by avoiding hydrolysis of the boronic ester and promoting a different transmetalation pathway.[4][10] This is an advanced technique to consider if standard aqueous systems fail.

Q3: What is the optimal solvent system for this coupling?

A3: The solvent must dissolve all reaction components and be stable at the required temperature. A mixture of an organic solvent and water is typically used to dissolve the inorganic base.[4]

  • Standard Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent starting points. They have good solvating properties for a wide range of substrates and are compatible with most catalyst systems. A common ratio is 10:1 organic solvent to water.[2]

  • Alternative Solvents: Toluene is another common choice, particularly for higher-temperature reactions. For substrates with poor solubility, more polar aprotic solvents like N,N-Dimethylformamide (DMF) can be used, but ensure they are rigorously degassed as they are harder to free from oxygen.

Q4: How can I minimize protodeboronation of my valuable oxetane reagent?

A4: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway, especially with sensitive boronic esters.[8] It is often promoted by excess water, high temperatures, or overly strong bases.[11]

To minimize it:

  • Use Fresh Reagents: Ensure your oxetane-Bpin is pure and has not degraded during storage.

  • Limit Water: Use the minimum amount of water necessary to dissolve the base. In some cases, using K₃PO₄·H₂O can provide a controlled amount of water.[9]

  • Control Temperature: Do not overheat the reaction. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish.

  • Degas Thoroughly: Oxygen can degrade the catalyst, leading to longer reaction times and more opportunity for side reactions.[2][4]

Troubleshooting Guide

When experiments deviate from the expected outcome, a systematic approach is key. This guide addresses specific problems you may encounter.

Problem: Low or No Conversion
Q5: My reaction has stalled with significant starting material remaining. What are the potential causes and how can I fix this?

A5: Stalled reactions are common and can usually be traced to one of a few root causes.

  • Inactive Catalyst: The most common culprit is the deactivation of the Pd(0) catalyst.

    • Cause: Insufficient degassing, allowing oxygen to oxidize the active Pd(0) species.[4] Impurities in substrates or solvents (e.g., peroxides in THF) can also poison the catalyst.

    • Solution: Ensure your solvents are freshly distilled or from a reputable supplier under an inert atmosphere. Degas your reaction mixture thoroughly using a sparge with argon or nitrogen for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.[2] Using air-stable precatalysts like the Buchwald G3 series can mitigate issues with generating the active catalyst.[8]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle may be too slow.

    • Cause: This is particularly an issue with electron-rich or sterically hindered aryl chlorides.[1][8]

    • Solution: Switch to a more electron-rich, bulky ligand (e.g., move from XPhos to tBuXPhos). Increase the reaction temperature. If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide if synthetically feasible.[4]

  • Poor Solubility: If any component is not fully dissolved, the reaction will be slow and irreproducible.

    • Cause: The chosen solvent may not be appropriate for your specific substrates.

    • Solution: Observe the reaction mixture at temperature. If solids remain, consider a different solvent system (e.g., switching from dioxane to toluene or a THF/DMF mixture). Ensure vigorous stirring, especially in biphasic mixtures, to maximize interfacial contact.[8]

Problem: Side Product Formation
Q6: I am observing significant dehalogenation of my aryl halide. What is causing this?

A6: Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom.

  • Cause: This side reaction can occur after oxidative addition. Instead of transmetalation, the Ar-Pd(II)-X complex may react with a hydride source in the mixture, followed by reductive elimination of Ar-H.[4] Common hydride sources include amine bases or alcoholic solvents.

  • Solution: Avoid using amine bases (e.g., triethylamine) if possible. If you must use an alcohol as a solvent, ensure it is anhydrous. Switching to a bulkier ligand can sometimes favor the desired reductive elimination over the dehalogenation pathway.

Q7: My mass spec shows a dimer of my aryl starting material (homocoupling). How can I suppress this?

A7: Homocoupling of the boronic ester (Glaser-type coupling) or the aryl halide can compete with the desired cross-coupling.

  • Cause: Boronic ester homocoupling is often promoted by the presence of Pd(II) species and oxygen.[4] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) must be efficient.

  • Solution:

    • Rigorous Degassing: This is the most effective solution, as oxygen is a key culprit.[4]

    • Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or use a modern precatalyst that cleanly generates Pd(0).

    • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[8]

Problem: Oxetane Ring Instability
Q8: I suspect my oxetane ring is opening under the reaction conditions. What should I look for and how can I avoid it?

A8: The oxetane ring is relatively stable but can be susceptible to ring-opening under certain nucleophilic or highly acidic/basic conditions, a known reactivity pattern for this strained ether.[12]

  • Cause: While standard Suzuki conditions are generally mild enough, highly nucleophilic bases (e.g., NaOH, KOH) or extended reaction times at very high temperatures (>120 °C) could potentially lead to ring-opening, forming diol or other byproducts.[12] Some reports even describe tandem reactions where an intramolecular nucleophile opens the oxetane ring after the coupling.[13]

  • Symptoms: Look for unexpected polar byproducts in your TLC or LC-MS analysis, often with a mass corresponding to the desired product + 18 (H₂O).

  • Solution:

    • Use Milder Bases: Stick to K₂CO₃ or K₃PO₄. Avoid strong hydroxides.

    • Moderate Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable rate (typically 80-100 °C).

    • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Recommended Catalyst Systems & Protocols

Table 1: Recommended Starting Conditions for Oxetane-Bpin Coupling
Aryl Halide TypePalladium PrecatalystLigandBase (aq. soln.)SolventTemperatureNotes / Rationale
Ar-Br/I (Electron-Neutral/Poor) XPhos Pd G3 (2 mol%)(XPhos)K₃PO₄ (2.0 eq)Dioxane/H₂O (10:1)80-100 °CA robust, general-purpose system with high success rates for C(sp³)-couplings.[3][9]
Ar-Br/I (Electron-Rich) SPhos Pd G3 (2 mol%)(SPhos)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100 °CSPhos is often superior for electron-rich aryl halides where oxidative addition is slow.[8]
Ar-Cl (Activated) XPhos Pd G3 (2-4 mol%)(XPhos)K₃PO₄ (2.0 eq)Dioxane/H₂O (10:1)100-110 °CAryl chlorides require more forcing conditions and higher catalyst loading.[1][4]
Sterically Hindered Ar-X tBuXPhos Pd G3 (3 mol%)(tBuXPhos)KOtBu (2.5 eq)Toluene110 °CFor challenging, ortho-substituted partners where steric bulk is needed to promote reductive elimination.[5]
General Experimental Protocol

This protocol provides a reliable starting point for a 0.5 mmol scale reaction.

Materials:

  • Aryl Halide (0.5 mmol, 1.0 equiv)

  • This compound (0.6 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide, the oxetane boronic ester, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed organic solvent (dioxane) followed by the degassed water via syringe.

  • Degassing (Optional but Recommended): Sparge the resulting mixture with a stream of inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2]

Mechanistic and Troubleshooting Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation [R²-B(OR)₂OH]⁻ (Base Activated) PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts 3. Analyze Byproducts Start->Analyze_Byproducts Catalyst_Activity Is catalyst active? (Old bottle? Degassed?) Check_Catalyst->Catalyst_Activity Temp_Conc Is Temp/Conc optimal? Check_Conditions->Temp_Conc Protodeboronation Protodeboronation? Analyze_Byproducts->Protodeboronation Ligand_Choice Is ligand appropriate? (e.g., for Ar-Cl) Catalyst_Activity->Ligand_Choice Yes Sol_Catalyst Use fresh precatalyst. Improve degassing. Catalyst_Activity->Sol_Catalyst No Sol_Ligand Use more electron-rich/ bulky ligand. Ligand_Choice->Sol_Ligand No Base_Choice Is base strong enough? Temp_Conc->Base_Choice Yes Sol_Temp Increase temperature. Check solubility. Temp_Conc->Sol_Temp No Sol_Base Switch to stronger base (e.g., K₃PO₄ -> KOtBu). Base_Choice->Sol_Base No Dehalogenation Dehalogenation? Protodeboronation->Dehalogenation No Sol_Proto Use less H₂O. Use milder base/temp. Protodeboronation->Sol_Proto Yes Sol_Dehalo Avoid amine bases. Check solvent purity. Dehalogenation->Sol_Dehalo Yes

Caption: A logical workflow for diagnosing and solving common coupling issues.

References

Technical Support Center: A Troubleshooting Guide for Oxetane Boronic Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane boronic esters. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during Suzuki-Miyaura cross-coupling reactions involving this unique class of reagents. The inherent reactivity of the oxetane ring, combined with the nuances of boronic ester chemistry, presents a specific set of challenges. This guide will address these issues in a direct question-and-answer format, explaining the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation & Low Yield

Question 1: My Suzuki-Miyaura reaction with an oxetane-containing boronic ester is not proceeding or giving very low yields. What are the primary factors to investigate?

Answer:

Failure of a Suzuki-Miyaura coupling to initiate or provide a satisfactory yield is a common issue that can typically be traced back to a few key areas: the catalyst system, reagent stability, and reaction conditions.

  • Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If you are using an air-sensitive catalyst, ensure it has been handled under strictly inert conditions. For robust and reproducible results, consider using air-stable precatalysts like palladacycles.[1]

  • Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the palladium catalyst and promoting the unwanted homocoupling of your boronic ester.[1] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Reagent Purity and Stability: Verify the purity of both your aryl/vinyl halide and the oxetane boronic ester. Boronic esters, while generally more stable than their corresponding boronic acids, can still degrade over time.[2] The oxetane moiety itself is generally stable under the basic conditions of a Suzuki coupling, but prolonged exposure to harsh conditions or high temperatures could potentially lead to side reactions.[3][4][5][6]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base's primary role is to activate the boronic ester for transmetalation.[7] An inappropriate base can lead to poor reactivity or degradation of your starting materials. Ensure the base is finely powdered and anhydrous if running a water-free reaction. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[1]

Side Reactions: Protodeboronation and Homocoupling

Question 2: I am observing significant amounts of the protodeboronated side product where the boronic ester on my oxetane-containing substrate is replaced by a hydrogen atom. How can I minimize this?

Answer:

Protodeboronation is a frequent side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or sterically hindered boronic esters.[1][2] The presence of water and a strong base can exacerbate this issue.

  • Employ Milder Bases: Strong bases in aqueous media can accelerate the rate of protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce the extent of protodeboronation.[1] Ensure your solvent and reagents are scrupulously dried.

  • Use of More Stable Boronic Esters: Pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids.[2][8] If you are using a boronic acid, consider converting it to the pinacol ester. For particularly sensitive substrates, MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability and can be used in a "slow-release" strategy.[9][10]

Question 3: My main impurity is the homocoupling product of my oxetane boronic ester. What causes this and how can it be prevented?

Answer:

Homocoupling of boronic esters is often a result of oxygen contamination in the reaction mixture. Oxygen can facilitate the oxidative coupling of two boronic ester molecules, catalyzed by the palladium species.[1]

  • Rigorous Inert Atmosphere: The most effective way to prevent homocoupling is to ensure your reaction is performed under a strictly inert atmosphere. This involves:

    • Thoroughly degassing your solvent using methods like freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period.

    • Assembling your reaction glassware while flushing with an inert gas.

    • Maintaining a positive pressure of inert gas throughout the reaction.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists despite rigorous inert techniques, consider screening different palladium sources and ligands.

Oxetane Ring Stability

Question 4: I am concerned about the stability of the oxetane ring under the basic and sometimes high-temperature conditions of the Suzuki-Miyaura coupling. Is ring-opening a likely side reaction?

Answer:

The stability of the oxetane ring is a valid concern, as they can undergo ring-opening reactions, particularly under acidic conditions.[11][12] However, the oxetane moiety is generally robust under the basic conditions typically employed in Suzuki-Miyaura couplings.[3][13]

  • Base Selection: While generally stable, extremely harsh basic conditions or the presence of certain nucleophiles could potentially lead to ring-opening.[3][13] Stick to common Suzuki bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Temperature Control: While many Suzuki couplings require elevated temperatures, prolonged heating at very high temperatures could potentially compromise the integrity of the oxetane ring. If you suspect temperature-related degradation, try to optimize the reaction to proceed at a lower temperature. This might involve screening more active catalyst systems.

  • Tandem Reactions: Be aware that under specific conditions, a tandem Suzuki coupling followed by an intramolecular oxetane ring-opening can be a desired synthetic strategy to form larger ring systems.[3][4][5][6] If your substrate has a suitably positioned internal nucleophile, this possibility should be considered.

The following diagram illustrates the general stability of the oxetane ring under typical Suzuki conditions versus a potential, though less common, intramolecular ring-opening pathway.

G cluster_0 Typical Suzuki-Miyaura Conditions cluster_1 Potential Intramolecular Ring-Opening Start Oxetane Boronic Ester Product Desired Cross-Coupled Product Start->Product Pd Catalyst, Base, Ar-X Start_RingOpening Oxetane Boronic Ester (with internal nucleophile) RingOpened_Product Ring-Opened Product Start_RingOpening->RingOpened_Product Harsh Conditions or Specific Substrate Design

Caption: Oxetane Stability in Suzuki Reactions.

Purification Challenges

Question 5: I am having difficulty purifying my oxetane-containing product. Are there any specific considerations for the purification of these compounds?

Answer:

Purification of boronic esters and their products can sometimes be challenging. Here are some tips:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often suitable. However, if your compound is sensitive to the acidic nature of silica, you may consider using neutral alumina.[14]

    • Hydrolysis on Column: Boronic esters can sometimes hydrolyze to the corresponding boronic acids on silica gel, which can lead to streaking and difficult separation. Running the column with a solvent system that is not excessively polar and ensuring the silica is dry can help mitigate this.

    • Visualization: Many boronic esters are not UV-active. You may need to use alternative visualization techniques for TLC, such as staining with potassium permanganate or phosphomolybdic acid.[15]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

  • Derivatization for Purification: In some cases, it may be beneficial to temporarily derivatize the boronic acid/ester to facilitate purification. For instance, reaction with diethanolamine can form a stable, crystalline adduct that can be easily purified and then used directly in the coupling reaction or cleaved to regenerate the boronic acid.[1][16]

The following workflow outlines a general approach to troubleshooting a failing oxetane boronic ester Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low/No Yield in Oxetane Boronic Ester Suzuki Coupling Check_Catalyst 1. Verify Catalyst System - Active Pd source? - Inert atmosphere? Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality - Purity of starting materials? - Boronic ester stability? Check_Catalyst->Check_Reagents Check_Conditions 3. Evaluate Reaction Conditions - Appropriate base/solvent? - Optimal temperature? Check_Reagents->Check_Conditions Analyze_SideProducts 4. Analyze Side Products Check_Conditions->Analyze_SideProducts Protodeboronation Protodeboronation Observed Analyze_SideProducts->Protodeboronation H-substituted byproduct Homocoupling Homocoupling Observed Analyze_SideProducts->Homocoupling Dimer of boronic ester RingOpening Oxetane Ring-Opening Analyze_SideProducts->RingOpening Unexpected MW Optimize_Base Action: Milder Base / Anhydrous Conditions Protodeboronation->Optimize_Base Optimize_Inert Action: Improve Inert Atmosphere Technique Homocoupling->Optimize_Inert Optimize_Temp_Base Action: Lower Temperature / Milder Base RingOpening->Optimize_Temp_Base Success Successful Reaction Optimize_Base->Success Optimize_Inert->Success Optimize_Temp_Base->Success

Caption: Troubleshooting Workflow for Oxetane Boronic Ester Reactions.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Catalyst Use an air-stable Pd(II) precatalyst with an appropriate ligand (e.g., Buchwald-type biarylphosphines).Ensures reproducibility and high catalytic activity.[1]
Atmosphere Strictly inert (Argon or Nitrogen).Prevents catalyst degradation and homocoupling side reactions.[1]
Solvent Degassed, anhydrous solvents (e.g., dioxane, THF, toluene).Minimizes oxygen and water content, reducing side reactions.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.Effective for transmetalation while generally being compatible with the oxetane ring.[1][3][13]
Boronic Ester Use pinacol or MIDA esters.Offers greater stability against protodeboronation compared to boronic acids.[2][8][9][10]
Temperature As low as feasible for the specific transformation.Minimizes potential for thermal degradation of the oxetane ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Oxetane Boronic Ester

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/vinyl halide (1.0 equiv.), the oxetane boronic ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide: Navigating Byproduct Formation

This section addresses specific issues that may arise during reactions involving this compound, with a focus on identifying and mitigating the formation of common byproducts.

Issue 1: My reaction is showing a significant amount of oxetane as a byproduct, and my desired coupled product yield is low.

Answer:

The observation of oxetane as a major byproduct points towards a classic side reaction known as protodeboronation .[1][2] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting your starting boronic ester back to the parent oxetane.

Root Causes and Mechanistic Insight:

Protodeboronation can be promoted by several factors in your reaction setup:

  • Presence of Protic Sources: Water is a primary culprit. Even seemingly anhydrous solvents can contain enough water to facilitate this side reaction. The presence of acidic or basic conditions can catalyze the hydrolysis of the pinacol ester to the corresponding boronic acid, which is often more susceptible to protodeboronation.[3][4]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation. The choice of base is also critical; strong bases can accelerate the decomposition of the boronic ester.[1][3]

  • Inefficient Catalytic Cycle: If the rate of the desired cross-coupling reaction is slow, the competing protodeboronation pathway has more time to occur. This can be due to an inappropriate choice of catalyst, ligand, or suboptimal reaction temperature.

Mitigation Strategies:

To minimize protodeboronation, a multi-faceted approach is recommended:

Table 1: Recommended Adjustments to Minimize Protodeboronation

ParameterRecommendationRationale
Solvents & Reagents Use freshly dried, anhydrous solvents.To minimize the primary source of protons for hydrolysis and protodeboronation.
Base Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH.To reduce the rate of base-catalyzed hydrolysis and protodeboronation.[1][3]
Temperature Run the reaction at the lowest effective temperature.To decrease the rate of the undesired protodeboronation side reaction.
Catalyst System Screen different palladium catalysts and ligands to find a system that promotes a faster cross-coupling reaction.A more efficient catalytic cycle will outcompete the slower protodeboronation pathway.[1]
Slow Release Strategy Consider using organotrifluoroborates or MIDA boronates if protodeboronation is severe.These derivatives can provide a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1]

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

  • Preparation: Rigorously dry all glassware in an oven overnight. Dry your chosen solvent (e.g., toluene, dioxane) over molecular sieves or by distillation.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add your aryl halide, this compound (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₃PO₄, 2-3 equivalents) to the dried solvent.

  • Reaction Execution: Heat the reaction to the lowest temperature at which you observe product formation (e.g., start at 80 °C). Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature before performing an aqueous work-up.

Issue 2: I am observing an unexpected byproduct with a mass corresponding to the addition of water or an alcohol to my starting material.

Answer:

This observation suggests that the oxetane ring has undergone a nucleophilic ring-opening reaction .[5][6] While the 3-substituted oxetane motif is relatively stable, it is still a strained four-membered ring and can be opened under certain conditions, particularly in the presence of strong nucleophiles or acids.

Root Causes and Mechanistic Insight:

  • Acidic Conditions: The presence of strong acids, either added intentionally or generated in situ, can protonate the oxygen atom of the oxetane ring, activating it for nucleophilic attack.[5]

  • Strong Nucleophiles: Potent nucleophiles, such as Grignard reagents or organolithiums, can directly attack one of the carbons of the oxetane ring, leading to its opening.[7] While less common with the milder nucleophiles used in many cross-coupling reactions, it is a possibility if harsh conditions are employed.

  • Intramolecular Nucleophiles: If your coupling partner contains a nucleophilic group (e.g., an alcohol or amine) in a position that can facilitate an intramolecular cyclization after the initial cross-coupling, this can lead to complex rearranged products.

Mitigation Strategies:

  • Maintain Mildly Basic or Neutral pH: Avoid acidic conditions. If your reaction generates acidic byproducts, consider using a stoichiometric amount of a non-nucleophilic base to neutralize them.

  • Screen Bases: If you suspect the base is acting as a nucleophile, switch to a more sterically hindered or less nucleophilic base.

  • Protecting Groups: If your coupling partner contains a nucleophilic moiety that could interfere, consider protecting it before the cross-coupling reaction.

Diagram 1: Potential Byproduct Pathways

Byproduct_Pathways cluster_start Starting Material cluster_protodeboronation Protodeboronation Pathway cluster_coupling Desired Reaction cluster_ring_opening Ring-Opening Pathway Start Oxetane-B(pin) Oxetane Oxetane Start->Oxetane + H⁺ - B(pin)OH Coupled_Product Coupled Product Start->Coupled_Product + Ar-X [Pd catalyst] Ring_Opened Ring-Opened Product Start->Ring_Opened + NuH (e.g., H₂O, ROH)

Caption: Major reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: This reagent is sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated. Over time, exposure to atmospheric moisture can lead to hydrolysis to the corresponding boronic acid and pinacol, which can affect its reactivity.

Q2: Is the oxetane ring stable under typical Suzuki-Miyaura coupling conditions?

A2: Generally, yes. The 3-substituted oxetane ring is robust enough to tolerate the mildly basic conditions and elevated temperatures (typically 80-120 °C) used in most Suzuki-Miyaura reactions.[8] However, it is crucial to avoid strongly acidic conditions, which can cause ring-opening.[5][9]

Q3: Can I use this reagent in other types of cross-coupling reactions?

A3: Yes, while most commonly used in Suzuki-Miyaura couplings, it can potentially be used in other palladium-catalyzed cross-coupling reactions, such as Stille or Negishi couplings, although reaction conditions would need to be optimized.

Q4: What is the best way to monitor the progress of my reaction?

A4: LC-MS is an excellent technique for monitoring the reaction as it allows you to track the consumption of your starting materials and the formation of your desired product, as well as detect the formation of byproducts like the protodeboronated oxetane. GC-MS can also be used if your compounds are sufficiently volatile.

Q5: My purification is difficult due to the presence of pinacol. How can I remove it?

A5: Pinacol can sometimes be challenging to remove by standard column chromatography. Here are a couple of strategies:

  • Aqueous Work-up: A thorough aqueous wash can help remove some of the water-soluble pinacol.

  • Transesterification: In some cases, a work-up involving the addition of a different diol, such as diethanolamine, can be used to transesterify the boronic ester, making it easier to separate from your product.[10][11]

  • Kugelrohr Distillation: If your product is not volatile, you may be able to remove pinacol by Kugelrohr distillation under reduced pressure.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Protodeboronation Is Oxetane a Major Byproduct? Start->Check_Protodeboronation Check_Ring_Opening Is there a mass adduct (e.g., +18 for H₂O)? Check_Protodeboronation->Check_Ring_Opening No Mitigate_Protodeboronation Implement Protodeboronation Mitigation Strategies (See Table 1) Check_Protodeboronation->Mitigate_Protodeboronation Yes Mitigate_Ring_Opening Adjust pH to be neutral/basic. Avoid strong nucleophiles. Check_Ring_Opening->Mitigate_Ring_Opening Yes Other_Issues Consider other issues: - Catalyst deactivation - Purity of starting materials Check_Ring_Opening->Other_Issues No Success Improved Yield and Purity Mitigate_Protodeboronation->Success Mitigate_Ring_Opening->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification Strategies for Oxetane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Effective Removal of Boron Impurities for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. Its application in synthesizing molecules containing the oxetane motif is of particular interest in drug discovery, as the oxetane ring can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity[1][2]. However, a persistent challenge in these reactions is the removal of residual boron-containing reagents and byproducts. Boron impurities, such as unreacted boronic acids or their esters, and byproducts from side reactions like protodeboronation, can complicate downstream processing and pose a toxicological risk. Certain boron reagents are classified as potential mutagens, necessitating their stringent control in active pharmaceutical ingredients (APIs)[3].

This guide provides a comprehensive technical resource for scientists facing the challenge of removing boron impurities from reactions involving the synthesis of oxetane-containing compounds. We will explore the nuances of purification strategies, taking into account the unique chemical stability of the oxetane ring, and provide practical, field-proven troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary boron-containing impurities in an oxetane coupling reaction?

The main impurities are typically:

  • Unreacted Boronic Acid/Ester: The starting boron reagent that did not participate in the reaction.

  • Homocoupled Boronic Acid: A byproduct formed from the coupling of two boronic acid molecules.

  • Protodeboronation Products: The arene or heteroarene formed when the boronic acid group is replaced by a hydrogen atom. This is a common decomposition pathway for unstable boronic acids[4].

  • Boric Acid (B(OH)₃): A common byproduct of the Suzuki-Miyaura reaction mechanism[5].

Q2: Why is the removal of these boron impurities critical, especially in drug development?

There are several critical reasons:

  • Toxicology: Some boron-containing starting materials, such as bis(pinacolato)diboron (B₂pin₂), have tested positive in the Ames assay, indicating potential mutagenicity. Regulatory bodies like the ICH require strict control of such impurities in APIs[3].

  • Downstream Reactivity: Residual boron compounds can interfere with subsequent synthetic steps, poisoning catalysts or leading to unwanted side reactions.

  • Product Purity and Crystallinity: Impurities can inhibit the crystallization of the final product and compromise its overall purity and stability.

Q3: How stable is the oxetane ring during typical purification procedures?

The stability of the oxetane ring is a crucial consideration and is highly dependent on its substitution pattern. A common misconception is that oxetanes are universally unstable.[6]

  • High Stability: 3,3-disubstituted oxetanes are generally the most stable. This is attributed to steric hindrance, where the substituents block the approach of nucleophiles to the C-O antibonding orbitals[4][6].

  • Moderate to High Stability under Basic Conditions: Most oxetanes are stable under basic conditions, making aqueous base washes a suitable method for removing acidic boronic acid impurities[7][8].

  • Variable Stability under Acidic Conditions: The oxetane ring is most vulnerable to ring-opening under strongly acidic conditions (both protic and Lewis acids)[1][6][7]. Mildly acidic conditions may be tolerated, but this must be assessed on a case-by-case basis.

  • Thermal Stability: High temperatures can also promote ring-opening, especially in the presence of latent nucleophiles or acids[6].

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: High Levels of Boronic Acid Detected Post-Workup

Problem: Standard aqueous workup has failed to remove the majority of the unreacted boronic acid.

Probable Causes:

  • Insufficiently Basic Wash: The pH of the aqueous wash was not high enough to effectively deprotonate and solubilize the boronic acid.

  • Emulsion Formation: An emulsion formed during the extraction, trapping the boronic acid in the organic layer.

  • Product-Impurity Association: The boronic acid may have a strong non-covalent interaction with the desired product.

Solutions:

  • Optimize Aqueous Wash:

    • Increase the pH of the aqueous wash by using a more concentrated solution of NaOH or K₂CO₃ (e.g., 1-2 M).

    • Perform multiple washes to ensure complete extraction.

    • Consider a back-extraction: after the initial basic wash, acidify the aqueous layer and extract with a clean organic solvent to confirm the presence of the boronic acid.

  • Break Emulsions:

    • Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.

    • Filter the biphasic mixture through a pad of Celite.

  • Utilize a Scavenger Resin:

    • If aqueous washes are ineffective or if the product is sensitive to strong base, a scavenger resin is an excellent alternative. Resins containing diol functionalities (e.g., diethanolamine-functionalized polystyrene) are particularly effective at binding boronic acids.

Scenario 2: Product Degradation During Silica Gel Chromatography

Problem: ¹H NMR analysis of the fractions from column chromatography shows byproducts consistent with oxetane ring-opening.

Probable Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the ring-opening of sensitive oxetanes, especially when the product is on the column for an extended period.

  • Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can degrade the product.

  • Co-elution with Acidic Impurities: An acidic byproduct from the reaction may be co-eluting with the product, causing degradation on the column.

Solutions:

  • Neutralize the Silica Gel:

    • Prepare a slurry of the silica gel in the initial eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v). This will neutralize the acidic sites on the silica.

    • Alternatively, use commercially available deactivated or neutral silica gel.

  • Optimize the Solvent System:

    • Avoid prolonged use of chlorinated solvents. If DCM is necessary, consider passing it through a plug of basic alumina before use.

    • Use a solvent system that provides a higher Rf for your product to minimize its residence time on the column.

  • Consider Alternative Chromatography:

    • Reverse-Phase Chromatography (C18): This can be an effective alternative, as the stationary phase is non-acidic.

    • Alumina Chromatography: Basic or neutral alumina can be used in place of silica gel for acid-sensitive compounds.

Scenario 3: Boron Impurities Persist Even After Chromatography

Problem: Trace amounts of boron are still detectable by sensitive analytical methods (e.g., ICP-MS) after chromatographic purification.

Probable Causes:

  • Highly Lipophilic Boron Species: Some boronate esters (e.g., pinacol esters) are quite nonpolar and can co-elute with the desired product.

  • Formation of a Stable Adduct: The boron compound may form a stable, neutral complex with the product molecule.

Solutions:

  • Recrystallization:

    • This is one of the most effective methods for removing trace impurities. A well-chosen solvent system can selectively precipitate the desired product, leaving the impurities in the mother liquor.

  • Chemical Scavenging (Post-Chromatography):

    • Dissolve the purified product in a suitable solvent and treat it with a diol-based scavenger resin. After stirring, the resin can be filtered off, effectively sequestering the remaining boron.

  • Preparative HPLC:

    • For high-value materials where exceptional purity is required, preparative HPLC can provide the necessary resolution to separate the product from persistent impurities[9].

Data Presentation

Table 1: General Stability of Oxetane Rings Under Common Purification Conditions

Substitution PatternStrong Acid (e.g., 1M HCl)Mild Acid (e.g., sat. NH₄Cl)Strong Base (e.g., 1M NaOH)Silica Gel Chromatography
Unsubstituted UnstablePotentially UnstableGenerally StableUse with caution
3-Monosubstituted UnstableLikely UnstableStableUse with caution
3,3-Disubstituted Potentially UnstableGenerally StableStableGenerally Stable
2-Substituted UnstablePotentially UnstableGenerally StableUse with caution

This table provides general guidance. Stability should always be empirically determined for each specific substrate.

Experimental Protocols

Protocol 1: Optimized Basic Aqueous Wash
  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, MTBE).

  • First Wash: Transfer the mixture to a separatory funnel and wash with 1 M aqueous NaOH solution. Shake gently at first to avoid emulsion formation.

  • Separation: Separate the layers. If an emulsion persists, add brine.

  • Repeat Washes: Repeat the wash with 1 M NaOH two more times.

  • Neutralization Wash: Wash the organic layer with brine until the pH of the aqueous layer is neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Boron Scavenging with a Diol-Based Resin
  • Select Resin: Choose a commercially available diethanolamine or other diol-functionalized polystyrene resin.

  • Post-Workup Treatment: After a preliminary aqueous workup, dissolve the crude product in a suitable solvent (e.g., THF, DCM).

  • Add Resin: Add the scavenger resin (typically 3-5 equivalents relative to the theoretical amount of residual boron).

  • Agitation: Stir the mixture at room temperature for 2-12 hours. Reaction progress can be monitored by taking small aliquots of the solution for analysis.

  • Filtration: Filter the mixture to remove the resin beads.

  • Rinse and Concentrate: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Mandatory Visualization

Decision Workflow for Boron Impurity Removal

G start Crude Product from Oxetane Coupling check_stability Is the oxetane known to be acid-sensitive? start->check_stability basic_wash Perform Optimized Basic Aqueous Wash (Protocol 1) check_stability->basic_wash No scavenger_resin Use Diol-Based Scavenger Resin (Protocol 2) check_stability->scavenger_resin Yes analyze_boron Analyze for Residual Boron (e.g., by NMR or TLC) basic_wash->analyze_boron scavenger_resin->analyze_boron chromatography Silica Gel Chromatography analyze_boron->chromatography Boron Persists final_product Final Purified Product analyze_boron->final_product Boron Removed recrystallize Recrystallization chromatography->recrystallize neutralize_silica Consider Neutralizing Silica Gel chromatography->neutralize_silica recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Workflow for Scavenger Resin Purification

G cluster_0 Purification Process A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Diol-Functionalized Scavenger Resin A->B C 3. Stir at Room Temperature (2-12 hours) B->C D 4. Filter to Remove Resin C->D E 5. Wash Resin with Fresh Solvent D->E F 6. Combine Filtrates and Concentrate E->F end Purified Product F->end start Crude Product start->A

Caption: Step-by-step scavenger resin purification workflow.

Analytical Methods for Boron Detection

A multi-tiered approach is often necessary to confirm the removal of boron impurities to the levels required for pharmaceutical applications.

  • ¹H NMR Spectroscopy: While not quantitative for trace amounts, the disappearance of signals corresponding to the boronic acid or its derivatives is a good first indication of successful purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to detect volatile boron species. Derivatization may be required for non-volatile compounds[3].

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying total boron content at the parts-per-million (ppm) level or lower. It is highly sensitive but does not differentiate between different boron-containing species[10][11].

References

Technical Support Center: Reaction Monitoring for 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for monitoring reactions involving 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane . This versatile pinacol boronate ester is a crucial building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, valued for introducing the oxetane motif into complex molecules.[1] Effective reaction monitoring is paramount to achieving optimal yields, minimizing side products, and ensuring reaction completion. This guide provides in-depth troubleshooting advice and frequently asked questions for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

As a Senior Application Scientist, this guide is structured from field experience to address the practical challenges you, the researcher, face at the bench. We will explore not just the "how" but the "why" behind each step, ensuring you can adapt these principles to your specific reaction conditions.

Troubleshooting Guide

This section is designed to address specific, common problems encountered during reaction monitoring.

Section 1: Thin-Layer Chromatography (TLC) Issues

TLC is a rapid, cost-effective technique for qualitatively assessing reaction progress.[2] However, its simplicity can sometimes be deceptive.

Problem: No spots are visible on the TLC plate (or only a baseline spot).

Possible Causes & Solutions:

  • Compound is Not UV-Active: The oxetane boronate ester and many potential coupling partners may lack a sufficient chromophore to be visible under a 254 nm UV lamp.[3][4]

    • Solution: Use a chemical stain. Potassium permanganate (KMnO₄) is a good general stain for oxidizable functional groups.[4] For specific detection of the boronate ester, stains like alizarin or curcumin are highly effective.[5][6][7]

  • Incorrect Solvent System: The mobile phase may be too non-polar, preventing your compounds from moving off the baseline.[8][9]

    • Solution: Increase the polarity of your eluent. A common starting point for Suzuki reactions is 20-30% ethyl acetate in hexanes.[10][11] Systematically increase the ethyl acetate concentration (e.g., to 50% or 70%) or switch to a more polar system like 5% methanol in dichloromethane.[10][12]

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.

    • Solution: Take a slightly larger aliquot from the reaction mixture or concentrate the sample briefly under a stream of nitrogen before spotting. Be cautious not to concentrate to dryness, which could alter the reaction.

  • Compound Instability on Silica: Some compounds can decompose on the acidic surface of standard silica gel plates.[13]

    • Solution: Neutralize the silica plate by eluting it with a solvent system containing a small amount of triethylamine (~0.5%) before use, and then thoroughly dry it. Alternatively, use neutral alumina TLC plates.

Problem: Starting material and product spots have very similar Rf values.

Possible Causes & Solutions:

  • Insufficient Solvent System Resolution: The chosen mobile phase does not have the selectivity to separate the compounds.

    • Solution 1 (Change Polarity): Systematically test a range of solvent polarities. A small change in the ethyl acetate/hexane ratio may be sufficient.

    • Solution 2 (Change Solvent System): If polarity changes fail, switch to a different solvent system with different chemical properties. For example, try a mixture of dichloromethane and methanol, or toluene and ethyl acetate.[8][10]

    • Solution 3 (Use a Cospot): A cospot is critical for resolving ambiguity.[13] Spot the starting material in one lane, the reaction mixture in the middle lane, and a "cospot" (a spot of starting material directly on top of the reaction mixture spot) in a third lane. If the spots are truly different, the reaction mixture lane will show a new spot, and the cospot lane will show two distinct or elongated ("snowman") spots.[13]

Problem: Streaking or smearing of spots.

Possible Causes & Solutions:

  • Sample Overload: Too much material was spotted on the plate.[11]

    • Solution: Dilute the reaction aliquot before spotting, or use a smaller capillary spotter.

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, or pyridine can interfere with the chromatography, causing severe streaking.[13]

    • Solution: After spotting the plate, place it under high vacuum for 5-10 minutes to remove the high-boiling solvent before developing the plate.[13]

  • Strongly Acidic or Basic Compounds: These can interact strongly with the silica gel.

    • Solution: Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to improve the spot shape.[10]

Problem: Unexpected spots appear on the TLC plate.

The appearance of new spots is expected as the product forms, but multiple, unexpected spots can indicate side reactions. A logical troubleshooting workflow is essential.

TLC_Troubleshooting start Unexpected Spot(s) on TLC check_sm Is it unreacted starting material or a known intermediate? start->check_sm check_side_reactions Could it be a common side product? start->check_side_reactions If not SM... protodeboronation Protodeboronation Product (Boron replaced by H) check_side_reactions->protodeboronation homocoupling Homocoupling Product (Dimer of starting materials) check_side_reactions->homocoupling hydrolysis Hydrolyzed Boronate Ester (Pinacol group removed) check_side_reactions->hydrolysis analyze_lcms Analyze by LCMS to get mass data protodeboronation->analyze_lcms homocoupling->analyze_lcms hydrolysis->analyze_lcms confirm_structure Confirm structure via mass and fragmentation analyze_lcms->confirm_structure

Caption: Troubleshooting logic for identifying unknown spots on a TLC plate.

Section 2: Liquid Chromatography-Mass Spectrometry (LCMS) Issues

LCMS provides invaluable mass information to confirm product identity and identify byproducts. However, boronate esters can present unique challenges.[14][15]

Problem: Poor or no ionization of the target compound(s).

Possible Causes & Solutions:

  • Incorrect Ionization Mode: this compound and its coupled products are typically neutral and may not ionize efficiently in standard electrospray ionization (ESI) mode.[16][17]

    • Solution: While ESI is the most common, try both positive ([M+H]⁺) and negative ([M-H]⁻) modes. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective for less polar, lower molecular weight compounds.[16] If available, perform an infusion of a standard to optimize ionization parameters directly.[16]

  • Inappropriate Mobile Phase: The mobile phase composition, particularly the pH and additives, dramatically affects ionization efficiency.[18]

    • Solution: Ensure your mobile phase contains a volatile additive to promote ionization. For positive mode, 0.1% formic acid is standard. For negative mode, 0.1% ammonium hydroxide or a buffer like 10 mM ammonium acetate can be effective.[16][18]

Problem: The observed mass does not match the expected [M+H]⁺ or [M-H]⁻.

Possible Causes & Solutions:

  • Adduct Formation: This is extremely common in ESI-MS. Instead of a proton, other cations from the mobile phase, sample matrix, or glassware can associate with your molecule.[19]

    • Solution: Look for common adducts. The most frequent are sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[19][20] If using acetonitrile, you may also see an acetonitrile adduct ([M+ACN+H]⁺). To mitigate this, use high-purity solvents and consider adding additives like ammonium acetate, which can sometimes suppress alkali metal adduct formation in favor of the ammonium adduct.[21]

  • In-Source Fragmentation or Dimerization: The molecule may be fragmenting or forming dimers in the ion source.

    • Solution: Reduce the source voltages (e.g., orifice or fragmentor voltage) to use "gentler" ionization conditions.[20] Dimer formation ([2M+H]⁺) is also possible, especially at higher concentrations.

Problem: Rapid degradation of the boronate ester is observed in the chromatogram.

Possible Causes & Solutions:

  • Hydrolysis on Column: Pinacol boronate esters are susceptible to hydrolysis to the corresponding boronic acid, especially in the presence of water and acidic conditions typical of reversed-phase HPLC.[14][15]

    • Solution 1 (Aprotic Diluent): Prepare your sample for injection in an aprotic solvent like acetonitrile or THF, and inject it promptly.[14]

    • Solution 2 (High pH Mobile Phase): Hydrolysis can sometimes be suppressed by using a highly basic mobile phase (e.g., pH > 10) with a pH-stable column. This keeps the boronic acid in its more stable boronate form.[14]

    • Solution 3 (Fast Gradient): Use a rapid gradient to minimize the compound's residence time on the column, reducing the opportunity for on-column degradation.[22]

Frequently Asked Questions (FAQs)

TLC FAQs
  • Q1: What is a good starting solvent system for TLC analysis of a Suzuki reaction?

    • A good starting point is a 7:3 or 8:2 mixture of Hexane/Ethyl Acetate. This system provides a medium polarity that can typically separate the non-polar aryl halide, the slightly more polar boronate ester, and the often more polar biaryl product.[10][11] Adjust the ratio based on the observed Rf values.

  • Q2: How can I selectively visualize the boronate ester starting material?

    • Use a stain that specifically reacts with the diol moiety of the boronate ester. An alizarin solution is excellent for this purpose.[5][23] When the TLC plate is dipped in an alizarin solution and observed under 366 nm UV light, boronic acids and esters will appear as bright yellow-orange fluorescent spots, while most other compounds will not.[5][23] This is a powerful way to track the consumption of your starting material.

  • Q3: What is "co-spotting" and why is it important?

    • Co-spotting involves spotting one of your starting materials on a TLC plate, spotting the reaction mixture in an adjacent lane, and then spotting the starting material directly on top of the reaction mixture spot in a third lane.[13] This is crucial for confirming if a spot in your reaction mixture is, in fact, unreacted starting material, especially when Rf values are very close. If the spot is the same, it will appear as a single, round spot in the co-spot lane. If the product has a similar Rf, the co-spot lane will show an elongated or two overlapping spots.[13]

LCMS FAQs
  • Q1: What are the best initial LCMS conditions (mobile phase, column, ionization mode)?

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a versatile starting point.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, is a robust initial system for positive ion mode.[16] Start with a gradient like 5% B to 95% B over 5-7 minutes.

    • Ionization Mode: Start with ESI in positive mode (ESI+), as many organic molecules will form an [M+H]⁺ ion. Run a parallel experiment in negative mode (ESI-) as well, as some compounds may ionize better as [M-H]⁻ or [M+formate]⁻.[17]

  • Q2: How can I confirm the identity of my product and starting material by LCMS?

    • Confirmation relies on matching the observed mass-to-charge ratio (m/z) with the calculated exact mass of the expected ion ([M+H]⁺, [M+Na]⁺, etc.). For this compound (C₉H₁₇BO₃, Exact Mass: 184.1267), you would look for m/z 185.1340 for [M+H]⁺.[24] If your instrument has MS/MS capability, you can further confirm the identity by fragmenting the parent ion and matching the fragmentation pattern to the known structure.

  • Q3: What are common side products in this reaction that I should look for?

    • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond.[25] For your starting material, this would result in the formation of oxetane. This is a common side reaction in Suzuki couplings.[25][26]

    • Homocoupling: Two molecules of your aryl halide or two molecules of your boronate ester couple together.[27] You should calculate the expected masses for these dimers and search for them in your LCMS data.

    • Hydrolysis: As mentioned, the pinacol boronate ester can hydrolyze to the corresponding oxetane-3-boronic acid. Look for the mass corresponding to this species.[14]

Detailed Experimental Protocols

Protocol 1: Standard TLC Monitoring Workflow
  • Preparation: Obtain a silica gel TLC plate (with F₂₅₄ indicator). Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • Dip a glass capillary spotter into your starting material solution (Lane 1). Briefly touch it to the origin line.

    • Dip a new capillary into the actively stirring reaction mixture (Lane 2). Spot it on the origin.

    • Create a cospot (Lane 3) by spotting the starting material first, then spotting the reaction mixture directly on top of it.

  • Development: Pour a suitable solvent system (e.g., 80:20 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Seal the chamber and allow the solvent to elute up the plate.

  • Visualization:

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm) and circle any visible spots.[2]

    • If spots are not UV-active or for confirmation, use a chemical stain (see Table 2). For a permanganate stain, dip the plate in the solution, wipe the back, and gently warm with a heat gun until yellow/brown spots appear against the purple/pink background.[4]

  • Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). Compare the reaction mixture lane to the starting material and cospot lanes to assess conversion.

Protocol 2: General LCMS Analysis Workflow
  • Sample Preparation:

    • Take a small aliquot (~5-10 µL) from the reaction mixture.

    • Dilute it significantly (~1:1000) in a suitable solvent like acetonitrile or methanol. High concentrations can cause source contamination and signal suppression.

    • Transfer the diluted sample to an autosampler vial.

  • Instrument Setup:

    • Use a standard reversed-phase C18 column.

    • Set up a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-800) in both positive and negative ESI modes.[16]

  • Injection and Data Acquisition: Inject 1-5 µL of the prepared sample. Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of your starting materials, product, and potential side products (including common adducts).

    • Integrate the peaks to get a semi-quantitative idea of the reaction progress.

    • Examine the mass spectra of the peaks to confirm their identity.

Data Summary Tables

Table 1: Recommended TLC Solvent Systems [8][10][11][12]
Compound PolarityRecommended Solvent System (v/v)Notes
Non-polar to Normal10-50% Ethyl Acetate in HexanesExcellent starting point for many Suzuki reactions.
Polar5-10% Methanol in DichloromethaneUse when compounds are not moving in EtOAc/Hexanes.
Very Polar80:10:5:5 EtOAc/Butanol/Acetic Acid/H₂OFor highly polar compounds, but not suitable for column chromatography.[12]
Basic CompoundsAdd 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silica, improving spot shape for amines.
Acidic CompoundsAdd 0.5-1% Acetic Acid (AcOH)Helps protonate acidic compounds for better chromatography.
Table 2: Common TLC Stains for Boron-Containing Compounds
StainPreparationVisualizationSpecificity/Comments
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL H₂O.[4]Yellow/brown spots on a purple background after gentle heating.General stain for most oxidizable organic compounds.
Alizarin 1 mM solution of alizarin in acetone.[5]Dip plate, let dry. Bright yellow-orange fluorescence under 366 nm UV light.Highly selective for boronic acids and their esters.[5][23]
Curcumin Solution of curcumin in ethanol.Dip plate. Orange/red spots on a yellow background.[6][7]Forms a colored complex with boron. Can be used for boronic acids and esters.[6]
p-Anisaldehyde 15g p-anisaldehyde in 250mL ethanol + 2.5mL conc. H₂SO₄.Dip plate and heat strongly. Spots appear in various colors.A good general stain that can sometimes provide different colors for different functional groups, aiding in identification.[13]
Table 3: Starting LCMS Parameters
ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, < 2 µmGood balance of resolution and speed for reaction monitoring.[22]
Mobile Phase A 0.1% Formic Acid in WaterStandard proton source for ESI+ mode.[18]
Mobile Phase B 0.1% Acetonitrile in WaterStandard organic phase.
Gradient 5% to 95% B in 5 minA fast "scouting" gradient to quickly elute all components.
Flow Rate 0.4 - 0.6 mL/minTypical for a 2.1 mm ID column.
Ionization Mode ESI Positive & NegativeRun both to see which provides a better signal for your compounds.[16]
Scan Range m/z 100 - 800Should cover the mass of starting materials, products, and potential dimers.
Source Temp. 300 - 350 °CTypical drying gas temperature to aid desolvation.[28]
Table 4: Common Adducts and Side Products in LCMS
SpeciesFormula (for positive ion mode)Mass to Add to MNotes
Proton Adduct [M+H]⁺+1.0073The target ion in standard acidic mobile phases.
Sodium Adduct [M+Na]⁺+22.9892Very common; arises from glassware or solvent impurities.[19]
Ammonium Adduct [M+NH₄]⁺+18.0338Common when using ammonium formate or acetate buffers.[20]
Potassium Adduct [M+K]⁺+39.0977Less common than sodium but frequently observed.[19]
Protodeboronation M - C₉H₁₆BO₂ + H-167.1240Loss of the boronate ester group, replaced by hydrogen.[25]
Homocoupling (of Ar-X) 2(Ar) - HVariesDimer of the electrophile partner.
Homocoupling (of Boronate) 2(Product) - ArVariesDimer of the boronate partner.[27]

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Boronic Esters: The Unique Utility of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Flatland in Drug Discovery

In the landscape of modern organic synthesis and medicinal chemistry, boronic acids and their derivatives are indispensable tools. Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds. However, not all boronic acid derivatives are created equal. The choice of the boron protecting group profoundly influences a reagent's stability, reactivity, and suitability for a given synthetic challenge.

This guide moves beyond a simple catalog of reagents to provide a comparative analysis of 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane against other prevalent classes of boronic esters. We will explore the strategic advantages of incorporating the oxetane motif—a highly sought-after scaffold in drug discovery—and provide the technical rationale for selecting the optimal boron reagent for your specific research needs.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

The four-membered oxetane ring has emerged as a powerful tool for medicinal chemists seeking to optimize the physicochemical properties of drug candidates.[1] Initially considered a niche structural element, its value is now widely recognized for its ability to confer significant advantages.[2][3]

Key Benefits of Incorporating Oxetanes:

  • Improved Solubility: The polar nature of the cyclic ether can dramatically enhance aqueous solubility, a critical factor for oral bioavailability. Replacing a gem-dimethyl group with an oxetane, for instance, can increase solubility by orders of magnitude.[1]

  • Metabolic Stability: The oxetane ring can serve as a metabolically stable bioisostere for more labile functional groups like gem-dimethyl or carbonyl groups.[4][5] This can block sites of unwanted metabolism by cytochrome P450 enzymes.

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern, the oxetane ring allows for the introduction of three-dimensionality without a corresponding increase in lipophilicity (LogP/LogD).[2]

  • pKa Modulation: The electron-withdrawing character of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amine groups, a tactic used to mitigate liabilities such as hERG channel inhibition.[2]

Given these benefits, the efficient and reliable introduction of this motif is a key synthetic challenge. This is where this compound serves as a critical building block.

Comparative Analysis of Boronic Ester Platforms

The selection of a boronic ester is a trade-off between stability and reactivity.[6] While the target molecule, an oxetanyl pinacol ester, offers a direct route to a valuable scaffold, other platforms provide unique advantages for different synthetic strategies.

G cluster_0 Pinacol Ester cluster_1 Potassium Trifluoroborate cluster_2 MIDA Boronate a a b b c c

Figure 1: Structures of Representative Boronic Ester Classes.

Pinacol (Pin) Boronic Esters: The Workhorse

Represented by our topic molecule, this compound, pinacol esters are the most common class of boronic esters.[7][8] They generally offer a good balance of stability and reactivity.[6]

  • Advantages:

    • Generally good stability for purification via silica gel chromatography.

    • High reactivity in Suzuki-Miyaura coupling under standard conditions.

    • Readily accessible through a variety of synthetic methods.

  • Limitations:

    • Susceptible to hydrolysis and protodeboronation under strongly acidic or basic conditions, or during prolonged chromatography.[9][10]

    • The "ready-to-go" reactivity can be a disadvantage in multi-step syntheses where the boron moiety must survive several reaction steps before being used.

The oxetanyl pinacol ester is the reagent of choice when the immediate goal is to couple the oxetane ring to an aryl or vinyl partner.

Potassium (K) Organotrifluoroborates: The Stability Champions

Potassium trifluoroborate salts are crystalline, tetracoordinate boron species that offer exceptional stability.[11]

  • Advantages:

    • Indefinitely stable to air and moisture, making them exceptionally easy to handle and store.[12][13]

    • Their high stability allows them to be carried through multiple synthetic steps that would degrade other boronic esters.[13]

    • Often provide excellent yields in challenging cross-coupling reactions, including those involving alkyl groups.[11]

  • Limitations:

    • Transmetalation to the palladium catalyst is generally slower and requires specific conditions (e.g., a strong base and often aqueous or protic co-solvents) to facilitate the release of the active boronic acid species.

    • The stoichiometry of the salt can sometimes be a drawback in terms of atom economy.

N-Methyliminodiacetic Acid (MIDA) Boronates: The Slow-Release Formulation

MIDA boronates are a unique class of protected boronic acids designed for iterative cross-coupling and complex molecule synthesis.[14]

  • Advantages:

    • Extraordinarily stable to a wide range of reaction conditions, including strong oxidation, Wittig olefination, and Grignard reactions.[14]

    • The MIDA protecting group can be cleaved under mild aqueous basic conditions (e.g., NaHCO₃) at the desired point in a synthesis to reveal the reactive boronic acid.[15]

  • Limitations:

    • Requires a dedicated deprotection step before cross-coupling can occur, adding a step to the synthetic sequence.

    • The transmetalation kinetics after deprotection can be different from pinacol esters, sometimes requiring optimization.[15][16]

Quantitative Comparison and Performance

The choice of boronic ester directly impacts experimental design and outcomes. The following tables summarize key differences.

Table 1: Comparative Properties of Boronic Ester Platforms

PropertyThis compoundGeneric Aryl Pinacol EsterPotassium Aryl-trifluoroborateAryl MIDA Boronate
Structure Class sp³-Alkyl Pinacol Estersp²-Aryl Pinacol Estersp²-Aryl Trifluoroborate Saltsp²-Aryl MIDA Boronate
Handling Stability Good; protect from moistureGood; protect from moistureExcellent; air- and moisture-stable solid[13]Excellent; benchtop stable solid[14]
Chromatography Generally stable on silica gelGenerally stable on silica gelNot applicable (salt)Highly stable on silica gel
Reactivity Profile "Ready-to-use""Ready-to-use"Requires activation in situ"Protecting group" logic; requires deprotection[15]
Primary Use Case Direct installation of oxetaneGeneral purpose C-C couplingDifficult couplings; multi-step synthesisIterative synthesis; complex molecules

Table 2: Typical Suzuki-Miyaura Reaction Conditions

ParameterPinacol Esters (incl. Oxetanyl)Potassium TrifluoroboratesMIDA Boronates
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, etc.Pd(OAc)₂/RuPhos, etc.[17]Pd(OAc)₂/SPhos, etc.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃ (often stronger base needed)[17]K₃PO₄, NaHCO₃ (for deprotection)
Solvent System Anhydrous (e.g., Dioxane, Toluene) with aqueous baseToluene/Water, THF/Water[17]THF, Dioxane (deprotection often done in THF/H₂O)
Key Consideration Balance reaction rate with potential for protodeboronation.Slower transmetalation; base is crucial for activating the salt.A dedicated deprotection step is required prior to coupling.

Visualizing the Catalytic Cycle and Workflow

Understanding the mechanism and workflows provides a causal basis for experimental choices.

G pd0 Pd(0)L_n oxid_add Oxidative Addition pd0->oxid_add Ar-X aryl_pd Ar-Pd(II)L_n-X oxid_add->aryl_pd transmetal Transmetalation aryl_pd->transmetal aryl_pd_r Ar-Pd(II)L_n-R transmetal->aryl_pd_r boronate R-B(OR)₂ boronate->transmetal base Base (e.g., OH⁻) base->transmetal red_elim Reductive Elimination aryl_pd_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R red_elim->product

Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.

The transmetalation step is often rate-limiting. The nature of the boronic ester (R-B(OR)₂) and the choice of base are critical for the efficient formation of the key Ar-Pd(II)-R intermediate.

workflow start Boronic Acid (R-B(OH)₂) protect React with MIDA ligand start->protect mida_ester Stable MIDA Boronate (R-B(MIDA)) protect->mida_ester reactions Perform other reactions (e.g., oxidation, reduction) mida_ester->reactions deprotect Deprotection (e.g., NaHCO₃, H₂O/THF) reactions->deprotect cross_coupling Suzuki-Miyaura Cross-Coupling deprotect->cross_coupling final_product Final Product cross_coupling->final_product

Figure 3: Synthetic Workflow for MIDA Boronate Usage.

This workflow highlights the strategic utility of MIDA boronates, where the robust ester serves as a stable placeholder until the boronic acid functionality is needed.

Experimental Protocols

The following protocols are representative and serve as a starting point for optimization. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Rationale: This protocol uses a common palladium catalyst, Pd(dppf)Cl₂, known for its effectiveness with a broad range of substrates. A carbonate base and a dioxane/water solvent system are standard conditions that facilitate the dissolution of both organic and inorganic reagents and promote the catalytic cycle.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (3.0 mL) and deionized water (0.6 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 85 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-oxetane product.

Protocol 2: Comparative Assay for Hydrolytic Stability via ¹H NMR

Rationale: This self-validating protocol provides a direct, quantitative comparison of the stability of different boronic esters under identical, controlled conditions. By monitoring the disappearance of the starting material and the appearance of the hydrolyzed boronic acid over time, a relative stability ranking can be established.

Materials:

  • Boronic Ester of Interest (e.g., Oxetanyl Pinacol Ester, Phenyl-BF₃K, Phenyl-MIDA)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • Deuterated Solvent (e.g., Acetone-d₆)

  • Buffer Solution (e.g., pH 7.4 Phosphate Buffer in D₂O)

Procedure:

  • Prepare a stock solution of the internal standard in Acetone-d₆ (e.g., 10 mg/mL).

  • In an NMR tube, dissolve a precisely weighed amount of the boronic ester (e.g., 10 µmol) and a precise volume of the internal standard stock solution (e.g., 100 µL) in Acetone-d₆ (e.g., 400 µL).

  • Acquire an initial ¹H NMR spectrum (t = 0). This confirms the initial concentration of the boronic ester relative to the unchanging internal standard.

  • To the NMR tube, add a specific volume of the D₂O buffer solution (e.g., 100 µL) to initiate hydrolysis.

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., t = 1h, 2h, 4h, 8h, 24h).

  • Analyze the spectra by integrating a characteristic peak of the boronic ester against a peak of the internal standard.

  • Plot the relative concentration of the boronic ester versus time to determine the rate of hydrolysis for each compound under study. The ester with the slowest decay curve is the most stable under these conditions.

Conclusion and Strategic Recommendations

The selection of a boronic ester is a critical strategic decision in chemical synthesis.

  • This compound is the optimal choice for the direct and efficient incorporation of the medicinally valuable oxetane scaffold . Its pinacol ester format provides a reliable balance of reactivity and stability for immediate use in cross-coupling reactions.

  • Potassium Organotrifluoroborates should be considered when ease of handling and long-term bench stability are paramount , or for particularly challenging couplings where the robustness of the reagent is beneficial.[11][12]

  • MIDA Boronates are the superior tool for complex, multi-step syntheses .[14] Their exceptional stability allows them to function as a protected form of a boronic acid, to be unmasked and utilized at a late stage, enabling synthetic routes that would otherwise be unfeasible.

By understanding the distinct advantages and limitations of each class, researchers can make informed decisions, streamline their synthetic strategies, and accelerate the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to the Suzuki Coupling of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported in 1979, its impact has been so profound that it was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction, which couples an organoboron compound with an organohalide, is a cornerstone of modern synthesis, particularly in the pharmaceutical industry where the construction of complex molecular architectures is paramount.[2][3]

The choice of the organoboron reagent is a critical parameter that dictates the success and scope of the coupling. While boronic acids are common, their pinacol ester derivatives often offer superior stability, ease of handling, and purification profiles.[4][5] This guide provides an in-depth analysis of a particularly valuable, yet challenging, class of coupling partner: C(sp³)-hybridized organoboron reagents, with a specific focus on 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane . We will objectively compare its performance against other alkylboronic esters and provide the experimental details necessary for researchers to leverage its unique advantages.

The Rise of Bioisosteres: Why Oxetanyl Scaffolds Matter

In drug discovery, the incorporation of small, saturated rings can significantly improve the physicochemical properties of a lead compound, enhancing attributes like solubility while reducing metabolic liability. The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after motif.[6] It often serves as a "bioisostere" for less favorable groups like gem-dimethyl or carbonyl functionalities, offering a more polar and metabolically stable alternative.[6] Consequently, the ability to efficiently incorporate this scaffold into complex molecules via robust methods like Suzuki coupling is of immense strategic importance for medicinal chemists. This compound is the key reagent that unlocks this capability.

Comparative Analysis: Oxetanyl Boronic Ester vs. Other Alkyl Boronates

The efficacy of a C(sp³)-hybridized boronic ester in Suzuki coupling is a delicate balance of stability and reactivity. Unlike their C(sp²)-hybridized aryl counterparts, alkyl boronates present unique challenges, including slower transmetalation rates and the potential for competing β-hydride elimination.

Here, we compare this compound against two common classes of alkylboronic esters.

Structural Comparison of Organoboron Reagents

G cluster_0 Reagent Comparison A Target Reagent: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl) -1,3,2-dioxaborolane B Alternative 1: Cyclohexylboronic Acid Pinacol Ester A->B Saturated Carbocycle C Alternative 2: Isopropylboronic Acid Pinacol Ester A->C Acyclic Alkyl Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product reagent1 R¹-X (Aryl Halide) reagent1->pd2_ox reagent2 R²-B(OR)₂ (Boronic Ester) borate [R²-B(OR)₂(OH)]⁻ reagent2->borate base Base base->borate borate->pd2_trans Workflow A 1. Reagent Assembly & Degassing B 2. Catalyst Addition & Heating A->B C 3. Reaction Monitoring (TLC/LC-MS) B->C D 4. Workup & Extraction C->D E 5. Purification (Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F

References

A Comparative Guide to Oxetane-Containing Boron Reagents for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical properties of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer a range of desirable attributes.[1] When judiciously integrated into a molecular scaffold, the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in the development of viable drug candidates.[2][3] Furthermore, the inherent three-dimensionality of the oxetane ring can lead to improved target engagement and selectivity.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[5][6][7] This Nobel Prize-winning methodology has become indispensable in the synthesis of complex molecules, including active pharmaceutical ingredients. A key component of this reaction is the organoboron reagent, which serves as the nucleophilic partner. For the introduction of the valuable oxetane motif, chemists have primarily relied on 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane , a pinacol boronic ester. However, the emergence of alternative boron-based reagents warrants a thorough comparative analysis to guide researchers in selecting the optimal tool for their specific synthetic challenges.

This guide provides an in-depth comparison of this compound and its leading alternative, Potassium trifluoro(oxetan-3-yl)borate . We will delve into their synthesis, stability, and performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.

The Incumbent: this compound

This compound, a pinacol boronic ester, has been the go-to reagent for introducing the oxetan-3-yl moiety via cross-coupling. Its utility stems from the general reliability of boronic esters in the Suzuki-Miyaura reaction.

Synthesis: The synthesis of this reagent typically involves a multi-step sequence.[8] While specific proprietary methods exist, a general approach often starts from oxetan-3-one or a related precursor, followed by the introduction of the pinacol boronate group.

Properties and Handling: As with many boronic esters, this compound is a solid that is generally stable to air and moisture for short periods but is best stored under an inert atmosphere to prevent gradual decomposition. Boronic esters can be prone to hydrolysis and protodeboronation, which can affect the stoichiometry and efficiency of the coupling reaction.

The Challenger: Potassium trifluoro(oxetan-3-yl)borate

Potassium trifluoro(oxetan-3-yl)borate represents a significant advancement in the field of organoboron chemistry. Trifluoroborate salts have gained widespread acceptance as superior alternatives to boronic acids and their esters for several key reasons.[2]

Synthesis: Potassium trifluoro(oxetan-3-yl)borate can be readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[9] This straightforward procedure often yields a crystalline, free-flowing solid.

Enhanced Stability and Handling: The key advantage of potassium trifluoroborates lies in their exceptional stability.[2] They are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without the need for special handling techniques. This stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to the tricoordinate boron in boronic esters.[2] This inherent stability simplifies storage, handling, and reaction setup, leading to more reproducible results.

Head-to-Head Comparison: Performance in Suzuki-Miyaura Cross-Coupling

FeatureThis compound (Pinacol Ester)Potassium trifluoro(oxetan-3-yl)borateRationale & Causality
Stability Moderate; susceptible to hydrolysis and protodeboronation over time.High; stable to air and moisture.[2]The tetracoordinate boron in the trifluoroborate is less electrophilic and therefore less prone to cleavage by water or other protic sources.
Handling Requires storage under an inert atmosphere for long-term stability.Can be handled in air without special precautions.The crystalline and non-hygroscopic nature of the trifluoroborate salt simplifies weighing and dispensing.
Stoichiometry Can be challenging to determine accurately due to potential for decomposition.Well-defined and stable, leading to more precise reaction stoichiometry.The stable, solid nature of the trifluoroborate allows for accurate molar quantities to be used.
Reaction Conditions Typically requires anhydrous conditions and an inert atmosphere for optimal results.More tolerant of protic solvents and does not strictly require an inert atmosphere.The inherent stability of the trifluoroborate allows for greater flexibility in reaction setup.
Activation Requires a base for the transmetalation step.Also requires a base for activation.In both cases, the base facilitates the formation of a more nucleophilic boronate species for transmetalation to the palladium center.
Byproducts Pinacol.Potassium fluoride and borate salts.The byproducts of the trifluoroborate are generally water-soluble and easily removed during aqueous workup.
Atom Economy Lower, due to the mass of the pinacol protecting group.Higher, as the counterions are lighter.This can be a consideration in large-scale synthesis.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with both the pinacol ester and the trifluoroborate salt of oxetane.

Protocol 1: Suzuki-Miyaura Coupling using this compound

Reaction Scheme:

G ArylBr Ar-Br Plus1 + ArylBr->Plus1 OxetaneBoronate Oxetane-B(pin) Catalyst Pd Catalyst, Base OxetaneBoronate->Catalyst Plus1->OxetaneBoronate Arrow Catalyst->Arrow Product Ar-Oxetane Arrow->Product Plus2 + Product->Plus2 Byproduct Br-B(pin) Plus2->Byproduct

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 221 mg), Pd(dppf)Cl₂ (0.03 mmol, 22 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Potassium trifluoro(oxetan-3-yl)borate

Reaction Scheme:

G ArylBr Ar-Br Plus1 + ArylBr->Plus1 OxetaneTrifluoroborate Oxetane-BF3K Catalyst Pd Catalyst, Base OxetaneTrifluoroborate->Catalyst Plus1->OxetaneTrifluoroborate Arrow Catalyst->Arrow Product Ar-Oxetane Arrow->Product Plus2 + Product->Plus2 Byproduct KBr, BF3 Plus2->Byproduct

Suzuki-Miyaura coupling with a trifluoroborate salt.

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium trifluoro(oxetan-3-yl)borate (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Cesium carbonate (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a vial, add the aryl bromide (1.0 mmol), Potassium trifluoro(oxetan-3-yl)borate (1.5 mmol, 252 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and cesium carbonate (3.0 mmol, 977 mg).

  • Add toluene (4 mL) and water (0.4 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd BoronReagent R-B(OR')₂ BoronReagent->Transmetalation Base Base Base->Transmetalation Activation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the oxetane moiety in this case) to the Pd(II) center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex (the aryl and oxetanyl groups) are eliminated to form the desired carbon-carbon bond of the product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion and Future Outlook

Both this compound and Potassium trifluoro(oxetan-3-yl)borate are valuable reagents for the introduction of the oxetane motif in drug discovery and organic synthesis. While the pinacol ester has been a reliable workhorse, the superior stability, ease of handling, and improved stoichiometry of the potassium trifluoroborate salt make it an attractive and often superior alternative. For researchers seeking robust, reproducible, and user-friendly conditions, Potassium trifluoro(oxetan-3-yl)borate is a compelling choice.

The continued development of novel organoboron reagents and the refinement of cross-coupling methodologies will undoubtedly further empower chemists to construct complex molecular architectures with greater efficiency and precision. The choice of reagent will always depend on the specific context of the synthesis, but a thorough understanding of the available options, as outlined in this guide, is paramount for making informed and effective decisions in the laboratory.

References

The Oxetane Moiety in Suzuki-Miyaura Couplings: A Comparative Guide to Boronic Esters and Trifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, polar, and three-dimensional motifs is paramount for optimizing the physicochemical properties of drug candidates. The oxetane ring has emerged as a valuable scaffold, prized for its ability to enhance aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[1][2][3][4] Consequently, the efficient installation of this moiety via robust synthetic methods is of critical importance to researchers in drug development.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation.[1][5] The choice of the organoboron reagent is a crucial determinant of the reaction's success. This guide provides an in-depth technical comparison of two key reagents for introducing the oxetane scaffold: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane (a pinacol boronic ester) and Potassium oxetan-3-yltrifluoroborate . We will delve into their respective stabilities, reactivities, and handling characteristics, supported by representative experimental data and protocols to inform your selection process.

At a Glance: Key Differences and Considerations

FeatureThis compoundPotassium oxetan-3-yltrifluoroborate
Chemical Stability Moderate. Susceptible to hydrolysis, especially on silica gel and under aqueous basic conditions.[3][6]High. Generally crystalline, air- and moisture-stable solids.[7][8][9]
Handling & Storage Often an oil or low-melting solid. Requires careful handling and storage to prevent degradation.Free-flowing crystalline solid. Can be stored indefinitely at room temperature.[7][10]
Purification Can be challenging due to potential on-column hydrolysis. May require specialized chromatographic techniques.[11][12]Readily purified by recrystallization.[10]
Reactivity in Suzuki-Miyaura Coupling Generally highly reactive, though the active species is often the in-situ generated boronic acid.Excellent reactivity. Slow, in-situ hydrolysis to the boronic acid under basic conditions is thought to minimize side reactions.
Solubility Soluble in a wide range of organic solvents.Soluble in polar solvents; less soluble in nonpolar organic solvents.[10]

Deeper Dive: A Head-to-Head Comparison

Stability: The Trifluoroborate Advantage

The most significant distinction between these two reagents lies in their stability. Potassium oxetan-3-yltrifluoroborate is a tetracoordinate boron species, a structural feature that imparts exceptional stability.[7][9] The boron atom is protected from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids and their esters.[9] This makes trifluoroborates remarkably stable to air and moisture, allowing for long-term storage without special precautions.[7][8]

In contrast, This compound , as a pinacol boronic ester, is more susceptible to hydrolysis.[3][6] This can occur during aqueous workups, purification on silica gel, or even upon prolonged exposure to atmospheric moisture.[11] While pinacol esters are more stable than their corresponding boronic acids, their propensity to hydrolyze can complicate stoichiometry and lead to reproducibility issues.[4]

Reactivity and Mechanistic Considerations

Both reagents are effective partners in Suzuki-Miyaura cross-coupling reactions. The generally accepted mechanism involves the in-situ formation of the corresponding oxetanylboronic acid, which then participates in the catalytic cycle.[1]

The key difference in their application lies in the delivery of this active species. For potassium oxetan-3-yltrifluoroborate , the hydrolysis to the boronic acid is a controlled process that occurs under the basic conditions of the coupling reaction.[8] This slow-release mechanism is thought to be advantageous in minimizing side reactions, such as homocoupling of the boronic acid.

For the oxetanyl pinacol ester , while it can participate directly in the catalytic cycle under certain anhydrous conditions, the presence of water in typical Suzuki-Miyaura reaction setups often leads to its hydrolysis to the boronic acid prior to transmetalation.[13]

Experimental Showdown: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical application of these reagents, we present a comparative synthesis of 3-(4-methoxyphenyl)oxetane via a Suzuki-Miyaura coupling with 4-bromoanisole.

G cluster_0 Reagent Preparation cluster_1 Suzuki-Miyaura Coupling BoronicEster This compound Coupling Pd Catalyst, Base, Solvent + 4-Bromoanisole BoronicEster->Coupling Trifluoroborate Potassium oxetan-3-yltrifluoroborate Trifluoroborate->Coupling Product 3-(4-methoxyphenyl)oxetane Coupling->Product

Caption: Comparative workflow for the Suzuki-Miyaura coupling.

Synthesis of Potassium oxetan-3-yltrifluoroborate

Potassium trifluoroborate salts are readily synthesized from the corresponding boronic acids or esters by treatment with potassium hydrogen fluoride (KHF₂).[7][14]

Protocol:

  • To a solution of this compound (1.0 eq) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting white precipitate of potassium oxetan-3-yltrifluoroborate is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

Comparative Suzuki-Miyaura Coupling Protocols

Reaction Scheme:

(A visual representation of the chemical reaction would be placed here)

Protocol 1: Using this compound

  • To a microwave vial, add 4-bromoanisole (1.0 eq), this compound (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), XPhos (0.03 eq), and Pd₂(dba)₃ (0.015 eq).[15]

  • Purge the vial with argon.

  • Add dioxane (as a 0.1 M solution based on the aryl halide) and water (10% v/v of dioxane).

  • Seal the vial and heat in a microwave reactor at 120 °C for 10-20 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Potassium oxetan-3-yltrifluoroborate

  • To a reaction flask, add 4-bromoanisole (1.0 eq), potassium oxetan-3-yltrifluoroborate (1.1 eq), PdCl₂(dppf)·CH₂Cl₂ (0.02 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).[4][16]

  • Degas the flask and backfill with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed mixture of toluene and water (4:1 v/v, to a final concentration of 0.25 M based on the aryl halide).

  • Heat the reaction mixture to 100 °C for 14 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes and Performance Analysis

ReagentExpected YieldKey Observations
Oxetanyl Pinacol Ester Good to ExcellentFaster reaction times are often achievable, especially with microwave heating. Careful purification is required to avoid hydrolysis on silica gel.
Oxetanyl Trifluoroborate Good to ExcellentLonger reaction times may be necessary. The product is often cleaner, and the reagent is easier to handle and store. Purification is typically more straightforward.

Conclusion and Recommendations

Both This compound and potassium oxetan-3-yltrifluoroborate are valuable reagents for the introduction of the medicinally important oxetane moiety. The choice between them is a classic trade-off between reactivity and stability.

  • For rapid synthesis and high-throughput screening applications where reaction time is critical, the oxetanyl pinacol ester may be preferred. Its higher solubility in common organic solvents and amenability to microwave conditions are advantageous. However, careful attention must be paid to its handling, storage, and purification to mitigate issues arising from its hydrolytic instability.

  • For larger-scale syntheses, multi-step sequences, and applications where reagent stability and reproducibility are paramount, potassium oxetan-3-yltrifluoroborate is the superior choice. Its crystalline nature, exceptional stability, and ease of handling significantly simplify experimental setup and contribute to more consistent results.[8]

Ultimately, the optimal reagent will depend on the specific requirements of your synthetic target and the practical constraints of your laboratory workflow. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient and reliable incorporation of the oxetane scaffold into your next generation of therapeutic candidates.

References

The Strategic Advantage of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane in Modern Drug Discovery: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Efficient Incorporation of the Oxetane Motif

In the landscape of contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems to modulate the physicochemical properties of drug candidates has become a cornerstone of successful lead optimization. Among these, the oxetane moiety has emerged as a particularly valuable bioisostere, prized for its ability to enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity without introducing significant steric bulk.[1][2][3] This guide provides a comprehensive cost-benefit analysis of utilizing 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane , a key building block for the introduction of the oxetane ring, comparing its application in Suzuki-Miyaura cross-coupling reactions with alternative synthetic strategies.

The Rise of the Oxetane in Drug Design: More Than Just a Cyclobutane Analogue

The oxetane ring, a four-membered ether, is not merely a cyclic analog of isopropanol or a simple bioisostere for a gem-dimethyl or carbonyl group.[1][2] Its unique combination of polarity, conferred by the oxygen atom, and conformational rigidity has profound effects on the properties of a parent molecule. The introduction of an oxetane can disrupt planarity, leading to improved binding interactions with protein targets, and the polar nature of the ether linkage can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[1][4] Furthermore, the oxetane ring is often more metabolically stable than other commonly used groups, leading to improved pharmacokinetic profiles.[1][2]

PropertyImpact of Oxetane IncorporationReference
Aqueous Solubility Generally increased[1][2]
Metabolic Stability Often improved, blocks metabolic hotspots[1][2]
Lipophilicity (logP) Typically reduced[1]
Conformation Induces puckering, reduces planarity[4]
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptor[1]

This compound: A Superior Handle for Oxetane Installation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and the use of boronic esters has become standard practice due to their stability, ease of handling, and generally high yields.[5][6] this compound, a pinacol boronate ester, offers a reliable and efficient method for the direct installation of the valuable 3-oxetanyl motif onto aromatic and heteroaromatic scaffolds.

The Suzuki-Miyaura Pathway: A Robust and Predictable Approach

The primary advantage of employing the oxetanyl boronic ester lies in the well-established and predictable nature of the Suzuki-Miyaura reaction. This palladium-catalyzed process is tolerant of a wide range of functional groups, allowing for its application in late-stage functionalization of complex molecules, a crucial aspect of modern drug discovery.[5]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Oxetanyl(L_n) Ar-Pd(II)-Oxetanyl(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Oxetanyl(L_n) Transmetalation (Oxetanyl-B(pin)) Ar-Oxetanyl Ar-Oxetanyl Ar-Pd(II)-Oxetanyl(L_n)->Ar-Oxetanyl Reductive Elimination Ar-Oxetanyl->Pd(0)L_n Catalyst Regeneration Ar-X Aryl Halide Oxetanyl-B(pin) Oxetanyl Boronic Ester

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-oxetanes.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl-oxetane.

Alternative Strategies for Oxetane Synthesis: A Comparative Analysis

While the Suzuki-Miyaura coupling with the corresponding boronic ester is a powerful method, several other synthetic routes to oxetanes exist. Understanding these alternatives is crucial for a comprehensive cost-benefit analysis.

Williamson Ether Synthesis

This classical approach involves the intramolecular cyclization of a 1,3-halohydrin. While conceptually simple, it often requires harsh basic conditions and can be limited by the availability of the requisite substituted halohydrins.

Williamson_Ether_Synthesis 1,3-Halohydrin 1,3-Halohydrin Oxetane Oxetane 1,3-Halohydrin->Oxetane Base (e.g., NaH, KOH) Intramolecular SN2

Figure 2: General scheme for the Williamson ether synthesis of oxetanes.

Paternò–Büchi Reaction

This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can provide direct access to the oxetane ring. However, its application is often limited by regioselectivity issues and the requirement for specialized photochemical equipment.

Ring-Closing Metathesis (RCM)

For more complex, substituted oxetanes, RCM of a diallyl ether can be a viable strategy. This method offers good functional group tolerance but relies on expensive ruthenium-based catalysts.

Cost-Benefit Analysis: Why the Boronic Ester Approach Often Prevails

FeatureThis compound (Suzuki Coupling)Williamson Ether SynthesisPaternò–Büchi ReactionRing-Closing Metathesis
Substrate Scope Broad (aryl/heteroaryl halides)Limited by halohydrin availabilityModerate, regioselectivity can be an issueGood, for specific substitution patterns
Functional Group Tolerance HighModerate (sensitive to strong base)GoodHigh
Reaction Conditions Mild to moderate heating, well-defined catalystsOften harsh basic conditionsPhotochemical, requires special equipmentRequires expensive Ru catalysts
Predictability & Scalability High, widely used in industryModerateLow, can be difficult to scaleModerate to high
Cost of Starting Material Moderate to high (boronic ester)Variable (halohydrins can be complex to synthesize)Generally lowHigh (diene synthesis and catalyst)
Overall Cost-Effectiveness High (especially in late-stage functionalization and library synthesis due to reliability and predictability)Moderate (for simple, readily available substrates)Low (niche applications)Low (for bulk synthesis, but valuable for complex targets)

The initial cost of this compound may be higher than some of the basic starting materials for alternative methods. However, its value lies in the reduction of downstream costs and risks . The high success rate, broad applicability, and predictability of the Suzuki-Miyaura coupling minimize the need for extensive reaction optimization and reduce the likelihood of failed syntheses, which can be particularly costly in the context of multi-step drug development programs. The stability of the pinacol ester also allows for easier storage and handling compared to more sensitive reagents.

Conclusion: A Strategic Investment in Efficiency and Reliability

For researchers and drug development professionals, the choice of synthetic methodology is a critical decision that impacts not only the immediate cost of a synthesis but also the overall timeline and success of a project. While alternative methods for oxetane synthesis have their place, the use of This compound in Suzuki-Miyaura cross-coupling reactions offers a superior combination of reliability, versatility, and efficiency. Its application represents a strategic investment, prioritizing predictable outcomes and streamlined workflows in the complex and demanding field of modern pharmaceutical research. The ability to reliably introduce the beneficial oxetane motif in the later stages of a synthetic sequence is an invaluable asset in the quest for novel therapeutics.

References

A Comparative Guide to the Characterization of Compounds Synthesized with 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems to modulate the physicochemical properties of lead compounds has become a cornerstone of drug design. Among these, the oxetane motif has garnered significant attention for its ability to enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, often serving as a polar surrogate for gem-dimethyl or carbonyl groups.[1][2][3][4] This guide provides an in-depth comparison and characterization of compounds synthesized using 4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane, a versatile building block for introducing the valuable oxetane moiety via Suzuki-Miyaura cross-coupling reactions.

The Strategic Advantage of Oxetanyl Boronate Esters

This compound is an organoboron compound that serves as a key reagent for installing an oxetane ring onto aromatic and heteroaromatic scaffolds.[5] The pinacolato group confers notable stability, making the reagent a solid that is easy to handle and store, a significant advantage over more labile boronic acids.[6][7]

The primary utility of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely employed method for forming carbon-carbon bonds.[8][9] This approach offers a distinct advantage over other methods of incorporating oxetanes, such as the reductive amination of oxetan-3-one or nucleophilic substitution with 3-halooxetanes. While these alternative methods are valuable, the Suzuki-Miyaura coupling provides a direct and highly efficient route to arylated and heteroarylated oxetanes, which are prevalent structural motifs in many biologically active molecules.

Comparative Analysis: Suzuki-Miyaura vs. Alternative Methodologies

The choice of synthetic strategy for incorporating an oxetane moiety is dictated by the desired point of attachment and the overall synthetic sequence. Below is a comparison of the Suzuki-Miyaura approach with a common alternative.

FeatureSuzuki-Miyaura with Oxetanyl Boronate EsterReductive Amination with Oxetan-3-one
Bond Formed C(sp²)-C(sp³)C-N
Coupling Partner Aryl/heteroaryl halides or triflatesPrimary or secondary amines
Key Advantage Direct arylation of the oxetane ringEfficient formation of oxetanyl-amines
Reagent Stability High (crystalline solid)Moderate (ketone can be reactive)
Reaction Scope Broad, with high functional group toleranceBroad, well-established transformation

This comparison highlights the complementary nature of these methods. The oxetanyl boronate ester is the reagent of choice for creating a direct linkage between the oxetane ring and an aromatic system, a common objective in modifying core scaffolds in drug discovery programs.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Reductive Amination Boronate Ester 4,4,5,5-Tetramethyl-2- (oxetan-3-yl)-1,3,2-dioxaborolane Pd Catalyst Pd(0) Catalyst Base Boronate Ester->Pd Catalyst Aryl Halide Ar-X Aryl Halide->Pd Catalyst Product_A Ar-Oxetane Pd Catalyst->Product_A C-C bond formation Oxetanone Oxetan-3-one Reducing Agent Reducing Agent (e.g., NaBH(OAc)3) Oxetanone->Reducing Agent Amine R1R2NH Amine->Reducing Agent Product_B R1R2N-Oxetane Reducing Agent->Product_B C-N bond formation

Figure 1. Comparison of synthetic routes to oxetane-containing compounds.

Experimental Protocol: Synthesis of 3-Phenyl-oxetane

This section provides a representative experimental procedure for the Suzuki-Miyaura coupling of this compound with bromobenzene.

Materials:

  • This compound

  • Bromobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 mmol), bromobenzene (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-phenyl-oxetane.

G A 1. Combine Reagents (Boronate Ester, Aryl Halide, Catalyst, Base) B 2. Degas and Add Solvents (Dioxane/Water) A->B C 3. Heat Reaction Mixture (80 °C, 12 h) B->C D 4. Workup (Extraction and Washing) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Figure 2. Experimental workflow for synthesis and characterization.

Characterization Data for 3-Phenyl-oxetane

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques. The following table summarizes the expected characterization data for 3-phenyl-oxetane.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.25 (m, 5H, Ar-H), 4.95 (t, J = 6.8 Hz, 2H, OCH₂), 4.65 (t, J = 6.8 Hz, 2H, OCH₂), 4.05-3.95 (m, 1H, Ar-CH)
¹³C NMR (101 MHz, CDCl₃)δ 140.1, 128.8, 127.2, 126.5, 75.5, 42.3
HRMS (ESI) Calculated for C₉H₁₀O [M+H]⁺, found [M+H]⁺

Interpretation of Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a powerful tool for identifying the oxetane ring protons.[10][11][12] The two methylene groups on the oxetane ring typically appear as triplets in the range of 4.5-5.0 ppm.[13] The methine proton, deshielded by the adjacent aromatic ring, is expected to appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.[14] The two oxygenated carbons of the oxetane ring are expected to have a chemical shift around 75 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the elemental composition of the synthesized molecule.

Conclusion

This compound is a highly effective and stable reagent for the introduction of the oxetane moiety into organic molecules via the Suzuki-Miyaura cross-coupling reaction. This method provides a direct and efficient route to aryl- and heteroaryl-substituted oxetanes, which are of significant interest in drug discovery. The straightforward reaction protocol and the clear spectroscopic signatures of the resulting products make this a valuable tool for medicinal chemists. The characterization of these compounds is unambiguous, with ¹H and ¹³C NMR providing definitive evidence of the intact oxetane ring and its connectivity.

References

A Senior Application Scientist's Guide to 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is a perpetual endeavor. Among the myriad of structural motifs, the oxetane ring has emerged as a valuable building block for medicinal chemists.[1] This small, four-membered cyclic ether offers a unique combination of properties: it is a compact, polar, and three-dimensional scaffold that can significantly influence a molecule's aqueous solubility, metabolic stability, and lipophilicity.[2] The strategic incorporation of an oxetane can lead to improved drug-like characteristics, making it an attractive surrogate for more traditional functional groups like gem-dimethyl or carbonyl moieties.[2]

This guide provides a comprehensive overview of the applications of a key oxetane-containing building block: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane . We will delve into its utility in the widely employed Suzuki-Miyaura cross-coupling reaction and present a critical comparison with alternative methodologies, most notably the Negishi cross-coupling of organozinc reagents. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions in their synthetic campaigns.

The Workhorse Reaction: Suzuki-Miyaura Coupling with this compound

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and mild reaction conditions.[3][4] this compound, a pinacol boronic ester, serves as an effective nucleophilic partner in this transformation, enabling the direct installation of the valuable oxetan-3-yl moiety onto aryl and heteroaryl scaffolds.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Oxetanyl-B(OR)2] Base PdII_Aryl_Oxetanyl Ar-Pd(II)L_n-Oxetanyl Transmetalation->PdII_Aryl_Oxetanyl RedElim Reductive Elimination PdII_Aryl_Oxetanyl->RedElim RedElim->Pd0 Ar-Oxetanyl

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Practice: A Comparative Analysis

While the Suzuki-Miyaura coupling is a powerful tool, its effectiveness for installing C(sp³)-hybridized fragments like the oxetanyl group can be substrate-dependent. A comparative study by Easton and colleagues provides valuable insights into the performance of various cross-coupling methods for the synthesis of a library of C(sp²)-C(sp³) coupled products, including the installation of the 3-oxetanyl group.[2]

This study highlights a significant challenge: palladium-catalyzed methods, including the Suzuki-Miyaura coupling with MIDA boronates and BF₃K salts, failed to provide the desired 3-aryloxetane product. [2] In contrast, a nickel/photoredox-catalyzed cross-electrophile coupling (CEC) showed modest success.[2] This suggests that for certain substrates, alternative coupling strategies may be more fruitful.

An Alternative Strategy: The Negishi Cross-Coupling of 3-Oxetanylzinc Reagents

The Negishi cross-coupling reaction, which utilizes organozinc reagents, presents a compelling alternative to the Suzuki-Miyaura coupling for the formation of C(sp²)-C(sp³) bonds.[5] Organozinc reagents are often more nucleophilic than their organoboron counterparts, which can lead to higher reactivity and, in some cases, better yields, particularly for challenging couplings.[6]

Comparative Performance Data

The work by Easton et al. demonstrated that the Negishi coupling was highly effective for a broad range of alkyl groups, showcasing its potential as a more reliable method for installing the 3-oxetanyl moiety. [2] While the study did not provide a direct yield for the 3-oxetanyl Negishi coupling, its overall superior performance with other challenging C(sp³) fragments suggests its promise.

Coupling MethodReagent TypeGeneral Performance for C(sp²)-C(sp³) Coupling[2]Specific Performance for 3-Oxetanyl Group[2]
Suzuki-Miyaura MIDA BoronatePoor for most alkyl groupsFailed
Suzuki-Miyaura BF₃K SaltGood for primary alkyls, failed for secondaryFailed
Negishi OrganozincExcellent for all tested alkyl groupsNot explicitly reported, but expected to be effective
Nickel/Photoredox CEC Alkyl HalideModerate to good for many alkyl groupsModest success

Table 1: Comparison of Cross-Coupling Methods for C(sp²)-C(sp³) Bond Formation.

Experimental Protocols

To provide a practical guide for researchers, detailed experimental protocols for both the Suzuki-Miyaura and Negishi cross-coupling reactions for the synthesis of 3-aryloxetanes are outlined below.

Protocol 1: Suzuki-Miyaura Coupling of this compound (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Oxetanyl Boronic Ester, and Base start->reagents inert Inert Atmosphere (Ar or N2) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat and Stir solvent_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Workup: - Cool - Dilute - Wash - Dry monitor->workup purify Purify by Column Chromatography workup->purify product 3-Aryloxetane Product purify->product

Figure 2: General workflow for the Suzuki-Miyaura coupling.

Protocol 2: Negishi Coupling of 3-Oxetanylzinc Chloride (General Procedure)

This protocol involves the in-situ preparation of the organozinc reagent.

Materials:

  • 3-Bromooxetane or 3-iodooxetane (1.1 equiv)

  • Activated Zinc dust (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Anhydrous solvent (e.g., THF, DMA)

Procedure:

Part A: Preparation of the Organozinc Reagent

  • To a dry reaction vessel under an inert atmosphere, add activated zinc dust.

  • Add a small amount of the anhydrous solvent, followed by a solution of 3-bromooxetane or 3-iodooxetane in the anhydrous solvent dropwise. An initiator such as I₂ or TMSCl may be required.

  • Stir the mixture at room temperature or with gentle heating until the zinc insertion is complete (can be monitored by GC-MS of a quenched aliquot).

Part B: Cross-Coupling Reaction

  • In a separate dry reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand.

  • Add the anhydrous solvent.

  • To this mixture, add the freshly prepared solution of 3-oxetanylzinc chloride from Part A via cannula or syringe.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Negishi_Workflow cluster_A Part A: Organozinc Preparation cluster_B Part B: Cross-Coupling start_A Start zinc Activate Zinc Dust start_A->zinc add_halide Add 3-Halooxetane zinc->add_halide stir_A Stir to Form 3-Oxetanylzinc Halide add_halide->stir_A add_zinc Add Organozinc Reagent stir_A->add_zinc Transfer Reagent start_B Start reagents_B Combine Aryl Halide, Pd Catalyst, and Ligand start_B->reagents_B reagents_B->add_zinc stir_B Stir and React add_zinc->stir_B monitor_B Monitor Reaction (TLC/LC-MS) stir_B->monitor_B quench Quench with NH4Cl monitor_B->quench workup_B Workup and Purify quench->workup_B product_B 3-Aryloxetane Product workup_B->product_B

Figure 3: General workflow for the Negishi cross-coupling.

Conclusion and Future Outlook

This compound is a valuable reagent for the incorporation of the medicinally important oxetane motif. Its application in the Suzuki-Miyaura cross-coupling offers a straightforward approach to 3-aryloxetanes. However, as with any synthetic method, its limitations must be acknowledged. For challenging C(sp²)-C(sp³) couplings where the Suzuki-Miyaura reaction may falter, the Negishi cross-coupling of the corresponding organozinc reagent presents a robust and often more effective alternative.

The choice between these methods will ultimately depend on the specific substrate, functional group tolerance, and the desired scale of the reaction. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will empower researchers to navigate the complexities of modern synthetic chemistry and accelerate the discovery of new therapeutic agents. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the development of new and improved methods for the synthesis of oxetane-containing compounds will undoubtedly remain an active and important area of research.

References

A Senior Application Scientist's Guide to Isotopic Labeling with 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Advanced Drug Discovery Programs

Introduction: The Convergence of Isotopic Labeling and Privileged Scaffolds

In the landscape of modern drug discovery, the precise understanding of a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount.[1][2] Isotopic labeling, the strategic replacement of an atom with its isotope (e.g., ¹H with ²H/D, or ¹²C with ¹³C), is a cornerstone technique for elucidating these pharmacokinetic and metabolic pathways.[][4] By incorporating a "heavy" atom, researchers can trace the fate of a drug molecule in complex biological systems with high fidelity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] This approach is not only crucial for regulatory ADME studies but also for optimizing drug candidates by mitigating metabolic liabilities through the Kinetic Isotope Effect (KIE), where a stronger Carbon-Deuterium bond can slow metabolism at a specific site.[5][6]

Concurrently, the field of medicinal chemistry has seen the ascent of the oxetane ring as a "privileged" structural motif.[7][8] This small, polar, three-dimensional cyclic ether is increasingly utilized as a versatile bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities.[9][10][11] Its incorporation can profoundly improve key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of adjacent amines.[9][11]

This guide focuses on the intersection of these two powerful strategies: the use of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane as a premier building block for introducing isotopically labeled oxetane moieties into drug candidates. We will provide an in-depth comparison of this methodology against alternative labeling strategies, supported by experimental frameworks and data-driven insights to guide researchers in making the most informed decisions for their programs.

The Reagent in Focus: Labeled Oxetane Pinacol Boronate

This compound is an air-stable, crystalline solid that serves as an efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12][13] Its pinacolboronate ester structure offers enhanced stability over the corresponding boronic acid, making it ideal for late-stage functionalization where reliability and reproducibility are critical.[12]

The true power of this reagent is realized when it is synthesized with an isotopic label (e.g., deuterium or carbon-13) incorporated within the oxetane ring. This allows for the direct, one-step installation of a labeled, property-enhancing scaffold onto a (hetero)aryl core structure.

cluster_0 Core Drug Scaffold cluster_1 Labeling Reagent Core Drug Molecule (with -Br or -I) Coupling Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Core->Coupling Reagent Isotopically Labeled Oxetane Pinacol Boronate (e.g., with D or ¹³C) Reagent->Coupling Product Final Labeled Drug Candidate Coupling->Product

Figure 1: General workflow for late-stage isotopic labeling using the Suzuki-Miyaura cross-coupling reaction.

Comparative Guide to Oxetane Labeling Strategies

The choice of an isotopic labeling strategy is a critical decision dictated by the stage of the discovery program, the desired location of the label, and the overall synthetic route. Below, we compare the use of labeled oxetane pinacol boronate with two common alternative approaches.

FeatureMethod 1: Late-Stage Coupling (with Oxetane Pinacol Boronate)Method 2: De Novo Ring ConstructionMethod 3: Direct C-H Activation/Labeling
Concept Couple a pre-labeled oxetane building block to an advanced intermediate.Build the oxetane ring from simple labeled precursors during synthesis.Exchange H for D on the final molecule using a catalyst.
Timing Late-stageEarly to mid-stageVery late-stage
Modularity High. The same core can be coupled with different labeled/unlabeled blocks.Low. Requires a dedicated synthetic route for the labeled compound.High. Can be applied to the final compound.
Predictability High. The label is installed in a defined position.High. The label position is determined by the precursor.Variable. Regioselectivity can be challenging to control.
Isotope Scope Excellent (D, T, ¹³C, ¹⁴C, etc.)Excellent (D, T, ¹³C, ¹⁴C, etc.)Primarily limited to Hydrogen isotopes (D, T).[14]
Key Advantage Minimizes handling of isotopic material; ideal for rapid SAR exploration.[1]Allows label placement on any atom of the oxetane ring.Atom-economical; avoids multi-step synthesis of a labeled reagent.
Key Disadvantage Requires a suitable coupling handle (e.g., halide) on the core scaffold.Requires significant, early-stage synthetic investment.Risk of low incorporation, isotope scrambling, and harsh conditions.[14]

Experimental Protocols and Methodologies

Trustworthiness in synthetic chemistry is built on robust, verifiable protocols. Here we provide a generalized procedure for the Suzuki-Miyaura coupling and the subsequent analytical validation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and should be optimized for specific substrates.

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide (1.0 equiv), isotopically labeled this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a suitable degassed solvent system (e.g., dioxane/water or 2-MeTHF/water).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until reaction completion is observed by LC-MS or TLC analysis.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final isotopically labeled compound.

Protocol 2: Verification of Isotopic Incorporation

Accurate verification of the label's presence and location is non-negotiable.[15] A combination of mass spectrometry and NMR spectroscopy provides a self-validating analytical system.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To confirm the mass increase corresponding to the incorporated isotope(s).

    • Procedure: Analyze the purified compound by HRMS (e.g., ESI-TOF).

    • Expected Result: The measured monoisotopic mass should match the theoretical mass of the labeled compound. For example, a molecule labeled with two deuterium atoms should show a mass increase of approximately 2.012 Da compared to its unlabeled analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the precise location of the label and its purity.

    • Procedure: Acquire ¹H and ¹³C NMR spectra of the labeled compound.

    • Expected Results:

      • Deuterium Labeling: In the ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. The adjacent proton signals may also change from, for example, a doublet to a singlet.

      • Carbon-13 Labeling: In the ¹³C NMR spectrum, the signal for the enriched carbon will be dramatically enhanced.[16] If the unlabeled compound's spectrum is available, a direct comparison will show a significant increase in the relative intensity of the labeled position. The carbon attached directly to the boron in the starting boronate reagent is often difficult to observe due to quadrupolar relaxation, but this is not an issue in the final coupled product.[17]

Decision Framework for Selecting a Labeling Strategy

Choosing the right approach requires balancing synthetic feasibility with the specific scientific question being asked. The following decision tree provides a logical framework for this process.

G start What is the primary goal of labeling? adme Full ADME / Metabolite ID start->adme Metabolic Fate pk_mod PK Modification (KIE) start->pk_mod Improve Stability q1 Is the label position flexible or must it be specific? q2 Is the desired isotope Hydrogen (D, T)? q1->q2 Flexible Position q3 Is a late-stage halide handle available on the core scaffold? q1->q3 Specific Position q2->q3 No (e.g., ¹³C) method3 Strategy 3: Direct C-H Activation q2->method3 Yes method1 Strategy 1: Use Labeled Oxetane Pinacol Boronate q3->method1 Yes method2 Strategy 2: De Novo Ring Construction q3->method2 No adme->q1 pk_mod->q1

Figure 2: A decision tree to guide the selection of an appropriate oxetane labeling strategy.

Conclusion and Future Outlook

The use of isotopically labeled This compound represents a highly efficient and modular strategy for advancing modern drug discovery programs. It combines the pharmacokinetic benefits of the oxetane scaffold with the analytical precision of isotopic labeling in a single, late-stage-compatible reagent. While direct C-H activation and de novo synthesis remain valuable tools for specific applications, the Suzuki-Miyaura coupling approach offers a superior balance of speed, flexibility, and predictability for the rapid generation and evaluation of labeled drug candidates. As the demand for more sophisticated molecular probes grows, the development of novel, pre-labeled building blocks like this oxetane pinacol boronate will continue to be a critical enabler of innovation in medicinal chemistry and pharmaceutical science.

References

A Technical Guide to the Reactivity of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane: A Computational and Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical properties is relentless. Among these, the oxetane motif has emerged as a valuable, three-dimensional bioisostere for commonly employed functional groups, offering a means to modulate properties such as solubility, metabolic stability, and lipophilicity. This guide provides an in-depth analysis of the reactivity of a key building block for the introduction of this motif: 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane. Through a synthesis of computational insights and comparative analysis with alternative reagents, we aim to equip researchers with the knowledge to effectively harness this versatile reagent in their drug discovery endeavors.

The Strategic Importance of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered cyclic ether, is increasingly incorporated into drug candidates to impart favorable characteristics. Its small size and polar nature can lead to improved aqueous solubility and reduced metabolic degradation. Furthermore, the rigid, three-dimensional structure of the oxetane ring can enforce specific conformations, potentially leading to enhanced target affinity and selectivity. The substitution of a gem-dimethyl group with an oxetane, for instance, can introduce polarity without a significant increase in molecular volume.

Understanding the Reactivity of this compound in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp³) bonds, yielding 3-aryloxetanes. While direct computational studies on this specific molecule are not extensively available in the literature, we can infer its reactivity by examining the well-established mechanism of the Suzuki-Miyaura reaction and computational studies on related alkyl- and arylboronic esters.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reactivity of the boronic ester is most critical in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Insights from Computational Studies

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the transmetalation step. For boronic esters, two main pathways are considered:

  • Direct Transmetalation: The boronic ester reacts directly with a palladium-hydroxo complex.

  • Hydrolysis Pathway: The boronic ester is first hydrolyzed to the corresponding boronic acid, which then undergoes transmetalation.

While boronic acids are generally more reactive than their corresponding pinacol esters, recent studies have shown that direct transmetalation of boronic esters can occur without prior hydrolysis. The rate of this direct pathway is influenced by the electronic and steric properties of the boronic ester.

For this compound, the oxetanyl group is a saturated, electron-rich alkyl substituent. Computationally, the electron-donating nature of the alkyl group is expected to increase the nucleophilicity of the ipso-carbon attached to the boron, thereby facilitating the transmetalation step. However, the steric bulk of the pinacolato ligand can hinder the approach to the palladium center.

Comparative Analysis: this compound vs. Alternative Reagents

The choice of reagent for introducing the 3-aryloxetane motif is a critical decision in a synthetic campaign. Below, we compare the title compound with key alternatives.

Oxetan-3-ylboronic Acid
  • Reactivity: Generally more reactive than the pinacol ester, potentially leading to faster reaction times and higher yields under milder conditions.

  • Stability: Significantly less stable. Prone to dehydration to form boroxines and protodeboronation, leading to a shorter shelf-life and potential for inconsistent results.

  • Handling: Often difficult to isolate and purify as a stable, crystalline solid.

Potassium (Oxetan-3-yl)trifluoroborate
  • Reactivity: Competent coupling partner in Suzuki-Miyaura reactions. The reactivity can be tuned by the choice of base and reaction conditions.

  • Stability: Generally crystalline, air- and moisture-stable solids with a long shelf-life.

  • Handling: Easy to handle and weigh accurately.

N-Methyliminodiacetic Acid (MIDA) Boronate Ester of Oxetane
  • Reactivity: MIDA boronates are exceptionally stable and generally unreactive under standard Suzuki-Miyaura conditions. Deprotection with a mild aqueous base is required to release the reactive boronic acid in situ. This "slow-release" feature can be advantageous in complex syntheses.

  • Stability: Highly stable, crystalline solids that are compatible with chromatography and a wide range of reaction conditions.

  • Handling: Excellent handling properties, ideal for automated synthesis and library generation. A comparative study on thienyl monomers showed that the MIDA boronate ester produced higher molecular weight polymers in better yields compared to the pinacol boronate ester under identical polymerization conditions.

Alternative Cross-Coupling Strategies

Beyond boron-based reagents, other organometallic compounds can be employed to form the C-C bond to the oxetane ring.

  • Organozinc Reagents (Negishi Coupling): Oxetanylzinc reagents can be prepared and used in palladium- or nickel-catalyzed Negishi cross-coupling reactions. Organozinc reagents are generally more reactive than their boronic ester counterparts.

  • Organomagnesium Reagents (Kumada Coupling): Grignard reagents derived from 3-halooxetanes can be used in Kumada coupling reactions. This method is often limited by the functional group tolerance of the highly reactive Grignard reagent.

Experimental Data and Protocols

EntryAryl HalideBoron ReagentCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
14-BromotolueneThis compoundPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085(representative)
21-Bromo-4-methoxybenzeneThis compoundPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10092(representative)
32-BromopyridineThis compoundNiCl₂(dme) / dppfK₃PO₄Dioxane8078(representative)

Note: The yields presented are representative and can vary significantly based on the specific substrates and reaction conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture).

  • Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for Oxetanyl Boronate Pd(0)L_n Pd(0)Ln Ar-Pd(II)L_n-X Ar-Pd(II)Ln-X Pd(0)L_n->Ar-Pd(II)L_n-X Oxidative Addition Ar-Pd(II)L_n-OH Ar-Pd(II)Ln-OH Ar-Pd(II)L_n-X->Ar-Pd(II)L_n-OH Ligand Exchange Ar-Oxetanyl-Pd(II)L_n Ar-Pd(II)Ln-Oxetanyl Ar-Pd(II)L_n-OH->Ar-Oxetanyl-Pd(II)L_n Transmetalation Ar-Oxetanyl-Pd(II)L_n->Pd(0)L_n Catalyst Regeneration Ar-Oxetane Ar-Oxetane Ar-Oxetanyl-Pd(II)L_n->Ar-Oxetane Reductive Elimination Boronic_Ester Oxetanyl-B(pin) Boronic_Ester->Ar-Oxetanyl-Pd(II)L_n Base Base (e.g., K2CO3) Base->Ar-Pd(II)L_n-OH Ar-X Ar-X Ar-X->Ar-Pd(II)L_n-X Boron_Reagents Comparison of Boron Reagents for Oxetane Incorporation Reagent Reagent Reactivity Stability Handling Pinacol_Ester Oxetanyl-B(pin) Moderate Good Good (often solid) Boronic_Acid Oxetanyl-B(OH)2 High Low Poor MIDA_Ester Oxetanyl-B(MIDA) Low (requires activation) Very High Excellent (crystalline solid) Trifluoroborate [Oxetanyl-BF3]K Moderate High Good (crystalline solid)

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe and effective use of novel reagents is paramount. 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane, a key building block in contemporary organic synthesis, offers unique chemical possibilities. However, its handling requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational protocols, and disposal plans for this compound, grounding every recommendation in scientific principles.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: May be harmful if ingested.

A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS), forms the basis of our safety protocols.

Table 1: GHS Hazard Classification

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation, Category 2P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationEye Irritation, Category 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
H302: Harmful if swallowedAcute toxicity, oral, Category 4P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

The causality behind these classifications lies in the chemical reactivity of the boronic ester and the strained oxetane ring. Boronic acids and their esters can interact with biological nucleophiles, leading to irritation. The oxetane ring, while generally stable, can be susceptible to ring-opening under certain conditions, and its derivatives may elicit biological responses.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.

  • Skin Protection:

    • Gloves: Due to the skin-irritating nature of the compound, robust glove selection is critical.

      • Primary Recommendation: Butyl rubber gloves offer excellent protection against a wide range of chemicals.

      • Alternative: Heavy-duty nitrile gloves (minimum 8 mil thickness) can be used for shorter-duration tasks. Always double-glove when handling this compound. It is crucial to consult the glove manufacturer's chemical resistance data. For instance, while nitrile gloves offer good resistance to many solvents, their breakthrough times can be short for others like tetrahydrofuran (THF)[1].

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Additional Protection: For larger quantities or procedures with a high risk of spillage, a chemical-resistant apron and arm sleeves are recommended.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Table 2: Glove Selection Rationale

Glove MaterialProtection Against Boronic Esters & SolventsRationale
Butyl Rubber Excellent Provides superior resistance to a broad range of chemicals, including reactive organometallic compounds. Recommended for extended handling.
Heavy-Duty Nitrile Good (for splash protection) Offers good resistance to many common laboratory solvents but may have shorter breakthrough times with others. Suitable for incidental contact and should be changed immediately upon contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents within reach.

  • Inert Atmosphere: While this compound is not pyrophoric, boronic esters can be sensitive to moisture and air, leading to decomposition. For reactions requiring anhydrous conditions, handle the compound under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Weighing: Weigh the solid compound in a tared, sealed container inside the fume hood. Avoid creating dust. If transferring from a larger container, do so carefully to minimize exposure.

  • Addition to Reaction Vessel: Add the compound to the reaction vessel within the fume hood. If the reaction is air-sensitive, use a solid addition funnel or perform the transfer in a glovebox.

  • Solvent Addition: Add solvents via a cannula or syringe.

  • Monitoring the Reaction: Monitor the reaction progress using appropriate analytical techniques. Keep the reaction vessel clearly labeled at all times.

  • Quenching: If the reaction mixture contains reactive reagents, quench them carefully before work-up. For boronic ester-containing reaction mixtures, a common quenching procedure involves the slow addition of a proton source like methanol or a saturated aqueous solution of ammonium chloride[2].

  • Extraction and Washing: Perform all extractions and washes in a fume hood.

  • Purification: If purification by column chromatography is necessary, perform this in the fume hood.

Diagram 1: Safe Handling Workflow

Workflow for Handling this compound prep Preparation - Verify fume hood function - Don appropriate PPE - Assemble all equipment weigh Weighing - Tare sealed container - Weigh solid in fume hood - Minimize dust prep->weigh Proceed to react Reaction - Add to vessel in fume hood - Use inert atmosphere if needed - Add solvents carefully weigh->react Transfer to workup Work-up & Purification - Quench reactive reagents - Perform extractions in hood - Purify in hood react->workup After reaction completion dispose Disposal - Segregate waste streams - Label waste containers clearly - Store in designated area workup->dispose Collect all waste

Caption: A streamlined workflow for the safe handling of the target compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. All waste generated should be treated as hazardous waste.

  • Solid Waste: Collect unused compound, contaminated weighing paper, and contaminated gloves in a designated, clearly labeled, and sealable solid hazardous waste container.

  • Liquid Waste: Collect all reaction residues, filtrates, and solvent rinses in a separate, clearly labeled, and sealable liquid hazardous waste container.

    • Rationale: Boronic acids and their derivatives should not be mixed with strong oxidizing agents or strong acids, as this can lead to vigorous reactions. Segregation prevents accidental mixing.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Empty Containers: "Empty" containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.

  • Final Disposal: After triple rinsing and allowing the container to dry completely in a well-ventilated area (such as the back of the fume hood), deface the original label. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.

For reaction mixtures containing unreacted boronic esters that require neutralization before disposal, a careful quenching procedure is necessary.

Step-by-Step Quenching Protocol:

  • Cool the reaction mixture: In a fume hood, cool the reaction vessel in an ice bath.

  • Slowly add a quenching agent: While stirring, slowly add a protic solvent such as methanol or isopropanol to the cooled reaction mixture. This will hydrolyze the boronic ester to the corresponding boronic acid and pinacol.

  • Neutralization: After the initial quench, the mixture can be further neutralized by the slow addition of a dilute aqueous acid or base, as appropriate for the reaction conditions. Monitor the temperature and any gas evolution during this process.

  • Collection: Collect the quenched mixture in a designated liquid hazardous waste container.

Diagram 2: Waste Disposal Pathway

Disposal Pathway for this compound Waste start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste Streams - Solid Hazardous Waste - Liquid Hazardous Waste - Sharps start->segregate solid_waste Solid Waste Container (Labeled) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled) segregate->liquid_waste sharps_waste Sharps Container segregate->sharps_waste store Store in Designated Hazardous Waste Area solid_waste->store liquid_waste->store sharps_waste->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup

Caption: A clear pathway for the responsible disposal of all waste streams.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

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Retrosynthesis Analysis

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4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.